Andropanolide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3Z)-4-hydroxy-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5- |
InChI Key |
BOJKULTULYSRAS-ACAGNQJTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Andrographolide from Andrographis paniculata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide, a labdane diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia.[1] Its discovery and subsequent isolation have paved the way for extensive research into its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides an in-depth overview of the historical discovery, detailed experimental protocols for its isolation and purification, quantitative analysis of yields, and a summary of its key physicochemical properties. Furthermore, it elucidates the molecular mechanisms of andrographolide's bioactivity by illustrating its interaction with critical cellular signaling pathways.
Discovery and Historical Perspective
The journey of andrographolide began in 1911 when Gorter first isolated a crystalline substance from Andrographis paniculata, which he identified as a diterpene lactone and named andrographolide.[2] This extremely bitter compound is primarily found in the leaves and stems of the plant.[3] For decades, the complex structure of andrographolide made artificial synthesis challenging, leading to a continued reliance on its extraction from the natural plant source.
Physicochemical Properties of Andrographolide
Andrographolide is a colorless, crystalline solid with a characteristic bitter taste.[4] Its chemical and physical properties are crucial for its extraction, purification, and formulation into therapeutic agents.
| Property | Value | References |
| Molecular Formula | C₂₀H₃₀O₅ | [3] |
| Molecular Weight | 350.45 g/mol | [3][4] |
| Melting Point | 229-232 °C | [4] |
| Solubility | Soluble in boiling ethanol, slightly soluble in methanol and ethanol, very slightly soluble in chloroform, and almost insoluble in water. Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 8 mg/ml). | [4][5] |
| UV λmax | 223 nm (in Methanol) | [4] |
| Appearance | White square prism or flaky crystals | [4] |
| Stability | Stable at lower temperatures. Unstable in alkaline conditions, with instability increasing with alkaline strength. The most stable pH range is 3–5. | [4] |
Isolation and Purification of Andrographolide: Experimental Protocols
The isolation of high-purity andrographolide from Andrographis paniculata is a multi-step process involving extraction, filtration, and purification. Various methods have been optimized to maximize the yield and purity of the final product.
Extraction Methodologies
The choice of extraction solvent and method significantly impacts the yield of andrographolide. Methanol has been identified as one of the most effective solvents for this purpose.[6]
3.1.1. Soxhlet Extraction with Methanol
This is a highly efficient method for exhaustive extraction.
-
Protocol:
-
Grind the dried aerial parts of Andrographis paniculata to a coarse powder (approximately 60-mesh).
-
Place the powdered plant material (e.g., 1g) into a thimble.
-
Position the thimble in a Soxhlet extractor.
-
Add a suitable volume of methanol (e.g., 10 ml) to the distillation flask.[7]
-
Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for a defined period (e.g., 5 hours) to ensure complete extraction.[6]
-
After extraction, the methanol extract is collected from the distillation flask.
-
3.1.2. Cold Maceration with Dichloromethane and Methanol
This method is simpler and avoids the use of heat, which can be beneficial for preserving thermolabile compounds.
-
Protocol:
-
Macerate the powdered leaves of Andrographis paniculata in a 1:1 mixture of dichloromethane and methanol.
-
Allow the mixture to stand for a specified period with occasional agitation.
-
Filter the extract to separate the solvent from the plant residue.
-
The resulting filtrate contains the crude andrographolide.
-
Purification Techniques
Crude extracts of andrographolide contain impurities such as chlorophyll and other plant metabolites that need to be removed to obtain a high-purity product.
3.2.1. Recrystallization
Recrystallization is a common and effective method for purifying solid compounds.
-
Protocol:
-
Take the crude extract and wash it with a non-polar solvent like toluene to remove chlorophyll and other coloring matter.
-
Dissolve the washed crude extract in a minimum amount of hot methanol.
-
Add activated charcoal to the solution and stir for approximately 30 minutes to adsorb residual impurities.
-
Filter the hot solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of andrographolide.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
3.2.2. Column Chromatography
Column chromatography is a powerful technique for separating and purifying individual compounds from a mixture.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude or partially purified andrographolide extract in a small amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable mobile phase. A common mobile phase is a gradient of chloroform and methanol.[8]
-
Collect the fractions as they elute from the column.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure andrographolide.
-
Combine the pure fractions and evaporate the solvent to obtain the purified andrographolide crystals.
-
Quantitative Yield of Andrographolide
The yield of andrographolide is highly dependent on the extraction method and the solvent used. The following table summarizes the yields obtained from various extraction techniques.
| Extraction Method | Solvent | Andrographolide Yield (mg/g of dry plant material) | Reference |
| Soxhlet Extraction (5 hours) | Methanol | 1.59 | [6][7] |
| Maceration | Methanol | 1.52 | [7] |
| Soxhlet Extraction | Acetone | 1.23 | [6][7] |
| Maceration | Acetone | 1.01 | [7] |
| Soxhlet Extraction | Chloroform | 0.99 | [6][7] |
| Maceration | Chloroform | 0.70 | [7] |
| Soxhlet Extraction | Ethyl Acetate | 0.87 | [7] |
| Maceration | Ethyl Acetate | 0.77 | [7] |
| Maceration | 50% Ethanol | Highest yield among ethanol concentrations | [9] |
| Maceration | Water | Lowest yield | [9] |
| Maceration followed by reflux (1h) | Methanol | ~6.0 (0.6% w/w) |
Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its diverse pharmacological effects by modulating multiple key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Andrographolide is a potent inhibitor of this pathway.[2] It can directly interact with NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2] Some studies suggest andrographolide covalently modifies the p50 subunit of NF-κB, while others indicate it can enhance the dephosphorylation of the p65 subunit.[10][11]
Caption: Andrographolide inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Andrographolide has been shown to modulate this pathway by affecting the phosphorylation of key kinases such as ERK, JNK, and p38.[12][13]
Caption: Andrographolide modulates the MAPK signaling pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is often implicated in cancer. Andrographolide has been shown to inhibit this pathway at multiple points, leading to decreased cell proliferation and induction of apoptosis.[14][15]
Caption: Andrographolide inhibits the PI3K/Akt/mTOR signaling pathway.
Modulation of JAK/STAT and Wnt/β-catenin Signaling Pathways
Andrographolide has also been reported to interfere with the JAK/STAT and Wnt/β-catenin signaling pathways, which are crucial for immune responses, cell proliferation, and differentiation. In the JAK/STAT pathway, andrographolide can inhibit the phosphorylation of JAK and STAT proteins, thereby blocking the downstream gene transcription.[16][17][18] In the Wnt/β-catenin pathway, it can inhibit the accumulation of β-catenin in the nucleus, leading to the downregulation of target gene expression.[19][20][21]
Experimental Workflow for Pharmacological Screening
The evaluation of andrographolide's pharmacological activity typically follows a structured workflow, starting from in vitro assays to in vivo animal models.
Caption: A typical workflow for the pharmacological screening of andrographolide.
Conclusion
Andrographolide, since its discovery, has emerged as a promising natural product with significant therapeutic potential. The well-established methods for its isolation and purification, coupled with a growing understanding of its molecular mechanisms of action, provide a solid foundation for its further development as a pharmaceutical agent. This technical guide offers a comprehensive resource for researchers and drug development professionals, summarizing the key technical aspects of andrographolide discovery and isolation and providing insights into its complex interactions with cellular signaling pathways. Continued research into this fascinating molecule is warranted to fully unlock its therapeutic capabilities.
References
- 1. scialert.net [scialert.net]
- 2. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 3. Andrographolide | C20H30O5 | CID 5318517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Andrographolide | 5508-58-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. anubooks.com [anubooks.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Andrographolide inhibits the growth of human osteosarcoma cells by suppressing Wnt/β-catenin, PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Classification of Andrographis paniculata extracts by solvent extraction using HPLC fingerprint and chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide enhances nuclear factor-kappaB subunit p65 Ser536 dephosphorylation through activation of protein phosphatase 2A in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke [mdpi.com]
- 12. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Andrographolide enhanced radiosensitivity by downregulating glycolysis via the inhibition of the PI3K-Akt-mTOR signaling pathway in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. professionalnutritionals.com [professionalnutritionals.com]
- 20. karger.com [karger.com]
- 21. Andrographolide activates the canonical Wnt signalling pathway by a mechanism that implicates the non-ATP competitive inhibition of GSK-3β: autoregulation of GSK-3β in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Andrographolide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide is a labdane diterpenoid lactone that stands as the principal bioactive constituent of Andrographis paniculata, a medicinal plant widely used in traditional Asian medicine.[1][2][3] Known for its exceedingly bitter taste, this plant is often referred to as the "King of Bitters".[4] Andrographolide has garnered significant scientific interest due to its extensive pharmacological activities, including anti-inflammatory, antiviral, anticancer, and immunomodulatory effects.[4][5] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanisms of action, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
Andrographolide is a complex bicyclic diterpenoid lactone.[6] Its structure was first identified in 1911.[7] The molecule features a core labdane skeleton with several key functional groups that are crucial for its biological activity.
A simplified representation of the Andrographolide structure highlighting its core components is provided below.
Caption: Simplified schematic of Andrographolide's structural components.
Physicochemical Data
The key physicochemical properties of andrographolide are summarized in the table below, providing essential data for formulation and experimental design.
| Property | Value | Reference |
| IUPAC Name | 3-[2-[Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-napthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone | [8] |
| Molecular Formula | C₂₀H₃₀O₅ | [7][9] |
| Molecular Weight | 350.44 g/mol | [7][10] |
| CAS Number | 5508-58-7 | [7][9] |
| Melting Point | 229-232 °C | [11] |
| Appearance | White square prism or flaky crystals, odorless, bitter taste | [2][7] |
| Solubility | Almost insoluble in water; slightly soluble in methanol/ethanol; soluble in boiling ethanol and DMSO. | [2][7][11][12] |
| Stability | Unstable in alkaline conditions. Most stable at pH 3-5. Ester structure is prone to hydrolysis. | [2][7] |
| λmax | 223 nm (in Methanol) | [2][11] |
Pharmacological Properties and Mechanisms of Action
Andrographolide's therapeutic potential stems from its ability to modulate multiple signaling pathways involved in various disease states.
Anti-inflammatory Activity
Andrographolide is a potent anti-inflammatory agent.[4] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][13] By preventing the translocation of NF-κB into the nucleus, andrographolide reduces the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][14] It also suppresses the production of inflammatory mediators by inhibiting enzymes such as COX-2 and iNOS.[5]
The diagram below illustrates the inhibitory effect of andrographolide on the NF-κB pathway.
Caption: Andrographolide's inhibition of the NF-κB signaling pathway.
Anticancer Activity
Andrographolide demonstrates anticancer effects through multiple mechanisms.[5] It can induce apoptosis (programmed cell death) in cancer cells by activating caspases and modulating Bcl-2 family proteins.[5][15] Furthermore, it inhibits key signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt/mTOR: Inhibition of this pathway reduces cancer cell proliferation and survival.[5][16]
-
JAK/STAT: Andrographolide can suppress the phosphorylation of STAT3, inhibiting its activity which is crucial for the growth of many tumors.[15][17]
-
MAPK: It modulates the MAPK cascade, which is involved in cell proliferation and differentiation.[18]
-
Angiogenesis: It hampers the formation of new blood vessels that supply tumors by inhibiting Vascular Endothelial Growth Factor (VEGF).[5][15]
The diagram below outlines the major signaling pathways targeted by andrographolide in cancer cells.
Caption: Major anticancer signaling pathways modulated by Andrographolide.
Antiviral Activity
Andrographolide has demonstrated broad-spectrum antiviral activity.[5] Its mechanisms include interfering with various stages of the viral life cycle. For instance, in the case of the influenza virus, it can inhibit viral entry into host cells by binding to viral proteins like hemagglutinin (HA) and neuraminidase (NA).[19][20][21] It can also disrupt viral gene replication and protein synthesis.[5][20] For other viruses like HIV, it has been shown to suppress receptors like CXCR4 and CCR5, preventing viral entry.[20][21]
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are standard protocols for the extraction, quantification, and bioactivity assessment of andrographolide.
Workflow for Andrographolide Isolation and Analysis
The following diagram outlines a typical workflow from raw plant material to purified compound analysis.
Caption: General workflow for the isolation and analysis of Andrographolide.
Protocol for Extraction and Isolation
This protocol describes a common method for isolating andrographolide from A. paniculata leaves.
-
Extraction:
-
Take 500g of dried, powdered A. paniculata leaf material.[22]
-
Perform extraction using a Soxhlet apparatus or cold maceration with methanol.[23] For maceration, soak the powder in a 1:1 mixture of dichloromethane and methanol.[24] For Soxhlet, reflux with methanol for 3-6 hours.
-
Repeat the extraction process 2-3 times to ensure maximum yield.[22]
-
-
Filtration and Concentration:
-
Purification (Column Chromatography):
-
Adsorb the crude extract onto silica gel (60-120 mesh).
-
Pack a glass column with silica gel using a suitable solvent like hexane.
-
Load the extract-adsorbed silica onto the column.
-
Elute the column with a gradient of chloroform and methanol.[25] Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Crystallization:
-
Combine the fractions containing pure andrographolide.
-
Evaporate the solvent.
-
Recrystallize the residue from a minimal amount of methanol or an ethanol-water mixture to obtain pure, colorless crystals.[24]
-
-
Confirmation:
Protocol for HPLC Quantification
This method is for the quantitative analysis of andrographolide in an extract.
-
Chromatographic System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is used.[26]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water, or methanol and water, is commonly used. A typical ratio is acetonitrile:water (30:70 v/v) or methanol:water (65:35 v/v).[27][28] The mobile phase may contain a small amount of acid like phosphoric acid (0.1%) for better peak shape.[29]
-
Procedure:
-
Prepare a stock solution of a known concentration of pure andrographolide standard in methanol.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1 to 200 µg/mL).[28]
-
Dissolve a precisely weighed amount of the plant extract in methanol, sonicate for 10-15 minutes, and filter through a 0.45 µm syringe filter.[28]
-
Inject equal volumes (e.g., 10-20 µL) of the standard solutions and the sample solution into the HPLC system.
-
The retention time for andrographolide is typically between 3 and 11 minutes, depending on the exact conditions.[28]
-
Quantify the amount of andrographolide in the extract by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Protocol for Cell Viability (MTT) Assay
The MTT assay is used to assess the cytotoxic or anti-proliferative effects of andrographolide on cancer cell lines.
-
Cell Seeding:
-
Seed cells (e.g., cancer cell lines like MCF-7 or PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare various concentrations of andrographolide (e.g., 10-100 µM) in the appropriate cell culture medium. A solvent control (e.g., DMSO) must be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of andrographolide.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[31]
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well.[31]
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[31]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[31][32]
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density) of the solution in each well using a microplate reader at a wavelength of 540-570 nm.[31]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
The IC₅₀ value (the concentration of andrographolide that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
References
- 1. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 2. Andrographolide | 5508-58-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 6. Andrographolide | CAS No- 5508-58-7 [chemicea.com]
- 7. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide - Wikipedia [en.wikipedia.org]
- 9. Andrographolide | C20H30O5 | CID 5318517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Andrographolide [webbook.nist.gov]
- 11. Andrographolide CAS#: 5508-58-7 [m.chemicalbook.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. biomedgrid.com [biomedgrid.com]
- 14. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 15. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling | MDPI [mdpi.com]
- 17. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. ijfans.org [ijfans.org]
- 23. researchgate.net [researchgate.net]
- 24. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchtrend.net [researchtrend.net]
- 26. phcogj.com [phcogj.com]
- 27. Quantitative HPLC Analysis of Andrographolide in Andrographis Paniculata at Two Different Stages of Life Cycle of Plant | Semantic Scholar [semanticscholar.org]
- 28. medic.upm.edu.my [medic.upm.edu.my]
- 29. researchgate.net [researchgate.net]
- 30. tsijournals.com [tsijournals.com]
- 31. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 32. iv.iiarjournals.org [iv.iiarjournals.org]
Andrographolide's intricate dance with cancer cells: A technical guide to its signaling pathways
For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the molecular mechanisms orchestrated by andrographolide in cancer cells. Summarizing extensive preclinical research, this guide details the core signaling pathways modulated by this natural compound, presents quantitative data in a structured format, outlines key experimental methodologies, and visualizes complex biological processes.
Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has garnered significant interest in oncology for its multifaceted anti-cancer properties.[1][2][3][4] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death across a wide spectrum of malignancies.[1][5][6][7] The therapeutic potential of andrographolide lies in its capacity to modulate a complex network of intracellular signaling pathways that are frequently dysregulated in cancer.[8][9][10] This guide delves into the core signaling cascades targeted by andrographolide, offering a comprehensive overview for researchers seeking to understand and harness its anti-neoplastic activities.
Core Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its anti-cancer effects by intervening in several critical signaling pathways that govern cell growth, survival, and metastasis. The primary pathways influenced by this compound include the PI3K/Akt/mTOR, NF-κB, JAK/STAT, and MAPK pathways. Furthermore, it directly impacts the cellular machinery responsible for apoptosis and cell cycle progression.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell proliferation, growth, and survival. In many cancers, this pathway is constitutively active, driving uncontrolled cell division. Andrographolide has been shown to effectively inhibit this pathway in various cancer models.[11][12][13]
Treatment with andrographolide leads to a decrease in the phosphorylated levels of key components of this pathway, including Akt and mTOR, as well as the downstream effector p70S6K.[8][12] In breast cancer cells, for instance, andrographolide suppresses the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting the PI3K/Akt pathway. This inhibition also plays a role in the andrographolide-induced downregulation of glycolysis, a metabolic hallmark of cancer cells.[11] In breast cancer cells, andrographolide has been shown to reduce the protein expression of PI3K and phosphorylated mTOR.[14]
The NF-κB Pathway: A Key Regulator of Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is implicated in the development and progression of many cancers.[15][16] Andrographolide is a potent inhibitor of NF-κB activation.[1][15] It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[12] This inhibition can be achieved through various mechanisms, including the suppression of Toll-like receptor 4 (TLR4) signaling.[17] In melanoma, andrographolide has been found to inhibit tumor growth and metastasis by inactivating the TLR4/NF-κB signaling pathway.[17] Furthermore, in luminal-like breast cancer, andrographolide suppresses growth and metastasis by inhibiting the NF-κB/miR-21-5p/PDCD4 signaling pathway.[15][18]
The JAK/STAT Pathway: A Critical Mediator of Cytokine Signaling
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, where STAT proteins regulate gene expression.[8] Dysregulation of the JAK/STAT pathway is a common feature in many cancers. Andrographolide has been demonstrated to effectively inhibit this pathway.[8][9][11] It has been reported to inhibit the phosphorylation of JAK1, JAK2, and STAT3 in a dose- and time-dependent manner.[8][12] For instance, in colorectal and pancreatic cancer cells, andrographolide can suppress IL-6-induced phosphorylation of JAK2 and STAT3.[8][12]
The MAPK Pathway: A Regulator of Diverse Cellular Processes
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Andrographolide has been shown to modulate the MAPK pathway in various cancer cells.[9][10] In some contexts, andrographolide inhibits ERK activation, which can suppress cancer cell migration and invasion.[16] Conversely, in other cancer cell types, andrographolide can induce apoptosis through the activation of the JNK and p38 signaling pathways.[6][19] This dual regulatory role highlights the context-dependent effects of andrographolide on the MAPK pathway.
Induction of Cell Cycle Arrest and Apoptosis
A significant component of andrographolide's anti-cancer activity is its ability to induce cell cycle arrest and apoptosis.
Cell Cycle Arrest
Andrographolide has been consistently shown to induce cell cycle arrest in various cancer cell lines, primarily at the G0/G1 or G2/M phases.[1][6][20] In human acute myeloid leukemic HL-60 cells, treatment with andrographolide led to a significant increase in the G0/G1 phase population.[1] This effect is often mediated by the modulation of cell cycle regulatory proteins, such as the upregulation of cyclin-dependent kinase inhibitors (e.g., p21 and p27) and the downregulation of cyclins and cyclin-dependent kinases (CDKs) like CDK2 and CDK4.[1] In other cancer types, such as melanoma and colon cancer, andrographolide induces G2/M phase arrest.[6][20]
Apoptosis
Andrographolide is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][21][22][23] It can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1] The compound has been shown to increase the expression of pro-apoptotic proteins like Bax and Bad, while decreasing the expression of anti-apoptotic proteins such as Bcl-2.[5][22] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis.[5][7] Andrographolide can also enhance the apoptosis-inducing effects of other agents, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), by upregulating the expression of death receptors like DR5.[23]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of andrographolide across various cancer cell lines, as reported in the literature. The IC50 value represents the concentration of andrographolide required to inhibit the growth of 50% of the cancer cells.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | 37.56 | 48 | [4] |
| Breast Cancer | MCF-7 | 32.90 | 48 | [4] |
| Colon Cancer | HCT-116 | 29.75 | 24 | [24] |
| Colon Cancer | HCT-116 | 18.80 | 48 | [24] |
| Glioblastoma | DBTRG-05MG | 13.95 | 72 | [25] |
| T-cell ALL | Jurkat | 18.5 µg/mL | 24 | [19] |
| T-cell ALL | Jurkat | 9.3 µg/mL | 48 | [19] |
| T-cell ALL | Jurkat | 6.5 µg/mL | 72 | [19] |
| Oral Cancer | KB | 106 µg/mL | Not Specified | [26] |
| Cervical Cancer | SiHa | 85.59 | Not Specified | [4] |
| Cervical Cancer | CaSki | 87.52 | Not Specified | [4] |
| Cervical Cancer | C33A | 96.05 | Not Specified | [4] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments frequently cited in the study of andrographolide's effects on cancer cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5x104 cells/ml and allowed to adhere overnight.[26]
-
Treatment: The cells are then treated with various concentrations of andrographolide (e.g., 60-110 µg/ml) or a vehicle control (like DMSO) for specific durations (e.g., 24, 48, or 72 hours).[26][27]
-
MTT Addition: Following treatment, 20 µl of MTT solution (5 mg/ml in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[26]
-
Formazan Solubilization: The medium is removed, and 100 µl of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.
Detailed Methodology:
-
Cell Lysis: After treatment with andrographolide, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-NF-κB p65, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells.
Cell Cycle Analysis:
-
Cell Preparation: After andrographolide treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Following treatment, both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This technical guide provides a comprehensive overview of the current understanding of how andrographolide modulates key signaling pathways in cancer cells. The presented data and methodologies offer a valuable resource for researchers aiming to further investigate and potentially translate the anti-cancer properties of this promising natural compound into clinical applications.
References
- 1. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - ProQuest [proquest.com]
- 8. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 17. Andrographolide inhibits melanoma tumor growth by inactivating the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Andrographolide Exhibits Anticancer Potential Against Human Colon Cancer Cells by Inducing Cell Cycle Arrest and Programmed Cell Death via Augmentation of Intracellular Reactive Oxygen Species Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Andrographolide inhibits non-small cell lung cancer cell proliferation through the activation of the mitochondrial apoptosis pathway and by reprogramming host glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Andrographolide induces apoptotic and non-apoptotic death and enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
- 26. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anti-proliferative and Pro-apoptotic Effects from Sequenced Combinations of Andrographolide and Cisplatin on Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
The Antiviral Potential of Andrographolide: A Technical Guide to its Effects on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, has demonstrated significant antiviral properties against a broad spectrum of viruses. This technical guide provides an in-depth analysis of the mechanisms by which andrographolide inhibits viral replication, supported by quantitative data from numerous studies. Detailed experimental protocols for key antiviral assays are provided to facilitate further research and development of andrographolide as a potential therapeutic agent. Furthermore, this guide visualizes the complex signaling pathways modulated by andrographolide and outlines experimental workflows using the DOT language for clear, reproducible scientific communication.
Introduction
The emergence and re-emergence of viral diseases pose a continuous threat to global health, necessitating the discovery and development of novel antiviral agents. Andrographolide has a long history of use in traditional medicine for treating infections and inflammatory conditions[1]. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a multi-pronged antiviral strategy that includes the inhibition of viral entry, interference with viral replication machinery, and modulation of host immune and inflammatory responses[1][2]. This guide serves as a comprehensive resource for researchers engaged in the study of andrographolide's antiviral activities.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of andrographolide and its derivatives has been quantified against a variety of viruses. The following tables summarize the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50) values derived from in vitro studies. These values are crucial for assessing the potency and therapeutic index of the compound.
Table 1: Antiviral Activity of Andrographolide Against RNA Viruses
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| Flaviviridae | Dengue Virus (DENV-2) | HepG2 | Virus Output | 21.304 µM (EC50) | >100 µM | >4.69 | [1][3] |
| Dengue Virus (DENV-2) | HeLa | Virus Output | 22.739 µM (EC50) | >100 µM | >4.40 | [1][3] | |
| Dengue Virus (DENV-2) | C6/36 | Viral Inhibition | 15.62 µg/mL (97.23% inhibition) | - | - | [1] | |
| Retroviridae | HIV-1 | MT-2 | p24 antigen | 49.0 µg/mL (EC50) | - | - | [4] |
| HIV-1 | HL2/3 | Cell Fusion | 0.59 µM (IC50) | - | - | [4] | |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | CPE Reduction | 7.2 µM (EC50) | >370 µM | >51 | [5] |
| Influenza A (H5N1) | MDCK | CPE Reduction | 15.2 µM (EC50) | >780 µM | >51 | [5] | |
| Influenza A (H9N2) | MDCK | CPE Reduction | 8.4 µM (EC50) | >860 µM | >102 | [5] | |
| Influenza A (H1N1) | 16HBE | Viral Inhibition | 250 µg/mL (43.9% inhibition) | - | - | [1] | |
| Coronaviridae | SARS-CoV-2 | Calu-3 | Plaque Reduction | 0.034 µM (IC50) | 58.03 µM | 1707 | [6] |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.73 µM (IC50) | >100 µM | >137 | [6] | |
| SARS-CoV Mpro | - | Enzymatic Assay | 5.00 ± 0.67 µM (IC50) | - | - | [1] | |
| SARS-CoV-2 Mpro | - | Enzymatic Assay | 15.05 ± 1.58 µM (IC50) | - | - | [1] |
Table 2: Antiviral Activity of Andrographolide Against DNA Viruses
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Cytocidal Effect | 8.28 µg/mL (IC50) | >50 µg/mL | >6.04 | [4] |
Mechanisms of Antiviral Action
Andrographolide exerts its antiviral effects through a variety of mechanisms, targeting both viral and host factors involved in the infection cycle.
Inhibition of Viral Entry and Replication
Andrographolide has been shown to interfere with the initial stages of viral infection. For instance, in the context of Influenza A virus, it is proposed to bind to the hemagglutinin (HA) and neuraminidase (NA) glycoproteins, thereby potentially blocking viral attachment to host cell receptors[1][5]. Against HIV, andrographolide and its derivatives have been observed to downregulate the expression of CXCR4 and CCR5 co-receptors, which are crucial for viral entry[4]. Furthermore, it can bind to the gp120 envelope protein of HIV, preventing its interaction with the CD4 receptor[4].
Once inside the host cell, andrographolide can inhibit viral replication. Studies on Dengue virus have shown that andrographolide's activity is primarily during the post-infection stage, suggesting an interference with viral RNA synthesis or protein processing[3]. For SARS-CoV-2, andrographolide has been identified as an inhibitor of the main protease (Mpro), a key enzyme for viral replication[1].
Modulation of Host Signaling Pathways
A significant aspect of andrographolide's antiviral activity is its ability to modulate host cellular signaling pathways that are often hijacked by viruses for their replication and propagation.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many viruses activate this pathway to promote their own replication and to induce a pro-inflammatory state. Andrographolide is a potent inhibitor of the NF-κB pathway. It has been shown to prevent the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, thereby mitigating virus-induced inflammation and potentially hindering viral replication[1].
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade involved in the antiviral immune response, particularly in interferon signaling. Some viruses have evolved mechanisms to evade or subvert this pathway. Andrographolide has been shown to downregulate the activation of the JAK-STAT pathway that is stimulated by influenza A virus infection. By inhibiting the phosphorylation of STAT1 and STAT2, andrographolide can modulate the expression of interferon-stimulated genes (ISGs), which play a dual role in both antiviral defense and inflammation[1].
References
- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. benchchem.com [benchchem.com]
- 3. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Andrographis paniculata and Melia azadirachta against the Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Mechanisms of Andrographolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide, a labdane diterpenoid lactone derived from the plant Andrographis paniculata, has garnered significant attention for its potent anticancer properties demonstrated in a multitude of preclinical in vitro studies. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Andrographolide's onco-suppressive effects. It details the compound's ability to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic signaling pathways. This document serves as a resource for researchers by consolidating quantitative data, outlining detailed experimental protocols for key assays, and visualizing complex biological processes through signaling pathway and workflow diagrams.
Core Anticancer Mechanisms of Andrographolide
In vitro studies have consistently shown that Andrographolide exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cancer cell division cycle, and modulating critical intracellular signaling pathways that govern proliferation and survival.
Induction of Apoptosis
Andrographolide is a potent inducer of apoptosis in a wide range of cancer cell lines.[1][2] The primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway. Andrographolide treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[2] This event initiates a caspase cascade, marked by the cleavage and activation of initiator caspase-9 and executioner caspase-3, ultimately leading to the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP) and apoptotic cell death.[1][5]
Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation resulting from a dysregulated cell cycle. Andrographolide effectively halts this process by inducing cell cycle arrest at various phases, most commonly the G0/G1 or G2/M phases, depending on the cancer cell type and the concentration of the compound.[6] For instance, in oral cancer cells, Andrographolide treatment leads to an accumulation of cells in the G0/G1 phase.[7] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data on Andrographolide's Cytotoxicity
The cytotoxic efficacy of Andrographolide is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. These values are highly dependent on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 63.19 ± 0.03 | [8] |
| 48 | 32.90 ± 0.02 | [8] | ||
| 72 | 31.93 ± 0.04 | [8] | ||
| MDA-MB-231 | Breast Cancer | 24 | 65.00 ± 0.02 | [8] |
| 48 | 37.56 ± 0.03 | [8] | ||
| 72 | 30.56 ± 0.03 | [8] | ||
| 48 | ~30.0 | [9] | ||
| A2780 | Ovarian Cancer | - | 19.69 ± 1.10 | [10] |
| A2780cisR | Ovarian Cancer | - | 6.66 ± 1.66 | [10] |
| PC-3 | Prostate Cancer | 48 | ~26.42 | [5] |
| KB | Oral Cancer | - | 106.2 µg/ml | [6] |
| CACO-2 | Colorectal Cancer | - | 32.46 µg/mL | [11] |
Modulation of Oncogenic Signaling Pathways
Andrographolide's anticancer activity is intrinsically linked to its ability to interfere with multiple interconnected signaling pathways essential for tumor growth and survival.[7][12][13]
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is common in many cancers. Andrographolide has been shown to effectively inhibit this pathway.[14][15][16] It reduces the phosphorylation and subsequent activation of key components like PI3K, Akt, and mTOR.[15][17] By suppressing this cascade, Andrographolide hinders downstream processes that promote cell growth and proliferation.[16][18]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cancer cell survival.[12] Constitutive activation of NF-κB helps cancer cells evade apoptosis. Andrographolide is a well-documented inhibitor of NF-κB activation.[19][20][21][22] It can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB subunits (like p65 and p50) to the nucleus and preventing the transcription of anti-apoptotic target genes like Bcl-2.[1][3]
References
- 1. Andrographolide induces apoptosis in B16F-10 melanoma cells by inhibiting NF-κB-mediated bcl-2 activation and modulating p53-induced caspase-3 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical role of pro-apoptotic Bcl-2 family members in andrographolide-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. phcogj.com [phcogj.com]
- 6. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.unina.it [iris.unina.it]
- 12. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide enhanced radiosensitivity by downregulating glycolysis via the inhibition of the PI3K-Akt-mTOR signaling pathway in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Andrographolide inhibits melanoma tumor growth by inactivating the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Kalmegh: A Technical Guide to the Natural Sources and Extraction of Andrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide, a labdane diterpenoid, is the principal bioactive constituent responsible for the myriad of therapeutic properties attributed to Andrographis paniculata (Burm.f.) Nees, colloquially known as "King of Bitters."[1][2] This comprehensive technical guide delves into the primary natural source of this potent phytochemical and critically evaluates the diverse methodologies employed for its extraction. The ensuing sections will provide detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in the efficient isolation and quantification of andrographolide for drug discovery and development endeavors.
Natural Sources of Andrographolide
The unequivocal primary natural source of andrographolide is the herbaceous plant Andrographis paniculata, a member of the Acanthaceae family.[3] Native to India and Sri Lanka, its cultivation has expanded to various other Asian countries, including China, Thailand, and Malaysia.[1][3]
Andrographolide is distributed throughout the plant, but its concentration varies significantly among different anatomical parts. The leaves consistently exhibit the highest accumulation of andrographolide, making them the most common source for commercial extraction.[3] The concentration of andrographolide is also influenced by geographical location, the phenological stage of the plant at harvesting, and the specific genetic accession.[3] Generally, the highest yield of andrographolide is obtained from the leaves during the vegetative stage, just before the onset of flowering.[3]
Extraction Methodologies for Andrographolide
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of andrographolide while minimizing operational costs and environmental impact. This section provides a detailed overview of conventional and modern techniques for the extraction of andrographolide from Andrographis paniculata.
Conventional Extraction Methods
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period with occasional agitation.
-
Experimental Protocol:
-
Preparation of Plant Material: Air-dried leaves of Andrographis paniculata are coarsely powdered.
-
Solvent Soaking: The powdered plant material is submerged in a suitable solvent, such as a 1:1 mixture of dichloromethane and methanol, in a sealed container.[4]
-
Extraction: The mixture is allowed to stand at room temperature for a period of 24 to 72 hours with periodic shaking.
-
Filtration: The extract is separated from the plant residue by filtration.
-
Concentration: The solvent is evaporated from the filtrate, typically under reduced pressure using a rotary evaporator, to yield the crude extract.
-
Purification: The crude extract can be further purified by recrystallization from a suitable solvent like methanol.[4]
-
-
Workflow Diagram:
Maceration Extraction Workflow for Andrographolide.
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.
-
Experimental Protocol:
-
Preparation of Plant Material: Dried and powdered leaves of Andrographis paniculata are packed into a thimble.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., methanol) and a condenser.
-
Extraction: The solvent is heated to its boiling point. The vapor travels up a distillation arm and floods into the chamber housing the thimble. The condenser ensures that any solvent vapor cools and drips back down into the chamber.
-
Siphoning: Once the chamber is filled with the solvent, it is automatically emptied by a siphon side arm back into the distillation flask. This cycle is repeated multiple times.
-
Concentration: After a predetermined number of cycles (typically 6-8 hours), the extraction is complete. The resulting solution in the distillation flask is then concentrated to yield the crude extract.[5]
-
-
Workflow Diagram:
Soxhlet Extraction Workflow for Andrographolide.
Modern Extraction Methods
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer, leading to a more efficient extraction process.
-
Experimental Protocol:
-
Sample Preparation: A known weight of powdered Andrographis paniculata is suspended in the chosen extraction solvent (e.g., 70% ethanol) in a beaker.[6]
-
Ultrasonication: The beaker is placed in an ultrasonic water bath.
-
Parameter Optimization: Key parameters such as extraction time (e.g., 30 minutes), temperature (e.g., 30°C), and ultrasonic frequency (e.g., 50 kHz) are optimized for maximum yield.[6][7]
-
Filtration and Concentration: The extract is filtered and concentrated as described in the maceration protocol.
-
-
Workflow Diagram:
Ultrasound-Assisted Extraction Workflow.
MAE employs microwave energy to heat the solvent and the plant material, leading to rapid cell disruption and the release of intracellular components into the solvent.
-
Experimental Protocol:
-
Sample Preparation: Powdered Andrographis paniculata is mixed with a suitable solvent (e.g., a 50:50 mixture of chloroform and methanol) in a microwave-safe extraction vessel.[3]
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power (e.g., 450 W) for a short duration (e.g., 8 minutes).[3]
-
Cooling and Filtration: After irradiation, the vessel is allowed to cool, and the extract is filtered.
-
Concentration: The filtrate is concentrated to obtain the crude extract.
-
-
Workflow Diagram:
Microwave-Assisted Extraction Workflow.
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled.
-
Experimental Protocol:
-
Sample Loading: Ground Andrographis paniculata leaves are loaded into the extraction vessel.
-
Parameter Setting: The system is brought to the desired temperature (e.g., 40°C) and pressure (e.g., 10 MPa).[8]
-
Extraction: Supercritical CO₂, often with a co-solvent like ethanol, is passed through the extraction vessel at a specific flow rate (e.g., 2 mL/min).[9]
-
Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the andrographolide to precipitate out.
-
Collection: The precipitated andrographolide is collected.
-
-
Workflow Diagram:
Supercritical Fluid Extraction Workflow.
Quantitative Comparison of Extraction Methods
The efficiency of different extraction methods can be compared based on the yield and purity of the isolated andrographolide. The following table summarizes quantitative data from various studies.
| Extraction Method | Solvent(s) | Temperature (°C) | Time | Pressure (MPa) | Yield (%) | Purity (%) | Reference(s) |
| Maceration | Dichloromethane:Methanol (1:1) | Room Temp. | 24-72 h | - | ~2.0 g from 100g | - | [10] |
| Soxhlet Extraction | Methanol | 40-60 | 8-10 h | - | - | 96 | [5] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 30 | 30 min | - | 3.50 (w/w) | - | [7][11] |
| Microwave-Assisted Extraction (MAE) | Chloroform:Methanol (50:50) | - | 8 min | - | 2.24 | - | [3] |
| Microwave-Assisted Extraction (MAE) | - | - | 40 min | - | 0.589 | - | [12] |
| Supercritical Fluid Extraction (SFE) | CO₂ + 12.5 mol% Ethanol | 40 | - | 15 | - | 99.76 | [9] |
Note: The reported yields and purities can vary significantly based on the specific experimental conditions, the quality of the plant material, and the analytical methods used for quantification.
Conclusion
Andrographis paniculata stands as the sole significant natural source of andrographolide. The choice of extraction methodology profoundly influences the efficiency of andrographolide isolation. While conventional methods like maceration and Soxhlet extraction are simple and require less sophisticated equipment, they are often time-consuming and may lead to the degradation of thermolabile compounds. Modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of reduced extraction time, lower solvent consumption, and higher extraction efficiency.[13] SFE, in particular, provides a green and highly selective method for obtaining high-purity andrographolide.[9] The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to select and optimize the most suitable extraction strategy for their specific research and development objectives in the pursuit of novel therapeutics derived from this valuable natural product.
References
- 1. "Ultrasonic-assisted extraction of andrographolide and bioactive diterp" by Ayomide Gbadebo [digital.car.chula.ac.th]
- 2. scispace.com [scispace.com]
- 3. Microwave-assisted extraction of andrographolide from Andrographis. [wisdomlib.org]
- 4. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchtrend.net [researchtrend.net]
- 6. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassay-Guided extraction of andrographis paniculata for intervention of in-vitro prostate cancer progression in metabolic syndrome environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Probe Ultrasonic-Assisted Extraction of Andrographolide Rich Extract from Andrographis paniculata: Processing Parameters Optimization Using Response Surface Methodology | Trends in Sciences [tis.wu.ac.th]
- 12. A novel microwave-assisted extraction for the isolation of andrographolide from Andrographis paniculata and its in vitro antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tmrjournals.com [tmrjournals.com]
The Physicochemical Landscape of Andrographolide: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core physicochemical characteristics, experimental protocols, and relevant signaling pathways of andrographolide, a promising diterpenoid lactone.
Introduction
Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from the medicinal plant Andrographis paniculata.[1][2] Traditionally used in Asian medicine for its anti-inflammatory and anti-infective properties, andrographolide is now the subject of extensive scientific investigation for its potential therapeutic applications in a range of diseases, including cancer and inflammatory disorders. A thorough understanding of its physicochemical properties is paramount for the successful development of stable, bioavailable, and effective drug formulations. This technical guide provides a comprehensive overview of the key physicochemical characteristics of andrographolide, detailed experimental protocols for their determination, and a visual representation of its interaction with critical cellular signaling pathways.
Core Physicochemical Characteristics
The physicochemical properties of andrographolide dictate its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. These characteristics are summarized in the tables below.
Table 1: General Physicochemical Properties of Andrographolide
| Property | Value | Reference(s) |
| Appearance | White crystalline powder, rhombic prisms or plates | [2][3] |
| Molecular Formula | C₂₀H₃₀O₅ | [2] |
| Molecular Weight | 350.45 g/mol | [2] |
| Melting Point | 226-235.3 °C | [1][4] |
| Boiling Point (Predicted) | 557.3 ± 50.0 °C | N/A |
| Density | 1.2317 g/cm³ | N/A |
| pKa (Predicted) | 12.36 ± 0.20 | N/A |
Table 2: Solubility Profile of Andrographolide
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble/Sparingly soluble | [2][5] |
| Methanol | Slightly soluble | [3] |
| Ethanol | Slightly soluble | [3] |
| Boiling Ethanol | Soluble | [3] |
| Chloroform | Very slightly soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | N/A |
| Dimethylformamide (DMF) | Soluble | N/A |
Table 3: Stability of Andrographolide
| Condition | Stability Profile | Reference(s) |
| pH | Most stable at pH 3-5; Unstable in alkaline conditions. | [6][7] |
| Temperature | Crystalline form is highly stable; Amorphous form degrades with heat. | [8] |
| Light | Information not widely available, standard precautions recommended. | N/A |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is crucial. This section provides detailed methodologies for key experiments.
Extraction and Purification of Andrographolide from Andrographis paniculata**
This protocol outlines a common method for obtaining andrographolide from its natural source.
Workflow for Andrographolide Extraction and Purification
Caption: Workflow for the extraction and purification of andrographolide.
Materials and Reagents:
-
Dried, powdered leaves of Andrographis paniculata
-
Dichloromethane (analytical grade)
-
Methanol (analytical grade)
-
Toluene (analytical grade)
-
Ethanol (analytical grade)
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction:
-
Air-dry fresh leaves of A. paniculata in the shade, followed by oven drying at a temperature below 60°C.[2]
-
Grind the dried leaves into a coarse powder (e.g., 40 mesh).[2]
-
Perform cold maceration by soaking the powdered leaves in a 1:1 (v/v) mixture of dichloromethane and methanol for 24 hours with constant stirring.[9]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dark green crystalline mass.[2]
-
-
Purification:
-
Wash the green mass repeatedly with toluene to remove chlorophyll and other coloring matter.[9]
-
Completely evaporate the residual toluene from the residue.
-
Dissolve the crystalline material in hot ethanol (60-70°C).[9]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool in a refrigerator to facilitate the crystallization of andrographolide.[9]
-
Collect the crystals by filtration and wash them with cold methanol.[2]
-
Repeat the recrystallization process until small, yellow plates of andrographolide with a constant melting point are obtained.[9]
-
Determination of Melting Point
The melting point is a critical indicator of purity.
Materials and Equipment:
-
Purified andrographolide crystals
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp)
-
Spatula
Procedure:
-
Ensure the purified andrographolide sample is completely dry.
-
Finely powder a small amount of the crystals.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.[11]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[12]
-
Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[12]
-
A sharp melting range (e.g., 0.5-1°C) is indicative of high purity.
Determination of Solubility by UV-Vis Spectrophotometry
This method provides a quantitative measure of andrographolide's solubility in a given solvent.
Materials and Equipment:
-
Purified andrographolide
-
Solvent of interest (e.g., methanol, ethanol, water)
-
UV-Vis spectrophotometer
-
Volumetric flasks
-
Analytical balance
-
Shaking water bath or incubator shaker
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of andrographolide of a known concentration (e.g., 100 µg/mL) in the chosen solvent.[13]
-
From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 4, 8, 12, 16, 20 µg/mL).[13]
-
Measure the absorbance of each standard solution at the maximum wavelength (λmax) for andrographolide (approximately 227 nm in methanol).[13]
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.[13]
-
-
Solubility Determination:
-
Add an excess amount of purified andrographolide to a known volume of the solvent in a sealed container.
-
Place the container in a shaking water bath or incubator shaker at a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the linear regression equation from the calibration curve to calculate the concentration of andrographolide in the diluted solution.
-
Calculate the solubility of andrographolide in the original undiluted solution, taking into account the dilution factor.
-
Stability Testing at Different pH Conditions
This protocol assesses the stability of andrographolide in aqueous solutions of varying pH.
Materials and Equipment:
-
Purified andrographolide
-
Buffer solutions of different pH values (e.g., pH 3, 5, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column
-
Volumetric flasks
-
Incubator
Procedure:
-
Prepare solutions of andrographolide of a known concentration in each of the buffer solutions.
-
Store the solutions at a constant temperature (e.g., 37°C) in an incubator.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analyze the concentration of andrographolide in each aliquot using a validated HPLC method. A typical mobile phase could be a mixture of methanol and water. The detection wavelength is typically set at the λmax of andrographolide.
-
Plot the concentration of andrographolide as a function of time for each pH condition.
-
Determine the degradation rate constant and half-life of andrographolide at each pH to assess its stability.
Interaction with Signaling Pathways
Andrographolide exerts its biological effects by modulating various intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Andrographolide has been shown to be a potent inhibitor of this pathway.
Andrographolide's Inhibition of the NF-κB Pathway
Caption: Andrographolide inhibits NF-κB by modifying the p50 subunit.
Andrographolide's primary mechanism of NF-κB inhibition involves the covalent modification of the p50 subunit.[14] Specifically, it forms an adduct with the cysteine residue at position 62 (Cys62) of p50. This modification prevents the NF-κB dimer from binding to its target DNA sequences in the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[15]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Andrographolide has been shown to modulate this pathway, contributing to its anti-cancer and anti-inflammatory effects.
Andrographolide's Modulation of the MAPK Pathway
Caption: Andrographolide modulates the MAPK signaling cascade.
Andrographolide has been observed to inhibit the phosphorylation of key components of the MAPK pathway, including ERK1/2, p38, and JNK, in various cell types.[8][16] By suppressing the activation of these kinases, andrographolide can interfere with downstream signaling events that regulate the expression of genes involved in cell proliferation and survival. This inhibitory effect on the MAPK pathway is a significant contributor to the pro-apoptotic and anti-proliferative activities of andrographolide observed in cancer cells.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical characteristics of andrographolide, along with practical experimental protocols for their determination. The elucidation of its interactions with the NF-κB and MAPK signaling pathways offers a molecular basis for its observed therapeutic effects. For researchers and professionals in drug development, this comprehensive understanding is critical for designing rational formulation strategies to enhance the stability and bioavailability of andrographolide, ultimately unlocking its full therapeutic potential. Further research should focus on refining drug delivery systems to overcome its poor aqueous solubility and on exploring its synergistic effects with other therapeutic agents.
References
- 1. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. viirj.org [viirj.org]
- 4. worldsresearchassociation.com [worldsresearchassociation.com]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. davjalandhar.com [davjalandhar.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. iscientific.org [iscientific.org]
- 14. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Andrographolide in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of andrographolide in cell culture experiments. Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, is a compound of significant interest for its anti-inflammatory, anti-cancer, and immunomodulatory properties.
Andrographolide has been shown to modulate a variety of signaling pathways, making it a valuable tool for studying cellular processes such as apoptosis, cell cycle regulation, and inflammation.[1][2][3] This document outlines its mechanisms of action, provides quantitative data on its effects, and offers detailed protocols for its application in cell culture.
Mechanism of Action
Andrographolide exerts its biological effects by targeting multiple signaling pathways within the cell. Notably, it is a potent inhibitor of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a key regulator of inflammation and cell survival.[4][5][6] It has been shown to covalently modify the p50 subunit of NF-κB, preventing its binding to DNA.[4]
Furthermore, andrographolide influences other critical pathways, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by andrographolide can suppress cancer cell growth and proliferation.[7][8][9][10]
-
MAPK Pathways (ERK1/2, p38, JNK): Andrographolide can modulate these pathways to exert anti-inflammatory and anti-cancer effects.[11][12][13]
-
JAK/STAT Pathway: By interfering with this pathway, andrographolide can inhibit the signaling of various cytokines and growth factors.[1][2][9]
-
Induction of Reactive Oxygen Species (ROS): In some cancer cell lines, andrographolide can induce apoptosis through the generation of ROS.[14][15][16]
Data Presentation
The following tables summarize the quantitative effects of andrographolide across various cell lines and experimental conditions.
Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 24 | 51.98 - 65 | [17][18][19] |
| 48 | 30.28 - 37.56 | [17][18][19] | ||
| 72 | 30.56 | [18][19] | ||
| MCF-7 | Breast Cancer | 24 | 61.11 - 63.19 | [17][18][19] |
| 48 | 32.90 - 36.9 | [17][18][19] | ||
| 72 | 31.93 | [18][19] | ||
| T-47D | Breast Cancer | 24 | >60 | [17] |
| 48 | >60 | [17] | ||
| CACO-2 | Colorectal Cancer | Not Specified | 32.46 µg/mL | [20] |
| DBTRG-05MG | Glioblastoma | 72 | 13.95 | [21] |
| KB | Oral Carcinoma | Not Specified | 106.2 µg/mL | [22] |
Table 2: Effects of Andrographolide on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| MDA-MB-231 | 30 | 24, 36, 48 | G0/G1 arrest | [17] |
| PC-3 | Not Specified | Not Specified | G2/M arrest | [23] |
| DBTRG-05MG | 13.95 | 72 | G2/M arrest (8.60% of cells) | [21] |
| 27.9 | 72 | G2/M arrest (8.95% of cells) | [21] | |
| B16F-10 | 0.25 µg/mL | 10 | Sub-G1 phase increase | [24] |
Table 3: Induction of Apoptosis by Andrographolide
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Late Apoptosis) | Reference |
| MCF-7 | 20 | 48 | 7.12 ± 0.5 | [18] |
| 40 | 48 | 7.6 ± 0.6 | [18] | |
| OEC-M1 | 55 | 24 | Significant increase | [25] |
| KB | IC50 (106.2 µg/mL) | 24 | 37.48 ± 3.1 | [22] |
Experimental Protocols
Preparation of Andrographolide Stock Solution
-
Weighing: Accurately weigh the desired amount of andrographolide powder.
-
Dissolving: Dissolve the andrographolide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[22]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[22]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[22]
General Experimental Workflow
References
- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide reduces proliferation and migration of lens epithelial cells by modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Andrographolide Benefits Rheumatoid Arthritis via Inhibiting MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased reactive oxygen species levels cause ER stress and cytotoxicity in andrographolide treated colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Andrographolide, isolated from Andrographis paniculata, induces apoptosis in monocytic leukemia and multiple myeloma cells via augmentation of reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 23. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Real-Time Monitoring the Cytotoxic Effect of Andrographolide on Human Oral Epidermoid Carcinoma Cells | MDPI [mdpi.com]
Application Notes & Protocols: A Researcher's Guide to Andrographolide Solubilization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Andrographolide, a labdane diterpenoid and the primary bioactive component of Andrographis paniculata, is a compound of significant interest in biomedical research due to its wide array of therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.[1] A critical challenge for in vitro and in vivo studies is its poor aqueous solubility.[2][3] This document provides detailed protocols for the effective dissolution of andrographolide for research applications, ensuring solution stability and reproducibility of experimental results.
Data Presentation: Andrographolide Solubility
Andrographolide is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.[1][2] The choice of solvent is critical for preparing stock solutions that can be further diluted in aqueous media for cell culture and other biological assays.
Table 1: Solubility of Andrographolide in Common Laboratory Solvents
| Solvent | Solubility | Temperature | Notes |
| Dimethylformamide (DMF) | ~14 mg/mL | Room Temperature | Recommended for preparing high-concentration stock solutions.[1] |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL | Room Temperature | A common solvent for preparing stock solutions for cell-based assays.[1] |
| Ethanol | ~0.2 mg/mL | Room Temperature | Lower solubility compared to DMF and DMSO.[1] Boiling ethanol can increase solubility.[2] |
| Methanol | Soluble | Room Temperature | Methanol is an effective solvent for extraction and preparation of analytical standards.[4][5] |
| Chloroform | Very slightly soluble | Room Temperature | [2] |
| Water | Almost insoluble | Room Temperature | [2][6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Room Temperature | Achieved by first dissolving in DMF, then diluting with PBS.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Andrographolide Stock Solution
This protocol is suitable for preparing a concentrated stock solution that can be used for a variety of experiments.
Materials:
-
Andrographolide (crystalline solid)
-
Dimethylformamide (DMF), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)[1]
Procedure:
-
Weighing: Accurately weigh the desired amount of andrographolide in a sterile microcentrifuge tube. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of andrographolide.
-
Solvent Addition: Add the appropriate volume of DMF to the tube. For a 10 mg/mL stock, add 1 mL of DMF.
-
Dissolution: Vortex the solution until the andrographolide is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.
-
Inert Gas Purge (Optional): To enhance stability, gently purge the headspace of the vial with an inert gas before capping.[1]
-
Storage: Store the stock solution at -20°C for long-term storage (≥4 years).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration stock solution for use in cell-based assays.
Materials:
-
Andrographolide stock solution (e.g., 10 mg/mL in DMF or DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Aqueous Solution Stability: Aqueous solutions of andrographolide are not recommended for storage for more than one day.[1] Prepare fresh working solutions for each experiment.
-
pH Considerations: The stability of andrographolide in aqueous solutions is pH-dependent, with optimal stability at a pH of 3-5.[2][7] It is unstable in alkaline conditions.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing andrographolide solutions.
Signaling Pathway
Andrographolide has been shown to exert its anticancer effects by modulating various signaling pathways.[8][9][10] One of the key pathways inhibited by andrographolide is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and migration.[11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by andrographolide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.undip.ac.id [eprints.undip.ac.id]
- 6. Page loading... [guidechem.com]
- 7. Study on stability in vitro of Andrographolide | Semantic Scholar [semanticscholar.org]
- 8. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Andrographolide Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of novel andrographolide derivatives. Detailed protocols for key experiments are included to facilitate the discovery and development of new therapeutic agents based on the andrographolide scaffold.
Introduction
Andrographolide, a labdane diterpenoid isolated from Andrographis paniculata, has garnered significant attention in medicinal chemistry due to its wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] However, its clinical utility can be hampered by poor solubility and limited bioavailability. To address these limitations, researchers have focused on the semi-synthesis of novel andrographolide derivatives with improved physicochemical properties and enhanced pharmacological effects.[3] This document outlines the synthesis of these derivatives, their evaluation for anticancer activity, and the elucidation of their mechanism of action through key signaling pathways.
Data Presentation: Anticancer Activity of Andrographolide Derivatives
The cytotoxic effects of various andrographolide derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Andrographolide | Colon Carcinoma (HT-29) | 3.7 (µg/mL) | [4] |
| Human Acute Myeloid Leukemia (HL-60) | 12 (µg/mL) for G0/G1 arrest | [5] | |
| 15-p-chlorobenzylidene-14-deoxy-11,12-didehydro-3,19-dinicotinateandrographolide (11c) | (Not specified for anticancer) | α-glucosidase inhibition IC50 of 6 µM | [6][7] |
| Analogue 5a | Cholangiocarcinoma (KKU-M213) | 3.37 | [8] |
| Cholangiocarcinoma (KKU-100) | 2.93 | [8] | |
| Analogue 5b | Cholangiocarcinoma (KKU-M213) | 3.08 | [8] |
| Cholangiocarcinoma (KKU-100) | 3.27 | [8] | |
| Aziridine-functionalized derivative | Nasopharyngeal Carcinoma (C666) | 5.4 | [9] |
| 19-O-acetyl-14-deoxy-11,12-didehydroandrographolide (6a) | (Not specified for anticancer) | Inhibited NF-κB transcriptional activity | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Andrographolide Derivatives (e.g., Esterification at C-14)
This protocol describes a general method for the synthesis of andrographolide esters at the C-14 position, a common modification to enhance bioactivity.
Materials:
-
Andrographolide
-
Anhydrous Dichloromethane (DCM)
-
Desired Carboxylic Acid (e.g., p-nitrobenzoyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve andrographolide (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 equivalents) to the solution.
-
Slowly add the desired carboxylic acid chloride (1.1 equivalents) dissolved in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by silica gel column chromatography.[10][11]
-
A typical solvent system for elution is a gradient of hexane and ethyl acetate.[12]
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified andrographolide derivative.
-
Characterize the final product by NMR, IR, and mass spectrometry.[13]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the procedure for determining the cytotoxic effects of novel andrographolide derivatives on cancer cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Andrographolide derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[8]
-
Prepare serial dilutions of the andrographolide derivatives in the cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: NF-κB Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)
This protocol is for assessing the inhibitory effect of andrographolide derivatives on the NF-κB signaling pathway.
Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Andrographolide derivatives
-
NF-κB activator (e.g., TNF-α)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of the andrographolide derivatives for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Determine the extent of NF-κB inhibition by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of andrographolide derivatives.
Caption: Simplified NF-κB signaling pathway and points of inhibition by andrographolide derivatives.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity [mdpi.com]
- 4. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 5. bowdish.ca [bowdish.ca]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchtrend.net [researchtrend.net]
- 11. LOADING...... [tmrjournals.com]
- 12. CN101671322A - Method for separating and purifying andrograholide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Andrographolide as a Potent Anti-inflammatory Agent: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide, a labdane diterpenoid, is the primary bioactive constituent of Andrographis paniculata, a plant extensively utilized in traditional Asian medicine for its wide array of therapeutic properties, including its potent anti-inflammatory effects.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory potential of andrographolide. It summarizes its mechanisms of action, offers quantitative data for experimental planning, and provides step-by-step protocols for key in vitro assays.
Mechanism of Action
Andrographolide exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, suppression of the NLRP3 inflammasome, and activation of the Nrf2-mediated antioxidant response.[1][2][4]
Inhibition of NF-κB Signaling
A pivotal mechanism of andrographolide's anti-inflammatory activity is its potent inhibition of the NF-κB signaling pathway.[5][6] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] Andrographolide has been shown to inhibit NF-κB activation through multiple mechanisms:
-
Covalent Modification of p50: Andrographolide can form a covalent adduct with the cysteine 62 residue of the p50 subunit of NF-κB.[1][8][9] This modification blocks the DNA binding ability of NF-κB, thereby preventing the transcription of its target genes.[1][7]
-
Inhibition of IκBα Phosphorylation and Degradation: In some cellular contexts, andrographolide has been observed to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[10][11] This action prevents the nuclear translocation of the active p65/p50 heterodimer.[10]
-
Dephosphorylation of p65: Andrographolide can enhance the dephosphorylation of the p65 subunit at Ser536 through the activation of protein phosphatase 2A (PP2A), leading to reduced NF-κB transcriptional activity.[12][13]
Modulation of MAPK Signaling
The MAPK signaling pathways, including ERK1/2, JNK, and p38, are critical regulators of inflammatory responses. Andrographolide has been demonstrated to suppress the activation of these pathways in response to inflammatory stimuli.[2][4] It achieves this by inhibiting the phosphorylation of key kinases such as ERK1/2, JNK, and p38, thereby downregulating the expression of downstream inflammatory mediators.[4][10][14]
Activation of the Nrf2 Antioxidant Pathway
Andrographolide is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][15][16] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[16][17] By activating Nrf2, andrographolide enhances the cellular antioxidant defense system, which in turn helps to mitigate inflammatory responses.[15][18]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[6] Andrographolide has been shown to suppress the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of these potent inflammatory mediators.[6]
Quantitative Data for Experimental Design
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of andrographolide for various inflammatory mediators and cell lines. This data can serve as a valuable reference for dose-selection in experimental studies.
Table 1: IC50 Values of Andrographolide for Inflammatory Mediators in RAW264.7 Macrophages
| Inflammatory Mediator | Stimulant | IC50 (µM) | Reference(s) |
| Nitric Oxide (NO) | LPS | 7.4 - 17.4 | [2][19][20] |
| Prostaglandin E2 (PGE2) | LPS + IFN-γ | 8.8 | [2] |
| Tumor Necrosis Factor-α (TNF-α) | LPS | 23.3 | [2] |
| Interleukin-6 (IL-6) | LPS | Varies by study | [4][10] |
| Interleukin-1β (IL-1β) | LPS | Varies by study | [10] |
Table 2: IC50 Values of Andrographolide in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference(s) |
| Mouse Peritoneal Macrophages | TNF-α release | 0.6 | [5] |
| Mouse Peritoneal Macrophages | GM-CSF release | 3.3 | [5] |
| RAW264.7 | NO Production | 7.9 | [21] |
| CACO-2 | Cytotoxicity | ~92 (32.46 µg/mL) | [22] |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the anti-inflammatory effects of andrographolide.
Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol describes the general procedure for assessing the anti-inflammatory activity of andrographolide in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.
1. Cell Culture and Maintenance:
- Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]
- Subculture cells when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay):
- Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
- After 24 hours, treat the cells with various concentrations of andrographolide (e.g., 1-100 µM) for 24 hours.
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
3. Measurement of Inflammatory Mediators:
- Seed RAW264.7 cells in 24-well or 6-well plates at a density of 2 x 10^6 cells/mL.[10]
- Pre-treat the cells with various concentrations of andrographolide for 1 hour.[10]
- Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[10]
- Collect the cell culture supernatant.
- Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the nitrite concentration in the supernatant, which is an indicator of NO production.
- Cytokine (TNF-α, IL-6, IL-1β) Measurement: Quantify the levels of cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol outlines the procedure for investigating the effect of andrographolide on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
1. Cell Lysis and Protein Quantification:
- Seed RAW264.7 cells and treat with andrographolide and LPS as described in Protocol 1.
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
- Centrifuge the lysates to remove cell debris and collect the supernatant.
- Determine the protein concentration of each sample using a BCA protein assay kit.[10]
2. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Phospho-p65 (Ser536)
- Total p65
- Phospho-IκBα (Ser32)
- Total IκBα
- Phospho-p38 MAPK (Thr180/Tyr182)
- Total p38 MAPK
- Phospho-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- Phospho-JNK (Thr183/Tyr185)
- Total JNK
- β-actin (as a loading control)
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes how to measure the effect of andrographolide on the mRNA expression of pro-inflammatory genes.
1. RNA Extraction and cDNA Synthesis:
- Treat RAW264.7 cells with andrographolide and LPS as described in Protocol 1.
- Extract total RNA from the cells using a commercial RNA isolation kit.
- Assess the quantity and quality of the extracted RNA.
- Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcription kit.
2. qPCR:
- Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes such as Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6, and Il1b. Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.
- Run the qPCR reaction on a real-time PCR system.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[19]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by andrographolide and a typical experimental workflow.
Caption: Andrographolide's inhibition of the NF-κB signaling pathway.
References
- 1. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Andrographolide potentiates PD-1 blockade immunotherapy by inhibiting COX2-mediated PGE2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. worldscientific.com [worldscientific.com]
- 8. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF- κ B/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide enhances nuclear factor-kappaB subunit p65 Ser536 dephosphorylation through activation of protein phosphatase 2A in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by Aβ42 through Nrf2-Related Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Suppression of NO production in activated macrophages in vitro and ex vivo by neoandrographolide isolated from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Andrographolide as a Tool for Studying Signal Transduction
Application Notes and Protocols
Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has emerged as a versatile pharmacological tool for researchers studying cellular signal transduction.[1][2][3] Its ability to modulate multiple key signaling pathways makes it an invaluable agent for dissecting complex cellular processes such as inflammation, proliferation, oxidative stress, and apoptosis.[1][2][4] This document provides detailed application notes on its use, quantitative data on its activity, and standardized protocols for relevant experiments.
Andrographolide's multifaceted mechanism of action involves the modulation of several critical signaling cascades, including NF-κB, Keap1-Nrf2, JAK/STAT, and PI3K/Akt pathways.[2][4][5] It can serve as both an inhibitor and an activator depending on the specific pathway, allowing for a broad range of experimental applications.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Andrographolide is a well-documented inhibitor of this pathway, making it an excellent tool for studying inflammation and immune responses.[1][6][7] Its primary mechanisms include preventing the degradation of the inhibitory protein IκBα and directly interfering with the ability of the NF-κB p50/p65 dimer to bind to DNA.[8][9]
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Andrographolide inhibits the NF-κB pathway by preventing IKK activation and blocking NF-κB's binding to DNA.
Quantitative Data: NF-κB Inhibition
| Cell Line | Stimulus | Assay | Endpoint | IC50 / Effect | Reference |
| HL-60 (neutrophil-like) | PAF, fMLP | Luciferase Reporter | NF-κB Activity | Inhibition at 5-50 µM | [8] |
| T47D (Breast Cancer) | Hypoxia | Dual-Luciferase | HIF-1 Activity | EC50 of 0.103 µM | [10] |
| HCT116 (Colon Cancer) | TNF-α | Western Blot | IL-8 Expression | Suppression of NF-κB | [11] |
| RAW264.7 (Macrophage) | LPS | Griess Assay | Nitric Oxide (NO) | Inhibition | [12] |
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is designed to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of andrographolide.
1. Cell Culture and Transfection: a. Plate HEK293T or a similar cell line in a 24-well plate at a density of 1x10^5 cells/well. b. Co-transfect cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. c. Incubate for 24 hours to allow for plasmid expression.
2. Andrographolide Treatment: a. Prepare a stock solution of andrographolide (e.g., 50 mM in DMSO). b. Pre-treat the transfected cells with varying concentrations of andrographolide (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
3. Stimulation: a. Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to the wells. b. Incubate for an additional 6-8 hours.
4. Cell Lysis and Luminescence Measurement: a. Wash cells with PBS and lyse them using a passive lysis buffer. b. Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.
5. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold change in NF-κB activity relative to the unstimulated control. c. Plot the normalized activity against the andrographolide concentration to determine the IC50 value.
Activation of the Keap1-Nrf2 Antioxidant Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Andrographolide activates Nrf2 by covalently modifying Cysteine 151 on its inhibitor, Keap1.[13] This disrupts the Keap1-Cul3 E3 ubiquitin ligase complex, leading to Nrf2 stabilization, nuclear translocation, and transcription of antioxidant response element (ARE)-containing genes like HMOX1.[13][14][15]
Signaling Pathway Diagram: Nrf2 Activation
Caption: Andrographolide activates the Nrf2 pathway by inhibiting the Keap1 E3 ligase, leading to Nrf2 stabilization and gene transcription.
Quantitative Data: Nrf2 Activation
| Cell Line | Treatment | Assay | Endpoint | Result | Reference |
| HEK293T | 7.5 µM Andrographolide | Western Blot | Nrf2 Protein Level | Increased protein accumulation after 4h | [16] |
| HEK293T | 7.5 µM Andrographolide | ARE Luciferase Assay | Transcriptional Activity | Significant increase after 6h | [16] |
| HT22 (Hippocampal) | Andrographolide | Western Blot | Nrf2 Nuclear Translocation | Induced translocation | [14] |
| U937 (Monocytic) | Andrographolide (30 µM) | qPCR, Western Blot | HMOX1, NQO1 expression | Upregulated Nrf2 target genes | [15] |
Protocol 2: Western Blot for Nrf2 Nuclear Translocation
This protocol assesses the ability of andrographolide to induce the translocation of Nrf2 from the cytoplasm to the nucleus.
1. Cell Culture and Treatment: a. Plate cells (e.g., HT22 or U937) in 6-well plates and grow to 80-90% confluency. b. Treat cells with andrographolide at desired concentrations (e.g., 10, 30 µM) for a specified time course (e.g., 1, 2, 4, 6 hours). Include a vehicle control.
2. Nuclear and Cytoplasmic Fractionation: a. Harvest cells by scraping into ice-cold PBS. b. Centrifuge and resuspend the cell pellet in a hypotonic buffer to swell the cells. c. Lyse the plasma membrane using a Dounce homogenizer or by passing through a fine-gauge needle. d. Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction. e. Wash the nuclear pellet and lyse it using a nuclear extraction buffer (high salt).
3. Protein Quantification: a. Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
4. Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with a primary antibody against Nrf2 overnight at 4°C. e. To ensure proper fractionation, also probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3). f. Wash and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using an ECL substrate and an imaging system.
5. Data Analysis: a. Quantify band intensities using densitometry software. b. Observe the increase of Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction in andrographolide-treated samples compared to controls.
Modulation of JAK/STAT and PI3K/Akt Pathways
Andrographolide is also a potent modulator of pro-survival and proliferation pathways like JAK/STAT and PI3K/Akt, which are often dysregulated in cancer and inflammatory diseases.[2][4] It typically acts as an inhibitor, suppressing the phosphorylation and activation of key kinases and transcription factors within these cascades.[11][17][18]
Workflow Diagram: Investigating Kinase Inhibition
Caption: A typical experimental workflow for assessing the inhibitory effect of andrographolide on kinase phosphorylation.
Quantitative Data: JAK/STAT and PI3K/Akt Inhibition
| Pathway | Cell Line | Treatment/Stimulus | Endpoint | Effect | Reference |
| JAK/STAT | Various Cancer Cells | IL-6 | STAT3 Phosphorylation | Significant suppression | [18] |
| JAK/STAT | THP-1 | Influenza Virus | STAT1/2 Phosphorylation | Reduction in phosphorylation | [11][12] |
| PI3K/Akt | Breast Cancer Cells | - | p-Akt, p-mTOR | Dose-dependent decrease | [19] |
| PI3K/Akt | Lens Epithelial Cells | TGF-β, bFGF | p-Akt (Ser473, Thr308) | Abolished phosphorylation | [20] |
| PI3K/Akt | MDA-MB-231 | Hypoxia | p-Akt, p-mTOR | Decreased phosphorylation | [10] |
Protocol 3: Immunoblotting for Phosphorylated Kinases (p-Akt, p-STAT3)
This protocol is used to determine if andrographolide inhibits the activation of key signaling kinases.
1. Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency. For pathways with low basal activity, serum-starve cells for 4-6 hours before treatment. b. Pre-treat with andrographolide or a vehicle control for 1-2 hours. c. Stimulate cells with an appropriate agonist (e.g., IL-6 for JAK/STAT, IGF-1 or EGF for PI3K/Akt) for a short period (e.g., 15-30 minutes).
2. Cell Lysis: a. Immediately place plates on ice and wash with ice-cold PBS. b. Lyse cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states). c. Scrape and collect the lysate, then clarify by centrifugation.
3. Protein Quantification and Western Blotting: a. Determine protein concentration using a BCA assay. b. Perform SDS-PAGE and Western blotting as described in Protocol 2.
4. Antibody Incubation: a. Block the membrane and incubate with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-STAT3 (Tyr705) or anti-phospho-Akt (Ser473)). b. After detection, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-STAT3 or anti-Akt) to confirm equal protein loading and to normalize the phosphorylation signal.
5. Data Analysis: a. Quantify the band intensity for both the phosphorylated and total protein. b. Calculate the ratio of phospho-protein to total protein for each sample. c. Compare the ratios in andrographolide-treated samples to the stimulated control to determine the extent of inhibition.
References
- 1. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 2. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide: A Review on Experimental Clinical Trials and Applications | Journal of Experimental and Clinical Application of Chinese Medicine [ojs.exploverpub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. imrpress.com [imrpress.com]
- 7. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 8. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 13. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Restoration of HDAC2 and Nrf2 by andrographolide overcomes corticosteroid resistance in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Andrographolide as a Multi-Target Therapeutic Agent in Diabetic Nephropathy: Insights into STAT3/PI3K/Akt Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Andrographolide reduces proliferation and migration of lens epithelial cells by modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Andrographolide
An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Andrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide is a labdane diterpenoid that is the principal bioactive component of the medicinal plant Andrographis paniculata (Kalmegh).[1][2] Renowned for its anti-inflammatory, antiviral, hepatoprotective, and anticancer properties, Andrographolide is a compound of significant interest in the pharmaceutical and nutraceutical industries.[3][4][5] Accurate and reliable quantification of Andrographolide in raw materials, extracts, and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy.[6] High-Performance Liquid Chromatography (HPLC) is a precise, selective, and robust analytical technique widely employed for this purpose.[7]
This document provides a detailed protocol for the quantitative analysis of Andrographolide using a Reverse-Phase HPLC (RP-HPLC) method, compiled from validated methods in the scientific literature.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and chromatographic analysis of Andrographolide.
Apparatus and Reagents
-
Apparatus :
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, and autosampler.[8]
-
Data acquisition and processing software (e.g., Empower, ChemStation).[9]
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][8]
-
Analytical balance.
-
Ultrasonic bath.[10]
-
Vortex mixer.
-
Syringe filters (0.22 µm or 0.45 µm).[11]
-
Volumetric flasks and pipettes.
-
-
Reagents and Chemicals :
Chromatographic Conditions
A generalized isocratic RP-HPLC method is presented below, which is a synthesis of several validated methods. Researchers may need to perform minor optimizations based on their specific instrumentation and column.
-
Mobile Phase : Acetonitrile:Water (40:60, v/v).[1] Some methods use Methanol:Water (e.g., 50:50 or 65:35, v/v).[7][9] The aqueous phase can be acidified slightly with orthophosphoric acid to a pH of ~3 to improve peak shape.[7]
-
Detection Wavelength : 223 nm.[1][3][11] Other reported wavelengths include 228 nm and 230 nm.[4][7]
-
Column Temperature : Ambient or controlled at 25-30°C.[3][7]
-
Run Time : Approximately 10-15 minutes (retention time for Andrographolide is typically around 5-7 minutes under these conditions).[1][3]
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL) : Accurately weigh 10 mg of Andrographolide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[8]
-
Working Standard Solutions : Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.[8] These solutions are used to construct the calibration curve.
Preparation of Sample Solutions (from Dried Plant Material)
-
Extraction : Accurately weigh about 1.0 g of finely powdered, dried Andrographis paniculata material into a flask.[3]
-
Add 25 mL of methanol.[5]
-
Extract the sample using an ultrasonic bath for 20-30 minutes or by refluxing for 30 minutes.[5][11]
-
Allow the mixture to cool, then filter it into a volumetric flask (e.g., 50 mL). The residue can be re-extracted to ensure complete recovery.[11]
-
Combine the filtrates and make up the final volume with methanol.
-
Dilution & Filtration : Take a suitable aliquot of the extract and dilute it with the mobile phase to bring the expected Andrographolide concentration within the calibration curve range.
-
Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[13]
Data Presentation
The following tables summarize typical chromatographic conditions and method validation parameters reported in the literature for Andrographolide quantification.
Table 1: Summary of Reported HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Phenomenex-Luna RP-C18 (250x4.6 mm, 5 µm)[8] | Poroshell 120 EC-C18 (50x3.0 mm, 2.7 µm)[3][7] | Sunfire C-18 (250x4.6 mm, 5 µm)[9] | Inertsil ODS C18 (150x4.6 mm, 5 µm)[13] |
| Mobile Phase | Acetonitrile:Water (30:70)[8] | Methanol:Water (pH 3.05) (50:50)[7] | Methanol:Water (65:35)[9] | Methanol:Water (50:50)[13] |
| Flow Rate | 1.0 mL/min[8] | 0.3 mL/min[7] | 1.0 mL/min[9] | 1.0 mL/min[13] |
| Wavelength | 210 nm[8] | 228 nm[7] | 223 nm[9] | 254 nm[12] |
| Retention Time | ~10.5 min[8] | ~6.6 min[3] | ~5.0 min[1] | Not Specified |
Table 2: Summary of Reported Method Validation Parameters
| Parameter | Value Range | Source(s) |
| Linearity Range | 1 - 200 µg/mL | [8] |
| 50 - 1000 µg/mL | [3][7] | |
| 100 - 500 µg/mL | [14] | |
| Correlation Coefficient (r²) | > 0.999 | [3][7][12] |
| Limit of Detection (LOD) | 0.0014 - 4.89 µg/mL | [3][7][8][15] |
| Limit of Quantitation (LOQ) | 0.0040 - 16.19 µg/mL | [3][7][8][15] |
| Accuracy (% Recovery) | 89.6 - 116.2% | [3][7][8] |
| Precision (% RSD) | < 2.4% | [7][8][15] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between key HPLC parameters.
Caption: Experimental workflow for Andrographolide quantification by HPLC.
Caption: Factors influencing HPLC separation of Andrographolide.
Conclusion
The described RP-HPLC method is simple, precise, and reliable for the routine quality control and quantification of Andrographolide in various samples, including raw herbal materials and extracts.[1] The method can be readily implemented in most analytical laboratories. As with any analytical method, proper validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results for its intended application.[6][8]
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. akjournals.com [akjournals.com]
- 5. crbb-journal.com [crbb-journal.com]
- 6. Quantification and Standardization of Andrographolide in Andrographis Paniculata Samples by Validated RP-HPLC and HPTLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. phytojournal.com [phytojournal.com]
- 10. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 11. tsijournals.com [tsijournals.com]
- 12. phcogj.com [phcogj.com]
- 13. phcogj.com [phcogj.com]
- 14. academic.oup.com [academic.oup.com]
- 15. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Andrographolide in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic potential of andrographolide when combined with various therapeutic agents. The information is intended to guide researchers in designing and executing experiments to explore novel combination therapies for cancer, inflammatory conditions, and infectious diseases.
Andrographolide, a bioactive diterpenoid lactone isolated from Andrographis paniculata, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] A growing body of evidence suggests that its therapeutic efficacy can be significantly enhanced when used in combination with conventional drugs. This approach can lead to synergistic effects, reduced drug toxicity, and the overcoming of drug resistance.[3][4]
Section 1: Andrographolide in Combination with Chemotherapeutic Agents
The combination of andrographolide with traditional chemotherapy drugs is a promising strategy to enhance antitumor efficacy and overcome resistance.[1] Andrographolide has been shown to synergize with agents like paclitaxel, cisplatin, 5-fluorouracil (5-FU), and doxorubicin across various cancer types.[1][5][6][7]
Application Note 1.1: Synergistic Antitumor Effects and Mechanisms
Combining andrographolide with chemotherapeutic agents can potentiate their cytotoxic effects through multiple mechanisms. A common mechanism is the induction of reactive oxygen species (ROS), leading to enhanced apoptosis and endoplasmic reticulum (ER) stress.[8][9] Andrographolide can also modulate key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt, STAT3, and c-MET, and can sensitize resistant cancer cells to treatment.[2][6][9] For instance, in colorectal cancer, andrographolide can reverse 5-FU resistance by directly targeting and preventing the degradation of the pro-apoptotic protein BAX.[10][11]
Quantitative Data Summary: Andrographolide + Chemotherapeutics
| Combination Agent | Cancer Type / Cell Line | Key Quantitative Results | Proposed Mechanism of Synergy | Reference(s) |
| Paclitaxel (PTX) | Non-Small Cell Lung Cancer (A549) | IC50 of PTX reduced from 15.9 nM to 0.5-7.4 nM.[3][5] 1.22-1.27-fold increase in apoptosis.[8] 98% inhibition of tumor growth in xenograft model.[5] | Increased accumulation of Reactive Oxygen Species (ROS).[5][8] | [8],[5],[3] |
| Cisplatin (CDDP) | Colon Cancer | Synergistic cytotoxicity and apoptosis induction.[9] | ROS-mediated Endoplasmic Reticulum (ER) stress and STAT3 inhibition.[9] | [9] |
| Cisplatin (CDDP) | Ovarian Cancer (A2780, A2780cisR) | Increased percentage of apoptotic cell death in both sensitive and resistant cell lines.[12] | Sensitization to cisplatin-induced apoptosis through intrinsic and extrinsic pathways.[12][13] | [13],[12] |
| 5-Fluorouracil (5-FU) | Colorectal Cancer (HCT-116) | Significantly increased apoptosis rate compared to 5-FU alone.[6] Strong antitumor effects in xenograft model.[6] | Inhibition of the c-MET pathway.[6] | [6] |
| 5-Fluorouracil (5-FU) | 5-FU Resistant Colorectal Cancer (HCT116/5-FUR) | Re-sensitizes resistant cells to 5-FU cytotoxicity.[10] | Prevents BAX degradation, enhancing mitochondria-mediated apoptosis.[10] | [10] |
| Doxorubicin (DOX) | Breast Cancer (4T1) | Evident inhibition of tumor growth and prevention of lung metastasis in an orthotopic mouse model.[7][14] | Anti-angiogenesis effect.[7][14] | [7],[14] |
| Doxorubicin (DOX) | Doxorubicin-Resistant Breast Cancer Stem Cells | Reverses doxorubicin resistance.[15] | Suppression of the anti-apoptotic protein survivin.[15] | [15] |
Experimental Protocol 1.1: In Vitro Synergy Assessment (Andrographolide and Paclitaxel)
This protocol is adapted from methodologies used to assess the synergistic anticancer effects of andrographolide and paclitaxel on A549 non-small cell lung cancer cells.[3][5]
-
Objective: To determine the synergistic cytotoxic and apoptotic effects of andrographolide and paclitaxel.
-
Principle: Cell viability is measured using a Sulphorhodamine B (SRB) assay. Apoptosis is quantified by Annexin V-FITC/PI staining and flow cytometry. The Combination Index (CI) is calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Materials:
-
A549 cells
-
DMEM media with 10% FBS
-
Andrographolide (stock in DMSO)
-
Paclitaxel (stock in DMSO)
-
Sulphorhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
96-well plates, cell culture flasks
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5x10³ cells/well and allow them to attach overnight.
-
Drug Treatment (Viability): Treat cells with varying concentrations of andrographolide (e.g., 5.10–328.0 μM) and paclitaxel (e.g., 0.48–60.75 nM) alone and in combination at constant ratios for 48 hours.[3][5]
-
SRB Assay:
-
Fix cells with 10% TCA for 1 hour at 4°C.
-
Wash plates five times with slow-running tap water.
-
Stain with 0.4% SRB solution for 10 minutes at room temperature.
-
Wash plates with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base.
-
Read absorbance at 515 nm.
-
-
Apoptosis Assay:
-
Seed cells in 6-well plates and treat with IC50 concentrations of single agents and their combination for 48 hours.
-
Harvest cells and wash with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze samples using a flow cytometer.
-
-
Data Analysis: Calculate IC50 values using dose-response curves. Determine the Combination Index (CI) using software like CompuSyn to evaluate the nature of the drug interaction.
-
Diagram: Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro synergy between two compounds.
Diagram: Andrographolide + Cisplatin Signaling Pathway
Caption: Andrographolide and Cisplatin synergistically induce apoptosis via ROS.
Section 2: Andrographolide in Combination with Targeted and Immunotherapies
Andrographolide's ability to modulate specific signaling pathways makes it a candidate for combination with targeted therapies and immunotherapies, potentially overcoming resistance and enhancing therapeutic response.
Application Note 2.1: Overcoming Resistance and Enhancing Immunity
In KRAS-mutant colorectal cancer, which is resistant to EGFR inhibitors like cetuximab, andrographolide can re-sensitize cancer cells to treatment.[16] It achieves this by inhibiting parallel survival pathways like PDGFRβ/AKT, thereby crippling the cell's ability to bypass the EGFR blockade.[16] In the context of immunotherapy, andrographolide can potentiate the effects of PD-1 blockade.[17] It inhibits the production of cyclooxygenase-2 (COX2) and prostaglandin E2 (PGE2), molecules that suppress the anti-tumor immune response.[17] This action boosts the infiltration and function of CD4+ and CD8+ T cells in the tumor microenvironment.[17]
Quantitative Data Summary: Andrographolide + Targeted/Immuno-Therapies
| Combination Agent | Cancer Type / Model | Key Quantitative Results | Proposed Mechanism of Synergy | Reference(s) |
| Cetuximab | KRAS-mutant Colorectal Cancer | Enhanced cetuximab effect, reduced tumor growth and pulmonary metastases in vivo. | Inhibition of EGFR/PI3K/AKT and PDGFRβ/AKT signaling pathways. | [16] |
| Anti-PD-1 Antibody | Colon Cancer (CT26 murine model) | Higher therapeutic benefit than individual therapy; significant decrease in tumor load. | Inhibition of COX2 activity and PGE2 release, boosting CD4+ and CD8+ T cell function. | [17] |
Diagram: Andrographolide + Anti-PD-1 Immunotherapy
Caption: Andrographolide enhances anti-PD-1 therapy by inhibiting COX2/PGE2.
Section 3: Andrographolide in Combination with Antimicrobial and Anti-inflammatory Agents
Andrographolide's inherent anti-infective and anti-inflammatory properties can be leveraged in combination with standard drugs to combat resistant pathogens and manage inflammation.
Application Note 3.1: Combating Antimicrobial Resistance and Inflammation
Andrographolide exhibits synergistic effects when combined with various first-line antibiotics and antifungals against a range of clinical isolates.[18] This suggests its potential use in combating drug-resistant infections. The Fractional Inhibitory Concentration Index (FICI) is a key parameter to quantify this synergy. In inflammatory conditions, andrographolide demonstrates potent, broad-spectrum anti-inflammatory activity, often more potent than common NSAIDs in inhibiting cytokines like TNF-α and IL-6.[19][20] It can act synergistically with NSAIDs like naproxen in anti-arthritic models.[21]
Quantitative Data Summary: Andrographolide + Antimicrobial/Anti-inflammatory Drugs
| Combination Agent | Condition / Microorganism | Key Quantitative Results | Proposed Mechanism of Synergy | Reference(s) |
| Various Antibiotics (Ceftriaxone, Ciprofloxacin, etc.) | Clinical Isolates (E. coli, S. aureus, etc.) | Fractional Inhibitory Concentration Indices (FICI) for synergy ranged from 0.00 to 0.28.[18] | Direct anti-infective properties of andrographolide. | ,[18], |
| Naproxen | Arthritis (Rat model) | Significant synergistic anti-arthritic activity observed. | Reduction of pro-inflammatory mediators (COX-2, iNOS, cytokines). | [21] |
| NSAIDs (General Comparison) | Inflammation (RAW264.7 cells) | More potent inhibitor of TNF-α (IC50 = 23.3 μM) than NSAIDs.[19] Comparable PGE2 inhibition to paracetamol.[20][22] | Potent downregulation of NF-κB.[19][20] | [19],[20],[22] |
Experimental Protocol 3.1: Antimicrobial Synergy Testing (Checkerboard Assay)
This protocol is based on the principles used to determine the Fractional Inhibitory Concentration (FIC) of andrographolide with antimicrobials.[18][23]
-
Objective: To determine if andrographolide acts synergistically with a specific antibiotic against a bacterial strain.
-
Principle: The checkerboard method involves a two-dimensional titration of two drugs in a microtiter plate. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The FIC index (FICI) is calculated to assess the interaction. FICI ≤ 0.5 indicates synergy.
-
Materials:
-
Bacterial strain (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
Andrographolide
-
Antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare Drug Dilutions: Prepare serial two-fold dilutions of andrographolide (horizontally) and the antibiotic (vertically) in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include wells for growth control (no drugs) and sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Data Analysis:
-
Calculate the FIC for each agent: FIC_A = MIC (A in combination) / MIC (A alone); FIC_B = MIC (B in combination) / MIC (B alone).
-
Calculate the FICI: FICI = FIC_A + FIC_B.
-
Interpret the results: FICI ≤ 0.5 (Synergy), >0.5 to 4.0 (Indifference/Additive), >4.0 (Antagonism).
-
-
Diagram: Experimental Workflow for In Vivo Antitumor Study
Caption: Workflow for an in vivo xenograft study to evaluate combination therapy.
References
- 1. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide and analogues in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide enhanced 5-fluorouracil-induced antitumor effect in colorectal cancer via inhibition of c-MET pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Codelivery of Doxorubicin and Andrographolide Inhibits Breast Cancer Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic antitumor effect of Andrographolide and cisplatin through ROS-mediated ER stress and STAT3 inhibition in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Andrographolide reversed 5-FU resistance in human colorectal cancer by elevating BAX expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-proliferative and Pro-apoptotic Effects from Sequenced Combinations of Andrographolide and Cisplatin on Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 13. Andrographolide sensitizes the cytotoxicity of human colorectal carcinoma cells toward cisplatin via enhancing apoptosis pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oaji.net [oaji.net]
- 16. Andrographolide sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the EGFR/AKT and PDGFRβ/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Andrographolide potentiates PD-1 blockade immunotherapy by inhibiting COX2-mediated PGE2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LJMU Research Online [researchonline.ljmu.ac.uk]
- 19. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 20. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.plos.org [journals.plos.org]
- 23. researchgate.net [researchgate.net]
Application Notes: Enhancing Andrographolide Delivery in Preclinical Research
Introduction
Andrographolide (AG), a diterpene lactone isolated from Andrographis paniculata, is a bioactive compound with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and hepatoprotective effects[1][2]. Despite its therapeutic potential, the clinical translation of andrographolide is significantly hampered by inherent physicochemical limitations. These include poor aqueous solubility, high lipophilicity, low oral bioavailability, a short biological half-life, and instability in neutral or alkaline conditions[3][4][5][6][7]. To overcome these challenges, various advanced drug delivery systems have been developed and evaluated in preclinical studies. These systems aim to improve solubility, enhance stability, control release, and increase the bioavailability and therapeutic efficacy of andrographolide[4][8][9]. This document provides an overview of common delivery systems, their preparation protocols, and a summary of their performance in preclinical models.
Caption: Rationale for using advanced delivery systems for andrographolide.
Experimental Protocols
This section details generalized protocols for the preparation and characterization of common andrographolide delivery systems, synthesized from methodologies reported in preclinical literature.
Protocol 1: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (AG-SLNs)
This protocol is based on the high-pressure homogenization method, a common technique for producing SLNs.
Materials:
-
Andrographolide (AG)
-
Solid Lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the specified amount of andrographolide in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles)[1].
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles with andrographolide entrapped within the matrix.
-
Purification: The resulting AG-SLN dispersion can be ultracentrifuged or dialyzed to remove any unentrapped drug.
Protocol 2: Preparation of Andrographolide-Loaded PLGA Nanoparticles (AG-PLGA NPs)
This protocol describes the emulsion-solvent evaporation technique, widely used for encapsulating drugs within polymeric nanoparticles[3][5].
Materials:
-
Andrographolide (AG)
-
Poly(lactic-co-glycolide) (PLGA) of a specific lactide:glycolide ratio (e.g., 50:50 or 85:15)[3][8].
-
Organic solvent (e.g., ethyl acetate, dichloromethane)[3][8].
-
Aqueous surfactant solution (e.g., Polyvinyl alcohol (PVA), Poloxamer 188).
-
Purified water.
Procedure:
-
Organic Phase Preparation: Dissolve both andrographolide and PLGA in the selected organic solvent.
-
Emulsification: Add the organic phase dropwise to the aqueous surfactant solution while sonicating or homogenizing at high speed. This forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continuously stir the emulsion at room temperature for several hours (e.g., 4-18 hours) under a fume hood to allow the organic solvent to evaporate completely.
-
Nanoparticle Hardening: As the solvent evaporates, the PLGA precipitates and hardens, forming solid nanoparticles encapsulating the andrographolide.
-
Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes). Wash the nanoparticle pellet multiple times with purified water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form for long-term storage.
Protocol 3: Preparation of Andrographolide-Loaded Ethosomes (AG-Ethosomes)
This protocol is based on the thin-layer hydration-sonication technique for producing deformable vesicles suitable for transdermal delivery[10][11].
Materials:
-
Andrographolide (AG)
-
Phospholipid (e.g., Soy phosphatidylcholine, egg lecithin)
-
Ethanol
-
Propylene glycol or other penetration enhancers
-
Purified water or buffer solution
Procedure:
-
Lipid Film Formation: Dissolve andrographolide and the phospholipid in ethanol in a round-bottom flask.
-
Solvent Removal: Evaporate the ethanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 30-40°C) until a thin, dry lipid film is formed on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with a hydroethanolic solution (a mixture of water/buffer and ethanol) by rotating the flask gently. This process will cause the lipid film to swell and form multilamellar vesicles.
-
Vesicle Size Reduction: Sonicate the resulting vesicle suspension using a bath sonicator or a probe sonicator to reduce the particle size and form smaller, unilamellar ethosomes[10][11].
-
Storage: Store the final ethosomal suspension at 4°C.
Protocol 4: Determination of Entrapment Efficiency (EE) and Drug Loading (DL)
This is a general protocol to quantify the amount of andrographolide successfully incorporated into a nanoparticle formulation.
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm, 4°C, 30 min) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unentrapped ("free") andrographolide. Measure the concentration of andrographolide in the supernatant using a validated analytical method such as HPLC-UV or UPLC-MS/MS[12][13].
-
Calculation of Entrapment Efficiency (EE):
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
-
Calculation of Drug Loading (DL):
-
To determine drug loading, the nanoparticle pellet from step 1 is freeze-dried and weighed.
-
The pellet is then dissolved in a suitable organic solvent (e.g., methanol) to release the entrapped drug[5].
-
The amount of entrapped drug is quantified by HPLC or another suitable method.
-
DL (%) = [Mass of Entrapped Drug / Total Mass of Nanoparticles] x 100
-
Caption: General experimental workflow for preclinical evaluation of andrographolide delivery systems.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from various preclinical studies on andrographolide delivery systems.
Table 1: Physicochemical Characteristics of Andrographolide Delivery Systems
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference(s) |
| Solid Lipid Nanoparticles (SLN) | 154.9 - 286.1 | -20.8 | 91.0 | 3.49 | [1][14] |
| PLGA Nanoparticles | 135 ± 4 | -11.7 ± 2.4 | - | 2.6 ± 0.6 | [3][8] |
| Niosomes | ~206 | - | 72.36 | 5.90 | [13][15][16] |
| Ethosomes | 76.35 - 89.95 | -39.3 | 97.87 - 97.89 | - | [10][11][17] |
| Liposomes | - | - | 44.0 | - | [18] |
| Mesoporous Silica NPs (MSNs) | ~120 | - | - | 22.38 | [19] |
| SNEDDS | 12.1 ± 0.2 | -37.8 ± 3.0 | - | - | [20] |
| Nanoemulsion (Complexed) | 116.50 ± 5.99 | - | 96.43 | 0.32 | [21] |
Table 2: In Vivo Pharmacokinetic Parameters of Andrographolide Formulations
| Formulation | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference(s) |
| AG Suspension (Oral) | Rat | 11.72 ± 0.74 | - | 23.20 ± 3.46 | 100 | [10][22] |
| AG Ethosomal Gel (Transdermal) | Rat | 53.07 ± 4.73 | - | 152.10 ± 16.53 | 655.60 | [10][22] |
| AG Suspension (Oral) | Rat | - | - | - | 100 | [1] |
| AG-SLNs (Oral) | Rat | - | - | - | 241 | [1] |
| Plain AG (Oral) | - | - | (1.72-fold higher than SNEDDS) | - | 100 | [23][24] |
| AG-SNEDDS (Oral) | - | (1.26-fold higher than plain AG) | - | (1.2-fold higher than plain AG) | - | [23][24] |
| AG Suspension (Oral) | - | - | - | - | 100 | [21] |
| AG-Nanoemulsion (Complexed, Oral) | - | - | - | - | 550.71 | [21] |
Mechanism of Action: Relevant Signaling Pathway
Andrographolide exerts its potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Enhancing its delivery to target cells can potentiate this activity.
Caption: Andrographolide's inhibition of the NF-κB inflammatory pathway.
References
- 1. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographis paniculata and Andrographolide - A Snapshot on Recent Advances in Nano Drug Delivery Systems against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 6. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. mdpi.com [mdpi.com]
- 9. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Solid lipid nanoparticles of anticancer drug andrographolide: formulation, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and characterisation of andrographolide niosomes and its anti-hepatocellular carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 19. A pH-responsive mesoporous silica nanoparticles-based drug delivery system with controlled release of andrographolide for OA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute Oral Toxicity Evaluation of Andrographolide Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
Application Notes and Protocols for In Vitro Measurement of Andrographolide Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to characterize the biological activity of Andrographolide. Andrographolide, a labdane diterpenoid, is the principal bioactive component of Andrographis paniculata and is recognized for its wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The following sections detail the methodologies to quantitatively assess these activities in a laboratory setting.
Anti-Inflammatory Activity of Andrographolide
Andrographolide exerts its anti-inflammatory effects primarily through the inhibition of key inflammatory mediators and signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).[1][3]
Inhibition of NF-κB Activation
The NF-κB signaling pathway is a central regulator of inflammation. Andrographolide has been shown to inhibit NF-κB activation, preventing the transcription of pro-inflammatory genes.[4][5]
Signaling Pathway Diagram: NF-κB Inhibition by Andrographolide
Caption: Andrographolide inhibits the NF-κB pathway.
Experimental Protocol: NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture: Seed RAW 264.7 macrophages or other suitable cells in 24-well plates.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB binding sites (pGL3-NF-κB) and a Renilla luciferase control plasmid (pRL-TK) for normalization.
-
Treatment: After 24 hours, pre-incubate the cells with various concentrations of Andrographolide for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α).
-
Incubation: Incubate for 6-24 hours.
-
Lysis & Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.[5]
Inhibition of COX-2 Activity and Prostaglandin E2 (PGE2) Production
Andrographolide can suppress the expression and activity of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[1][6]
Experimental Protocol: PGE2 Inhibition Assay
This protocol measures the product of the COX-2 enzyme, PGE2, in cell culture supernatants.
-
Cell Culture: Plate human fibroblast cells or RAW 264.7 macrophages in a 96-well plate at a density of approximately 5 x 10⁴ cells/well.[6]
-
Pre-treatment: Treat the cells with various concentrations of Andrographolide (e.g., 2 to 200 µM) for 1-2 hours.[6] Use a known COX-2 inhibitor like celecoxib or acetylsalicylic acid as a positive control.[6]
-
Stimulation: Add LPS (e.g., 10 µg/mL) to stimulate COX-2 expression and PGE2 production.[6]
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of Andrographolide that inhibits PGE2 production by 50%.[6][7]
Quantitative Data for Anti-Inflammatory Activity
| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ of Andrographolide | Reference |
| TNF-α Release | Mouse Peritoneal Macrophages | LPS | TNF-α Protein | 0.6 µM | [8] |
| TNF-α Release | THP-1 (Human Monocytic) | LPS | TNF-α Protein | 21.9 µM | [3] |
| PGE₂ Production | RAW 264.7 | LPS + IFN-γ | PGE₂ | 8.8 µM | [7] |
| IL-6 Release | THP-1 (Human Macrophage) | LPS | IL-6 Protein | 12.2 µM | [7] |
| COX-2 Inhibition | Human Fibroblast | LPS | PGE₂ Protein | ~4 µM | [6] |
Anti-Cancer Activity of Andrographolide
Andrographolide has demonstrated significant anti-cancer properties, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in various cancer cell lines.[2][9][10]
Cytotoxicity and Cell Viability Assays (MTT/CCK-8)
These colorimetric assays are used to assess the effect of Andrographolide on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Experimental Workflow: MTT Assay
Caption: Standard workflow for an MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight.[11][12]
-
Treatment: Replace the medium with fresh medium containing various concentrations of Andrographolide (e.g., 7.5 to 120 µM). Include a vehicle control (e.g., 0.1% DMSO).[13][14]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[9][11]
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle control and calculate the IC₅₀ value.[9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Diagram: Apoptosis Induction
Caption: Intrinsic apoptosis pathway modulated by Andrographolide.
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells/dish) in 60-mm dishes. Treat with various concentrations of Andrographolide (e.g., 20, 40, 60 µM) for 24 to 48 hours.[13]
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, then wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.[11][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Quantification: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[13]
Quantitative Data for Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀ of Andrographolide | Reference |
| MCF-7 | Breast Cancer | MTT | 48 h | 32.90 µM | [13] |
| MDA-MB-231 | Breast Cancer | MTT | 48 h | 41.33 µM | [13] |
| A549 | Lung Cancer | MTT | - | 2.43 µg/mL | [10] |
| HeLa | Cervical Cancer | MTT | - | - | [10] |
| HT-29 | Colon Cancer | SRB | - | 3.7 µg/mL | [10] |
| KB | Oral Cancer | MTT | - | 106 µg/mL | [9] |
| PC-3 | Prostate Cancer | - | - | - | [15] |
| SGC7901 | Gastric Cancer | - | - | - | [16] |
Anti-Viral Activity of Andrographolide
Andrographolide has been shown to inhibit the replication of various viruses, including Dengue virus (DENV), Influenza, and SARS-CoV-2.[17][18]
Plaque Reduction Assay
This is the gold standard assay for measuring the inhibition of viral replication, which results in a reduction in the number of viral plaques (zones of cell death) formed in a cell monolayer.
Experimental Protocol: Plaque Reduction Assay (e.g., for SARS-CoV-2)
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero E6 or Calu-3 for SARS-CoV-2) in 12- or 24-well plates.[17][19]
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing 1.2% microcrystalline cellulose) with various non-toxic concentrations of Andrographolide (e.g., 0.034 µM).[17][20]
-
Incubation: Incubate the plates for 48-72 hours until visible plaques are formed.[19]
-
Fixation and Staining: Fix the cells (e.g., with 10% formaldehyde) and stain with a solution like 0.5% crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition compared to the virus control. Determine the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).[17]
Quantitative Data for Anti-Viral Activity
| Virus | Cell Line | Assay | IC₅₀ / EC₅₀ of Andrographolide | Reference |
| SARS-CoV-2 | Calu-3 | Plaque Reduction | IC₅₀: 0.034 µM | [17][20] |
| Dengue Virus 2 (DENV2) | HepG2 | - | EC₅₀: 21.30 µM | [17] |
| Dengue Virus 2 (DENV2) | C6/36 | - | 97.23% inhibition at 15.62 µg/mL | [17] |
| Influenza A (H9N2) | - | In vitro | EC₅₀: 7.2 - 15.2 µM (for derivative AL-1) | [18] |
| HIV | - | - | IC₅₀: 0.59 µM (for a derivative) | [21] |
References
- 1. scialert.net [scialert.net]
- 2. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docsdrive.com [docsdrive.com]
- 7. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 8. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. The role of andrographolide as a potential anticancer agent against gastric cancer cell lines: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide: A Potent Inducer of Apoptosis in Cancer Cell Lines
Application Notes and Protocols for Researchers
Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention in oncological research for its ability to selectively induce programmed cell death, or apoptosis, in a variety of cancer cell lines. These application notes provide a comprehensive overview of its efficacy, delineate the key signaling pathways involved, and offer detailed protocols for essential in vitro assays to study its apoptotic effects. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutic agents.
Data Presentation: Efficacy of Andrographolide Across Cancer Cell Lines
Andrographolide exhibits cytotoxic effects on a wide range of cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of treatment. A summary of reported IC50 values is presented in the table below for easy comparison.
| Cancer Cell Line | Cancer Type | Treatment Duration (hours) | IC50 Value | Reference |
| KB | Oral Cancer | 24 | 106.2 µg/mL (approx. 303 µM) | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 24 | ~50 µM | [2] |
| DBTRG-05MG | Glioblastoma | 72 | 13.95 µM | [3] |
| MCF-7 | Breast Cancer (ER+) | 24 | 63.19 µM | [4][5] |
| MCF-7 | Breast Cancer (ER+) | 48 | 32.90 µM | [4][5] |
| MCF-7 | Breast Cancer (ER+) | 72 | 31.93 µM | [4][5] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 24 | 65 µM | [4] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 48 | 37.56 µM | [4] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 72 | 30.56 µM | [4] |
| A2780 | Ovarian Cancer | Not Specified | >10 µM | [6] |
| A2780cisR | Ovarian Cancer (Cisplatin-Resistant) | Not Specified | >10 µM | [6] |
Signaling Pathways of Andrographolide-Induced Apoptosis
Andrographolide triggers apoptosis through multiple signaling cascades, often converging on the activation of caspases, the executioners of programmed cell death. The primary mechanisms involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is frequently initiated by andrographolide-induced generation of reactive oxygen species (ROS).[2] This leads to mitochondrial membrane depolarization, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and caspase-3.[2] This pathway is also regulated by the Bcl-2 family of proteins, with andrographolide shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7]
The extrinsic pathway can also be activated, as evidenced by the engagement of caspase-8.[8] Furthermore, andrographolide has been shown to modulate several key signaling pathways that regulate cell survival and proliferation, including the PI3K/Akt/mTOR, MAPK, and ERK1/2 /c-Myc/p53 pathways, thereby sensitizing cancer cells to apoptosis.[3][9]
Caption: Andrographolide-induced apoptotic signaling pathways.
Experimental Protocols
To facilitate the investigation of andrographolide's apoptotic effects, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: General workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Andrographolide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other formazan solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of andrographolide in culture medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of andrographolide. Include a vehicle control (medium with the same concentration of DMSO as the highest andrographolide concentration) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Incubate at room temperature in the dark for 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Detection of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in your target cells by treating them with the desired concentrations of andrographolide (e.g., IC25 and IC50 values) for the chosen duration.[1]
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[10][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within 1 hour.[13]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Analysis of Apoptotic Proteins (Western Blotting)
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathways.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2, PARP, Cytochrome c, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with andrographolide, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 15-30 µg) by boiling in Laemmli sample buffer.[2]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin, to normalize the expression of the target proteins.
By utilizing these protocols and understanding the underlying mechanisms, researchers can effectively investigate and characterize the pro-apoptotic potential of andrographolide in various cancer models, contributing to the development of novel cancer therapies.
References
- 1. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. phnxflow.com [phnxflow.com]
Application Notes and Protocols: Investigating the Antiviral Mechanism of Andrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide, a labdane diterpenoid, is the primary bioactive compound isolated from the medicinal plant Andrographis paniculata.[1][2] Traditionally used in Asian countries to treat infections and inflammatory diseases, andrographolide has garnered significant scientific interest for its broad-spectrum pharmacological activities, including potent antiviral effects.[3][4] It has demonstrated efficacy against a range of DNA and RNA viruses, such as influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), dengue virus (DENV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[3][5][6]
The antiviral action of andrographolide is multifaceted, involving direct interference with the viral life cycle and, crucially, modulation of host cellular signaling pathways to suppress viral replication and mitigate virus-induced pathology.[1][2][7] This document provides a detailed overview of these mechanisms, quantitative data on its antiviral activity, and comprehensive protocols for its investigation in a research setting.
Mechanisms of Antiviral Action
Andrographolide exerts its antiviral effects through a combination of direct actions on viral components and modulation of host-based cellular responses.
Direct Interference with the Viral Lifecycle
Andrographolide can inhibit multiple stages of viral infection, from entry to replication and the formation of mature proteins.[3][8]
-
Viral Entry: For viruses like HIV, andrographolide can suppress the CXCR4 and CCR5 co-receptors, preventing the virus from entering the host cell.[3][8] In the case of the influenza A virus, it has been shown to bind with the viral surface proteins hemagglutinin (HA) and neuraminidase (NA), thereby blocking the virus from attaching to cellular sialic acid receptors.[8]
-
Viral Replication and Protein Synthesis: Andrographolide and its derivatives can inhibit viral gene replication and the formation of functional proteins.[3] For instance, it has been shown to inhibit the main protease (Mpro) of SARS-CoV-2, an enzyme critical for viral replication.[3][9] It can also suppress the nuclear export of viral ribonucleoprotein complexes, a key step in the replication of influenza viruses.[3] For the Epstein-Barr virus (EBV), andrographolide effectively inhibits the expression of essential lytic cycle proteins.[6]
Modulation of Host Signaling Pathways
A significant aspect of andrographolide's antiviral strategy is its ability to modulate host immune and inflammatory signaling pathways that are often hijacked by viruses.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many viral infections trigger this pathway, leading to a "cytokine storm" that causes severe tissue damage. Andrographolide is a well-documented inhibitor of NF-κB activation.[10][11] It prevents the binding of NF-κB to DNA, thereby reducing the expression of downstream pro-inflammatory genes like COX-2 and various cytokines (TNF-α, IL-6, IL-1β).[11][12][13] This mechanism is critical in alleviating the excessive inflammation seen in severe influenza and COVID-19 infections.[9][14]
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade for cytokine signaling, particularly for interferons (IFNs), which are key antiviral proteins. While essential for immunity, hyperactivation can contribute to inflammation. Andrographolide has been shown to downregulate the activation of the JAK-STAT pathway by inhibiting the phosphorylation of STAT proteins (STAT1/2).[3][10][15] This action helps to control the overproduction of interferon-stimulated genes (ISGs) and reduces lung inflammation associated with viral infections like influenza.[3][14]
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. The Nrf2 pathway is suppressed in some viral infections, leading to increased oxidative stress and cell damage. Andrographolide is a potent activator of Nrf2.[16] It works by disrupting the interaction between Nrf2 and its inhibitor, Keap1, which leads to Nrf2 stabilization, nuclear translocation, and the subsequent expression of antioxidant genes.[17][18][19] This mechanism is particularly relevant for mitigating the cellular damage caused by the inflammatory response during SARS-CoV-2 infection.[17]
Quantitative Antiviral Activity of Andrographolide
The potency of andrographolide's antiviral activity has been quantified against various viruses. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used. The data below is compiled from several key studies.
| Virus | Cell Line | Assay Type | Metric | Value | Reference |
| Herpes Simplex Virus-1 (HSV-1) | - | Virucidal Assay | IC50 | 8.28 µg/mL | [3] |
| Dengue Virus-2 (DENV-2) | HepG2 | Virus Production | EC50 | 21.304 µM | [3] |
| Dengue Virus-2 (DENV-2) | HeLa | Virus Production | EC50 | 22.739 µM | [3] |
| Dengue Virus-2 (DENV-2) | C6/36 | Inhibition Assay | % Inhibition | 97.23% at 15.62 µg/mL | [3] |
| SARS-CoV-2 | Calu-3 | Plaque Reduction | IC50 | 0.034 µM | [20] |
| Human Immunodeficiency Virus (HIV) | - | In vitro | IC50 | 0.59 µM | [16] |
| HIV (3-nitrobenzylidene derivative) | - | In vitro | IC50 | 0.51 µM | [16] |
Note: IC50 (Half-maximal Inhibitory Concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal Effective Concentration) refers to the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Investigating the antiviral mechanism of andrographolide involves a series of established in vitro assays.
General Experimental Workflow
A typical workflow begins with determining the compound's cytotoxicity to establish a safe therapeutic window, followed by specific antiviral assays to measure efficacy, and finally, mechanistic studies to elucidate the mode of action.
Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of andrographolide that is non-toxic to the host cells, calculating the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line (e.g., Vero E6, Calu-3)
-
96-well cell culture plates
-
Complete growth medium
-
Andrographolide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of andrographolide in growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a "cells only" control (medium with DMSO at the highest concentration used) and a "medium only" blank.
-
Incubation: Incubate the plate for 48 hours (or a duration matching the planned antiviral assay).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control cells. Plot the viability against the log of andrographolide concentration and use non-linear regression to determine the CC50 value.
Protocol: Plaque Reduction Assay
Objective: To quantify the inhibitory effect of andrographolide on the production of infectious virus particles.
Materials:
-
Confluent cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Andrographolide at non-toxic concentrations
-
Serum-free medium
-
Overlay medium (e.g., 2% methylcellulose or low-melting-point agarose in growth medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) or Methanol for fixing
Procedure:
-
Cell Preparation: Grow host cells to 95-100% confluency in multi-well plates.
-
Virus Infection: Wash the cell monolayers with PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plate every 15 minutes.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells gently with PBS. Add 1-2 mL of overlay medium containing various non-toxic concentrations of andrographolide (or vehicle control).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Cell Fixing: Carefully remove the overlay medium. Fix the cells by adding 1 mL of 10% formalin for at least 30 minutes.
-
Staining: Discard the formalin and wash the wells with water. Add 0.5 mL of crystal violet solution and stain for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of plaques (clear zones where cells have been lysed) in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Protocol: Western Blot for Signaling Pathway Analysis
Objective: To measure changes in the protein levels or phosphorylation status of key components in pathways like NF-κB (p65, IκBα) or JAK-STAT (p-STAT1).
Materials:
-
Cells grown in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p65, anti-phospho-STAT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat the cells with the virus and/or andrographolide for the desired time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Conclusion
Andrographolide presents a compelling case as a broad-spectrum antiviral agent. Its ability to both directly inhibit viral processes and modulate critical host inflammatory and antioxidant pathways makes it a promising candidate for further drug development. The protocols and data presented here provide a foundational framework for researchers to explore and validate the therapeutic potential of this natural compound against a wide array of viral pathogens. Future research should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these in vitro findings into effective therapies.
References
- 1. Andrographolide as a potent and promising antiviral agent [cjnmcpu.com]
- 2. Andrographolide as a potent and promising antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review on the Antimicrobial Activity of Andrographolide [jmb.or.kr]
- 6. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-spectrum antiviral properties of andrographolide - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 10. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 11. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 12. c19early.org [c19early.org]
- 13. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide inhibits influenza A virus-induced inflammation in a murine model through NF-κB and JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Andrographolide Derivatives Target the KEAP1/NRF2 Axis and Possess Potent Anti‐SARS‐CoV‐2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographolide Derivatives Target the KEAP1/NRF2 Axis and Possess Potent Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
Andrographolide: Application Notes for Autoimmune Disease Research
Introduction
Andrographolide, a bicyclic diterpenoid lactone derived from the plant Andrographis paniculata, is a compound with well-documented anti-inflammatory and immunomodulatory properties.[1][2] Traditionally used in South Asian countries for various ailments, modern research has illuminated its potential as a therapeutic agent for a spectrum of inflammatory and autoimmune diseases.[1][3] This document provides detailed application notes, summarizing preclinical and clinical data, and offers experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic utility of andrographolide in autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Mechanism of Action
Andrographolide exerts its immunomodulatory effects by targeting several key signaling pathways that are often dysregulated in autoimmune diseases. Its primary mechanisms involve the suppression of pro-inflammatory transcription factors, inhibition of inflammatory signaling cascades, and modulation of immune cell function.[4][5][6]
Key Signaling Pathways Modulated by Andrographolide:
-
NF-κB (Nuclear Factor-kappa B) Pathway: Andrographolide is a potent inhibitor of the NF-κB pathway, a central regulator of inflammatory responses.[6] It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB and interfere with its binding to DNA.[4][7] This inhibition leads to the downregulation of various pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[5][8][9] One mechanism involves the covalent modification of the p50 subunit of NF-κB, which blocks its DNA binding capability.[10]
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: The JAK/STAT pathway is crucial for signaling downstream of cytokine receptors. Andrographolide can suppress this pathway by inhibiting the phosphorylation of JAK1/2 and STAT3, which is often constitutively active in autoimmune conditions.[4][11] This action disrupts the signaling of key cytokines like IL-6 and IL-23, thereby impeding the differentiation and function of pathogenic T helper cells, such as Th17 cells.[6][12]
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18.[13] Andrographolide has been shown to attenuate the activation of the NLRP3 inflammasome, thereby reducing the secretion of these key inflammatory mediators.[14][15][16]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Andrographolide can modulate the MAPK signaling pathways (including p38, ERK1/2, and JNK), which are involved in the production of inflammatory mediators.[9][[“]] By reducing the phosphorylation of p38 MAPK and ERK1/2, it can decrease the secretion of IL-1β and IL-6 from cells like synovial fibroblasts in rheumatoid arthritis.[[“]]
-
Immune Cell Function: Andrographolide directly impacts the function of various immune cells. It can interfere with the maturation of dendritic cells (DCs) and their ability to present antigens to T cells, a critical step in initiating adaptive immune responses.[1][18] Furthermore, it directly inhibits T cell activation, proliferation, and cytokine release.[1][18]
Caption: Andrographolide's multi-target inhibition of key inflammatory pathways.
Preclinical and Clinical Evidence
Andrographolide has been evaluated in numerous preclinical models of autoimmune diseases and in a limited number of clinical trials, showing promising therapeutic effects.
Rheumatoid Arthritis (RA)
In animal models of RA, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AA), andrographolide has been shown to significantly reduce paw swelling, decrease inflammatory cytokine production (TNF-α, IL-1β, IL-6), and suppress joint destruction.[8][[“]] It also reduces neutrophil infiltration and the formation of neutrophil extracellular traps (NETs) in joints, which are implicated in RA pathogenesis.[19]
A double-blind, randomized controlled trial found that patients receiving 100 mg of andrographolide daily for 14 weeks experienced significant improvements in RA symptoms compared to placebo, including a reduction in the number and severity of swollen joints.[8]
Table 1: Summary of Quantitative Data for Andrographolide in Rheumatoid Arthritis
| Study Type | Model/Population | Treatment Regimen | Key Quantitative Outcomes | Citation(s) |
|---|---|---|---|---|
| Preclinical | Collagen-Induced Arthritis (CIA) Mice | 100 mg/kg/day (oral) | Significantly attenuated arthritis severity and joint damage. Reduced serum anti-collagen II antibodies, TNF-α, IL-1β, and IL-6. | [[“]] |
| Preclinical | Adjuvant-Induced Arthritis (AA) Mice | Not specified | Decreased plasma levels of TNF-α, IFN-γ, IL-6, IL-17A. Increased plasma IL-10. Reduced neutrophil infiltration (MPO, NE expression) in joints. | [19][20] |
| Preclinical | TNF-α stimulated RA Synovial Fibroblasts (In Vitro) | 5-20 µM | Dose-dependently decreased secretion of IL-1β and IL-6. Reduced phosphorylation of p38 MAPK and ERK1/2. | [[“]] |
| Clinical Trial | 60 RA Patients | 100 mg/day (oral) for 14 weeks | Significant reduction in number and severity of swollen joints vs. placebo. Reduced Rheumatoid Factor and IgA. |[8][20] |
Multiple Sclerosis (MS)
In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS, andrographolide treatment significantly reduces disease symptoms, inhibits T cell and antibody responses against myelin antigens, and prevents relapses.[1][21] It achieves this by interfering with T cell activation and the antigen-presenting capacity of dendritic cells.[1][18] Spinal cords from treated mice show reduced cellular infiltration, demyelination, and microglia activation.[21]
A pilot clinical study in patients with relapsing-remitting MS found that an Andrographis paniculata extract could decrease fatigue, a common and disabling symptom of the disease.[22] Another pilot trial in patients with non-active progressive MS suggested that andrographolide could slow brain atrophy and disability progression.[23]
Table 2: Summary of Quantitative Data for Andrographolide in Multiple Sclerosis
| Study Type | Model/Population | Treatment Regimen | Key Quantitative Outcomes | Citation(s) |
|---|---|---|---|---|
| Preclinical | EAE Mice (C57BL/6) | 1-4 mg/kg/day (i.p.) | Significantly improved clinical score. Reduced cell infiltration, demyelination, and microglia activation in the spinal cord. | [21] |
| Preclinical | EAE Mice | Not specified | Significantly reduced EAE symptoms by inhibiting T cell and antibody responses to myelin antigens. | [1] |
| Clinical Trial | Relapsing-Remitting MS Patients | A. paniculata extract (170 mg/day) for 12 months | Significant reduction in fatigue severity compared to placebo. | [22] |
| Clinical Trial | Non-active Progressive MS Patients | Not specified | Slowed brain atrophy and progression of disability. |[23] |
Inflammatory Bowel Disease (IBD)
Andrographolide has demonstrated protective effects in animal models of colitis, such as those induced by dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS).[3][12][24] It ameliorates symptoms like weight loss and diarrhea, reduces inflammatory cell infiltration in the colon, and helps restore the intestinal barrier function.[24][25] Mechanistically, it inhibits the IL-23/IL-17 axis, suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and restores the balance of Th17 and regulatory T (Treg) cells.[12][24]
Table 3: Summary of Quantitative Data for Andrographolide in Inflammatory Bowel Disease
| Study Type | Model/Population | Treatment Regimen | Key Quantitative Outcomes | Citation(s) |
|---|---|---|---|---|
| Preclinical | DSS-Induced Colitis Mice | Not specified | Significantly reduced Disease Activity Index (DAI) scores. Enhanced intestinal barrier function. | [24] |
| Preclinical | TNBS-Induced Colitis Rats | Not specified | Significantly decreased colon and serum concentrations of TNF-α, IL-1β, IL-6, and IL-23. Reduced percentage of Th17 cells. | [12] |
| Preclinical | DSS-Induced Colitis Mice | 10, 20, 40 mg/kg | Ameliorated symptoms and histopathology. Restored expression of tight junction proteins (ZO-1, Occludin-1). Suppressed oxidative stress via Nrf2/HO-1 pathway. | [25] |
| Clinical Trial | Mild-to-moderate Ulcerative Colitis Patients | A. paniculata extract (1200-1800 mg/day) for 8 weeks | More effective than placebo in inducing clinical remission. |[26] |
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo experiments to assess the efficacy of andrographolide. Researchers should optimize these protocols based on their specific experimental setup and reagents.
Protocol 1: In Vitro Macrophage Anti-inflammatory Assay
This protocol assesses the ability of andrographolide to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Caption: Workflow for in vitro evaluation of andrographolide's anti-inflammatory effect.
Methodology:
-
Cell Culture: Culture murine macrophage cell line RAW264.7 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of andrographolide (e.g., in DMSO) and dilute to final concentrations in cell culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
Remove the old medium and pre-treat the cells with varying concentrations of andrographolide (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to the wells (except for the unstimulated control group) and incubate for 24 hours.
-
Cytokine Measurement:
-
Viability Assay: Assess the cytotoxicity of andrographolide using an MTT or similar viability assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cell death.[28]
Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
This protocol describes the induction of arthritis in mice and the subsequent treatment with andrographolide to evaluate its therapeutic potential.
Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.
Methodology:
-
Animals: Use male DBA/1 mice, 8-10 weeks old.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen (CII) in 100 µL of Complete Freund's Adjuvant (CFA).
-
Administer a 100 µL intradermal injection at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of CII in 100 µL of Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL intradermal booster injection.
-
-
Treatment:
-
Monitor mice for signs of arthritis starting around day 21.
-
Upon onset (clinical score > 1), randomize mice into treatment groups.
-
Administer andrographolide (e.g., 100 mg/kg, dissolved in a vehicle like 0.5% CMC-Na) or vehicle daily via oral gavage for a specified period (e.g., 21 days).[[“]]
-
-
Monitoring:
-
Assess the clinical arthritis score and measure paw thickness using a caliper 3 times per week.
-
Monitor body weight throughout the study.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood via cardiac puncture to measure serum levels of anti-CII antibodies and cytokines (TNF-α, IL-1β, IL-6) by ELISA.[[“]]
-
Harvest hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) and Safranin-O to assess inflammation, pannus formation, and cartilage/bone erosion.[[“]]
-
Protocol 3: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
This protocol details the induction of an MS-like disease in mice to test the efficacy of andrographolide.
Methodology:
-
Animals: Use female C57BL/6 mice, 8-12 weeks old.
-
EAE Induction (Day 0):
-
Prepare an emulsion of 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Administer a 100 µL subcutaneous injection on the upper back.
-
Administer 200 ng of Pertussis toxin (PTX) in PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2.
-
-
Treatment:
-
Begin treatment either prophylactically (from Day 0) or therapeutically (upon onset of symptoms, around Day 10-12).
-
Administer andrographolide (e.g., 1-4 mg/kg) or vehicle (e.g., PBS with a solubilizing agent) daily via i.p. injection.[21]
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
-
Record body weight daily.
-
-
Endpoint Analysis:
-
At the peak of the disease or a pre-determined endpoint, euthanize mice.
-
Perfuse with PBS and collect spinal cords and brains. Fix in formalin for histological analysis (e.g., Luxol Fast Blue for demyelination, H&E for inflammation).[21]
-
Alternatively, isolate mononuclear cells from the CNS to analyze immune cell populations by flow cytometry or restimulate splenocytes with MOG peptide to measure cytokine production (e.g., IFN-γ, IL-17) by ELISA.[1]
-
References
- 1. Andrographolide interferes with T cell activation and reduces experimental autoimmune encephalomyelitis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide: Potential Treatment for Ulcerative Colitis [chondrex.com]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism | MDPI [mdpi.com]
- 11. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Andrographolide presents therapeutic effect on ulcerative colitis through the inhibition of IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Andrographolide Inhibits Lipotoxicity-Induced Activation of the NLRP3 Inflammasome in Bone Marrow-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Andrographolide Attenuates NLRP3 Inflammasome Activation and Airway Inflammation in Exacerbation of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Andrographolide Attenuates NLRP3 Inflammasome Activation and Airway Inflammation in Exacerbation of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. researchers.uss.cl [researchers.uss.cl]
- 19. Andrographolide Ameliorates Rheumatoid Arthritis by Regulating the Apoptosis–NETosis Balance of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 21. Frontiers | Andrographolide suppresses chronic and relapsing-remitting experimental autoimmune encephalomyelitis [frontiersin.org]
- 22. Andrographis paniculata decreases fatigue in patients with relapsing-remitting multiple sclerosis: a 12-month double-blind placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 24. Andrographolide and its sulfated metabolite alleviated DSS-induced inflammatory bowel disease through regulating inflammation and immune via MAPK/NLRP3 pathways and the balance of Th17/Treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Protective effect of andrographolide against ulcerative colitis by activating Nrf2/HO-1 mediated antioxidant response [frontiersin.org]
- 26. caringsunshine.com [caringsunshine.com]
- 27. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Bioavailability of Andrographolide in Vivo
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low in vivo bioavailability of andrographolide. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of andrographolide?
A1: The low oral bioavailability of andrographolide, a potent bioactive compound, is attributed to several factors. Primarily, its poor aqueous solubility limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3][4] Furthermore, andrographolide undergoes extensive first-pass metabolism in the liver and intestines.[3][4] It is also a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the compound back into the intestinal lumen, further reducing its net absorption.[3][5][6]
Q2: What are the main formulation strategies to enhance the bioavailability of andrographolide?
A2: A variety of formulation strategies have been developed to overcome the low bioavailability of andrographolide. These can be broadly categorized as:
-
Lipid-based formulations: These include nanoemulsions, self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs). These formulations enhance solubility and can promote lymphatic uptake, bypassing first-pass metabolism.[7][8][9][10][11][12][13][14][15][16]
-
Polymeric nanoparticles: Encapsulating andrographolide in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can improve its solubility, protect it from degradation, and provide sustained release.[17][18]
-
Solid dispersions: Dispersing andrographolide in a hydrophilic carrier matrix can enhance its dissolution rate and solubility.[1][6][19][20][21]
-
Liposomes: These vesicular systems can encapsulate andrographolide, improving its solubility and potentially altering its pharmacokinetic profile.[22][23][24]
-
Bioenhancers: Co-administration with compounds like piperine can inhibit metabolic enzymes and P-gp efflux, thereby increasing andrographolide's systemic exposure.[25]
Q3: How do I choose the most suitable formulation strategy for my experiment?
A3: The choice of formulation depends on the specific objectives of your study. For rapid absorption and high plasma concentrations, SMEDDS or nanoemulsions might be suitable. For sustained release and potentially targeted delivery, polymeric nanoparticles could be a better option. Solid dispersions offer a simpler formulation approach to enhance dissolution. The selection should also consider the available equipment, scalability, and the desired in vivo model.
Q4: Are there any analytical challenges I should be aware of when measuring andrographolide in biological samples?
A4: Yes, accurate quantification of andrographolide in plasma or tissue samples requires a validated bioanalytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[14][25][26] It is crucial to account for potential matrix effects and to use an appropriate internal standard for accurate quantification.
Troubleshooting Guides
Problem 1: Consistently low plasma concentrations of andrographolide in animal studies despite administration of a novel formulation.
| Possible Cause | Troubleshooting Steps |
| Inadequate formulation characteristics | Characterize your formulation thoroughly before in vivo studies. For nanoparticles/nanoemulsions, ensure a small particle size (typically <200 nm) and a narrow size distribution. For solid dispersions, confirm the amorphous state of andrographolide within the carrier. |
| Poor in vivo dissolution/release | Conduct in vitro dissolution studies under conditions that mimic the gastrointestinal tract (e.g., simulated gastric and intestinal fluids) to predict in vivo behavior. If release is slow, consider modifying the formulation composition (e.g., changing the polymer, surfactant, or drug-to-carrier ratio). |
| High first-pass metabolism | Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP enzymes).[25] Alternatively, explore formulations that promote lymphatic uptake (e.g., lipid-based formulations) to bypass the portal circulation. |
| P-glycoprotein (P-gp) efflux | Investigate if your formulation components can inhibit P-gp. Some surfactants used in SMEDDS and nanoemulsions have P-gp inhibitory effects.[6] Co-administration with a P-gp inhibitor can also be a strategy. |
| Incorrect animal handling or dosing procedure | Ensure accurate oral gavage technique to deliver the full dose to the stomach. Fasting the animals overnight before dosing can reduce variability in gastric emptying and absorption. |
Problem 2: High variability in plasma concentrations between individual animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent formulation preparation | Standardize the formulation preparation protocol to ensure batch-to-batch consistency in terms of particle size, drug loading, and other critical quality attributes. |
| Physiological variability in animals | Use animals from a reputable supplier with a narrow weight and age range. Ensure consistent housing conditions (diet, light-dark cycle) to minimize physiological variations. Increasing the number of animals per group can also help to account for inter-individual variability. |
| Issues with blood sampling and processing | Standardize the blood collection time points and the procedure for plasma separation and storage. Improper handling can lead to degradation of the analyte. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of andrographolide with various bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of Andrographolide Formulations in Rabbits
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-12h (µg·h/mL) | Bioavailability Enhancement (vs. Suspension) |
| Aqueous Suspension | 35 | 0.31 ± 0.08 | 1.0 | 0.98 ± 0.21 | - |
| Liquid SMEDDS | 17.5 | 1.86 ± 0.42 | 1.0 | 7.34 ± 1.55 | 15-fold |
| SMEDDS Pellets | 17.5 | 1.55 ± 0.31 | 1.0 | 6.45 ± 1.12 | 13-fold |
Data extracted from Sermkaew et al., 2013.[9][11]
Table 2: Pharmacokinetic Parameters of Andrographolide Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| AG Suspension | 300 | 670 ± 150 | 0.5 | 3120 ± 610 | - |
| AG-Loaded SD | 100 | 2500 ± 600 | 1.0 | 9300 ± 1800 | 297.7 |
| AG Suspension | Not specified | - | - | - | - |
| AG-NE | Not specified | - | - | - | 594.3 |
| AG Suspension | Not specified | - | - | - | - |
| AHPC-NE | Not specified | - | - | - | 550.71 |
| AND Suspension | Not specified | - | - | - | - |
| AND-SLNs | Not specified | - | - | - | 241 |
Data for AG Suspension and AG-Loaded SD from Yen et al., 2020.[6] Data for AG-NE from Chen et al., 2018.[14] Data for AHPC-NE from Zou et al., 2022.[8][12] Data for AND-SLNs from Ye et al., 2013.[13]
Experimental Protocols
1. Preparation of Andrographolide-Loaded Solid Dispersion (Solvent Evaporation Method)
-
Materials: Andrographolide, Polyvinylpyrrolidone (PVP K30), Kolliphor EL, Ethanol.
-
Procedure:
-
Dissolve andrographolide, PVP K30, and Kolliphor EL in a suitable amount of ethanol. A typical ratio is 1:7:1 (w/w/w) of andrographolide:PVP K30:Kolliphor EL.[1]
-
The solvent is then removed under reduced pressure using a rotary evaporator at a specific temperature (e.g., 50°C).
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.
-
2. Preparation of Andrographolide-Loaded Polymeric Nanoparticles (Emulsion Solvent Evaporation Technique)
-
Materials: Andrographolide, Poly(lactic-co-glycolide) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane (DCM) or Ethyl Acetate.
-
Procedure:
-
Dissolve andrographolide and PLGA in a water-immiscible organic solvent like dichloromethane or ethyl acetate to form the organic phase.[17]
-
Prepare an aqueous solution of PVA, which will act as a surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
The organic solvent is then removed by evaporation under magnetic stirring at room temperature.
-
The resulting nanoparticles are collected by centrifugation, washed with deionized water to remove excess PVA, and then lyophilized for long-term storage.
-
3. In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Wistar rats (or other appropriate strain) with a specific weight range.
-
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water before the experiment.
-
Administer the andrographolide formulation (e.g., suspension, solid dispersion, nanoparticles) orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[22]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of andrographolide in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 4. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Liquid and solid self-microemulsifying drug delivery systems for improving the oral bioavailability of andrographolide from a crude extract of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Andrographolide/Phospholipid/Cyclodextrin Complex-Loaded Nanoemulsion: Preparation, Optimization, in Vitro and in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Effect of Carrier Lipophilicity and Preparation Method on the Properties of Andrographolide–Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phcog.com [phcog.com]
- 21. researchgate.net [researchgate.net]
- 22. Mannosylated-Chitosan-Coated Andrographolide Nanoliposomes for the Treatment of Hepatitis: In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. globalsciencebooks.info [globalsciencebooks.info]
- 24. Mucoadhesive Andrographolide-Loaded Liposomes for Nasal Delivery Modulate Inflammatory Responses in Tumor Necrosis Factor Alpha-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic and oral bioavailability of andrographolide from Andrographis paniculata fixed combination Kan Jang in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrographolide stability issues in experimental conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments with andrographolide.
Troubleshooting Guide
This guide addresses specific problems you might encounter in the lab, providing potential causes and solutions.
| Problem ID | Question | Potential Causes | Troubleshooting Steps & Recommendations |
| AG-S-01 | My andrographolide stock solution appears cloudy or precipitated. | Poor Solubility: Andrographolide has low aqueous solubility.[1] Solvent Evaporation: Partial evaporation of a volatile organic solvent can lead to precipitation. Low Temperature Storage: Storage at very low temperatures (e.g., -20°C or -80°C) can sometimes cause less soluble compounds to precipitate out of certain organic solvents. | 1. Solvent Choice: Prepare stock solutions in an appropriate organic solvent such as DMSO, methanol, or ethanol, where andrographolide is more soluble.[1] For cell culture experiments, DMSO is a common choice. 2. Warming: Gently warm the solution in a water bath (e.g., 37°C) and vortex to redissolve the precipitate. Ensure the vial is tightly sealed to prevent solvent evaporation. 3. Storage: Store stock solutions at 4°C for short-term use or in small aliquots at -20°C to minimize freeze-thaw cycles. Ensure the concentration is not so high that it precipitates upon cooling. |
| AG-S-02 | I'm seeing a rapid loss of andrographolide in my aqueous buffer or cell culture medium. | pH-Mediated Degradation: Andrographolide is unstable in neutral to alkaline conditions (pH > 6).[1][2][3] The lactone ring is susceptible to hydrolysis. High Temperature: Elevated temperatures, such as those used in incubators (37°C), can accelerate degradation, especially at non-optimal pH.[2][3] | 1. pH Optimization: The optimal pH for andrographolide stability in aqueous solutions is between 2.0 and 4.0.[2][3][4] If your experimental design allows, consider using a buffer in this pH range. 2. Minimize Incubation Time: Reduce the time andrographolide spends in aqueous solutions at 37°C as much as possible. Prepare fresh dilutions from your stock solution immediately before use. 3. Fresh Preparations: For longer experiments, consider replenishing the andrographolide-containing medium at regular intervals. |
| AG-S-03 | My analytical results (e.g., HPLC) show multiple unexpected peaks that increase over time. | Degradation Products: Andrographolide degrades into several different products depending on the conditions. Acidic Conditions: Under acidic conditions (e.g., pH 2.0), degradation products can include isoandrographolide and 8,9-didehydroandrographolide.[2][3][4] Basic/Neutral Conditions: In neutral to basic solutions (e.g., pH 6.0 and above), degradation can lead to the formation of 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide.[2][3][4] | 1. Control Your pH: As with AG-S-02, maintaining an acidic pH (2.0-4.0) is the most effective way to prevent the formation of these degradation products.[2][3][4] 2. Temperature Control: Store samples at low temperatures (e.g., 4°C) during and after preparation to slow the degradation process. 3. Identify Degradants: If you suspect degradation, you can compare the retention times of your unknown peaks with those of known andrographolide degradation products if standards are available. The pattern of peaks can give you a clue as to whether the degradation was acid or base-mediated.[2][3][5] |
| AG-S-04 | I'm observing inconsistent results in my bioassays. | Loss of Bioactivity: The degradation products of andrographolide generally exhibit reduced biological activity compared to the parent compound.[2][3] Variable Degradation: Inconsistent sample handling (e.g., different incubation times, temperature fluctuations, slight pH variations in media batches) can lead to varying levels of degradation and thus, inconsistent biological effects. | 1. Standardize Protocols: Ensure that your sample preparation and handling protocols are strictly standardized. This includes incubation times, temperatures, and the pH of all solutions. 2. Use Fresh Solutions: Always prepare fresh working solutions of andrographolide from a stable stock solution for each experiment to ensure a consistent starting concentration of the active compound. 3. Include a Stability Check: If you are performing long-term experiments, it may be beneficial to run a parallel stability study under your specific experimental conditions. This involves taking aliquots of your andrographolide-containing medium at different time points and analyzing them by HPLC to quantify the amount of intact andrographolide remaining. |
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to dissolve andrographolide for in vitro experiments?
-
A1: Andrographolide is poorly soluble in water but soluble in organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used to prepare a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. Methanol and ethanol are also suitable solvents for preparing stock solutions.[1]
-
-
Q2: How should I store my andrographolide powder and stock solutions?
-
A2: Solid, crystalline andrographolide is relatively stable.[6] It should be stored in a cool, dark, and dry place. Stock solutions in organic solvents like DMSO or methanol should be stored at 4°C for short-term use (days to a week) or in small, single-use aliquots at -20°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
-
-
Q3: At what pH is andrographolide most stable?
-
Q4: Can I expect andrographolide to be stable in my cell culture medium (typically pH ~7.4) during a 24-hour experiment?
-
A4: You should anticipate some degradation of andrographolide in cell culture medium at pH 7.4 and 37°C over a 24-hour period. The rate of degradation will be faster than in an acidic buffer. To mitigate this, prepare the andrographolide-containing medium immediately before adding it to your cells. For longer incubation times, consider replacing the medium with a freshly prepared one at intermediate time points if your experimental design allows.
-
-
Q5: Are the degradation products of andrographolide biologically active?
Quantitative Data Summary
The stability of andrographolide is highly dependent on pH and temperature. The degradation generally follows first-order kinetics.
Table 1: Effect of pH and Temperature on Andrographolide Stability
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Shelf-life (t₉₀) | Reference |
| 2.0 | 25 | 6.5 x 10⁻⁵ day⁻¹ | ~29.3 years | ~4.3 years | [2] |
| 6.0 | 25 | 2.5 x 10⁻³ day⁻¹ | ~277 days | ~41 days | [2] |
| 8.0 | 25 | 9.9 x 10⁻² day⁻¹ | ~7 days | ~1.1 days | [2] |
| 2.0 | 70 | - | - | - | [3] |
| 6.0 | 70 | - | - | - | [3] |
| 8.0 | 70 | - | - | - | [3] |
Note: Half-life and shelf-life at 25°C are extrapolated from elevated temperature studies using the Arrhenius equation.
Experimental Protocols
Protocol 1: Preparation of Andrographolide Stock Solution
This protocol describes the preparation of a 10 mM stock solution of andrographolide in DMSO.
-
Materials:
-
Andrographolide powder (M.W. 350.45 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.5 mg of andrographolide powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add 1 mL of sterile DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the andrographolide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
The resulting solution is a 10 mM stock of andrographolide.
-
For storage, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C in the dark.
-
Protocol 2: HPLC Method for Andrographolide Stability Analysis
This protocol provides a general Reverse-Phase HPLC (RP-HPLC) method to quantify andrographolide and monitor its degradation.
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of methanol and water is commonly used. A typical ratio is 60:40 or 65:35 (v/v). The aqueous portion may be acidified slightly (e.g., with phosphoric acid to pH ~3) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 223-228 nm.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a series of andrographolide standard solutions in the mobile phase or methanol (e.g., 10, 25, 50, 100, 150 µg/mL) from a known stock solution.
-
Sample Preparation: Take an aliquot of your experimental sample (e.g., from your cell culture medium or buffer). Dilute it with the mobile phase to a concentration that falls within the linear range of your standard curve. Filter the diluted sample through a 0.22 or 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples.
-
Quantification: The concentration of andrographolide in the samples is determined by comparing its peak area to the calibration curve. The retention time for andrographolide is typically around 3.8 to 6.8 minutes, depending on the exact conditions.[7][8]
-
Visualizations
Caption: Experimental workflow for assessing andrographolide stability.
Caption: Andrographolide degradation pathways under different pH conditions.
Caption: Andrographolide inhibits the NF-κB signaling pathway.
References
- 1. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by Aβ42 through Nrf2-Related Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay-Guided extraction of andrographis paniculata for intervention of in-vitro prostate cancer progression in metabolic syndrome environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]
Technical Support Center: Optimizing Andrographolide for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Andrographolide in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare an Andrographolide stock solution? I'm observing precipitation.
A1: Andrographolide has poor solubility in aqueous solutions, which is a common cause of precipitation. The recommended solvent is Dimethyl Sulfoxide (DMSO).[1]
-
Recommended Protocol: To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the Andrographolide powder in 100% DMSO. Ensure the powder is completely dissolved by vortexing or gentle warming.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Troubleshooting Precipitation:
-
Precipitation in Media: When diluting the DMSO stock into your aqueous cell culture media, do not exceed a final DMSO concentration of 0.5%.[2][3] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[2][4]
-
Dilution Technique: To minimize precipitation upon dilution, add the Andrographolide stock solution drop-wise to the media while gently vortexing or swirling the tube. Avoid adding the aqueous media directly to the concentrated DMSO stock.
-
Solubility Limits: Andrographolide's solubility is approximately 3 mg/ml in DMSO.[1] Be mindful of this limit when preparing your stock. For maximum solubility in aqueous buffers, it is recommended to first dissolve andrographolide in DMF and then dilute it with the aqueous buffer of choice.[1]
-
Q2: What is the optimal working concentration of Andrographolide for my experiment?
A2: The optimal concentration is highly dependent on the cell line and the specific biological effect you are studying (e.g., anti-inflammatory vs. cytotoxic effects).
-
Initial Dose-Response: It is critical to perform a dose-response experiment to determine the optimal concentration range. A typical starting range for many cancer cell lines is between 5 µM and 100 µM.[5][6][7]
-
Cytotoxicity vs. Specific Effects: Lower concentrations are often used to study anti-inflammatory or signaling pathway modulation effects, while higher concentrations are typically required to induce apoptosis or significant cytotoxicity. For example, concentrations as low as 5-50 µM have been shown to inhibit NF-κB activity, whereas IC50 values for cytotoxicity in cancer cells are often in the 30-65 µM range after 48 hours.[5][8][9]
-
Time Dependence: The effect of Andrographolide is also time-dependent. An IC50 value at 24 hours will likely be higher than at 48 or 72 hours.[5][8][10]
Q3: How do I control for the effects of the solvent (DMSO)?
A3: A vehicle control is essential in every experiment.
-
Vehicle Control: This control group should consist of cells treated with the same volume and final concentration of DMSO as your highest Andrographolide concentration group.
-
Final DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5% and never exceeding 1%.[2] While some robust cell lines might tolerate 1%, primary cells are often more sensitive.[2] High concentrations of DMSO (e.g., >5%) are cytotoxic and will dissolve cell membranes.[2][11]
Q4: My cells are dying, but I'm not sure if it's due to the intended apoptotic effect or general cytotoxicity. How can I differentiate?
A4: Differentiating between targeted apoptosis and non-specific cytotoxicity is crucial for interpreting your results.
-
Use a Normal Cell Line: Compare the effect of Andrographolide on your cancer cell line with its effect on a relevant non-cancerous or normal cell line. Andrographolide has been shown to have minimal effect on normal cells like MCF-10A at concentrations that are cytotoxic to breast cancer cells.[8]
-
Apoptosis Assays: Perform specific assays to detect markers of apoptosis, such as Annexin V/Propidium Iodide (PI) staining. This will allow you to distinguish between early apoptotic, late apoptotic, and necrotic cells.[8][12]
-
Mechanism-Based Assays: Investigate molecular markers of apoptosis, such as the activation of caspases (e.g., caspase-3, -9) or changes in the expression of Bcl-2 family proteins (Bax, Bcl-2).[8]
Data Presentation: Efficacy of Andrographolide
Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 24 | 51.98 - 65 | [5][8] |
| 48 | 30.28 - 37.56 | [5][8] | ||
| 72 | 30.56 | [5] | ||
| MCF-7 | Breast Cancer | 24 | 61.11 - 63.19 | [5][8] |
| 48 | 32.90 - 36.9 | [5][8] | ||
| 72 | 31.93 | [5] | ||
| KB | Oral Cancer | 24 | ~295 (106.2 µg/ml) | [13] |
| CACO-2 | Colorectal Cancer | Not Specified | ~90 (32.46 µg/ml) | [14] |
| A549 | Lung Cancer | 24 | ~57 (20 µg/ml) | [15] |
Table 2: Solubility of Andrographolide
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~14 mg/ml | [1] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/ml | [1] |
| Ethanol | ~0.2 mg/ml | [1] |
| Aqueous Buffers | Sparingly soluble | [1] |
| Water | ~0.08 mg/ml | [16] |
Experimental Protocols
Protocol 1: Preparation of Andrographolide Stock Solution
-
Weigh the required amount of Andrographolide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. If needed, gently warm the solution at 37°C for a few minutes.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in sterile tubes to prevent contamination and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight.[7][15]
-
Prepare serial dilutions of Andrographolide in complete culture medium from your DMSO stock. Remember to prepare a vehicle control with the highest final DMSO concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Andrographolide (or vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[13][15]
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay using Annexin V-FITC and PI Staining
-
Seed cells in a 6-well plate (e.g., 2.5x10⁵ cells/well) and allow them to adhere overnight.[8]
-
Treat the cells with the desired concentrations of Andrographolide (and a vehicle control) for the chosen duration (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/ml.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizing Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for optimizing Andrographolide concentration.
Andrographolide Signaling Pathway Diagrams
Caption: Andrographolide inhibits the NF-κB signaling pathway.[9][17][18][19]
Caption: Andrographolide activates the Keap1-Nrf2 antioxidant pathway.[20][21][22][23]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Monitoring the Cytotoxic Effect of Andrographolide on Human Oral Epidermoid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities [mdpi.com]
- 15. jrmds.in [jrmds.in]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 18. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. Andrographolide protects chondrocytes from oxidative stress injury by activation of the Keap1-Nrf2-Are signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Andrographolide's Inconsistent Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter when working with Andrographolide. Inconsistent experimental results with Andrographolide can often be traced back to its inherent physicochemical properties and handling. This guide aims to provide solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my in vitro cell-based assay results with Andrographolide?
A1: High variability in in vitro assays is a frequent challenge. Several factors related to Andrographolide's properties and handling can contribute to this:
-
Poor Aqueous Solubility: Andrographolide is poorly soluble in water, which can lead to precipitation in aqueous cell culture media. This results in an inconsistent concentration of the compound available to the cells.[1][2][3][4][5]
-
Solvent Effects: The choice and concentration of the solvent used to dissolve Andrographolide (e.g., DMSO, ethanol) can have cytotoxic effects on their own, confounding the results.[6][7][8]
-
Compound Stability: Andrographolide is susceptible to degradation, particularly at non-optimal pH and higher temperatures.[1][9][10][11][12] Instability in culture media can lead to a decrease in the effective concentration over the course of the experiment.
-
Purity of the Compound: The purity of the Andrographolide used can vary between suppliers or even batches. Impurities may have their own biological activities, leading to inconsistent results.[13][14][15]
Q2: My Andrographolide solution appears cloudy or forms a precipitate when added to my cell culture medium. What should I do?
A2: This is a classic sign of poor solubility. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (like DMSO) in your culture medium is as low as possible (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
Use a Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO, ethanol) and then dilute it serially in the culture medium to the desired final concentration.
-
Pre-warm the Medium: Adding the Andrographolide stock solution to pre-warmed culture medium can sometimes help maintain solubility.
-
Consider Formulation Strategies: For persistent solubility issues, explore the use of solubilizing agents or drug delivery systems like nanoemulsions or inclusion complexes with cyclodextrins, which have been shown to improve Andrographolide's solubility and bioavailability.[1][16][4][5][17][18]
Q3: I am seeing conflicting results in animal studies, particularly regarding the oral bioavailability of Andrographolide. Why is this?
A3: The oral bioavailability of Andrographolide is notoriously low and variable for several reasons:
-
Poor Aqueous Solubility and Dissolution: As in in vitro studies, poor water solubility limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][16][2][3]
-
Rapid Metabolism and Excretion: Andrographolide is subject to rapid metabolism, primarily in the liver and intestines, and is quickly eliminated from the body.[1][16]
-
Efflux by P-glycoprotein: P-glycoprotein, an efflux transporter in the gut, can actively pump Andrographolide back into the intestinal lumen, reducing its absorption.[16][3]
-
Dosage and Formulation: The dose administered and the formulation used can significantly impact bioavailability. Higher doses do not always lead to proportionally higher blood concentrations.[1] Formulation strategies that enhance solubility and absorption can improve bioavailability.[17][18]
Q4: How can I ensure the quality and consistency of the Andrographolide I am using in my experiments?
A4: Ensuring the quality of your starting material is critical.
-
Source from a Reputable Supplier: Purchase Andrographolide from suppliers who provide a certificate of analysis (CoA) detailing its purity and the methods used for its determination.
-
Verify Purity: If possible, independently verify the purity of your Andrographolide using analytical techniques like High-Performance Liquid Chromatography (HPLC).[13][14][19][20][21][22]
-
Proper Storage: Store Andrographolide according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation. Crystalline Andrographolide is more stable than its amorphous form.[1][10]
Troubleshooting Guides
Guide 1: Addressing Poor Solubility in In Vitro Experiments
This guide provides a systematic approach to overcoming solubility challenges with Andrographolide in cell culture.
Experimental Workflow for Improving Andrographolide Solubility
Caption: Workflow for preparing and applying Andrographolide in cell culture.
Data Presentation: Solubility of Andrographolide in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 3.29 µg/mL | 25 | [1] |
| Water | <0.01 mg/mL | 25 | [3] |
| Water | 0.055 mg/mL | 30 | [3] |
| Methanol | Soluble | Not Specified | [3] |
| Ethanol | Soluble | Not Specified | [3] |
| Chloroform | Very slightly soluble | Not Specified | [9] |
| Boiling Ethanol | Soluble | Boiling Point | [9] |
Experimental Protocol: Preparation of Andrographolide for Cell Culture
-
Stock Solution Preparation:
-
Accurately weigh out the required amount of pure Andrographolide powder.
-
Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. Mix gently but thoroughly after each dilution.
-
-
Application and Observation:
-
Add the final working solutions to your cells.
-
Immediately after addition, and at regular intervals, inspect the wells under a microscope for any signs of precipitation.
-
Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.
-
Guide 2: Addressing Stability and Degradation
Andrographolide's stability is pH and temperature-dependent. Inconsistent results can arise from degradation during storage or incubation.
Caption: Andrographolide inhibits the NF-κB signaling pathway.
By adhering to these guidelines and understanding the inherent properties of Andrographolide, researchers can mitigate experimental variability and obtain more consistent and reliable results.
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Optimization of Andrographis paniculata Extract-Loaded Self-Microemulsifying Drug Delivery System Using Experimental Design Model [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Monitoring the Cytotoxic Effect of Andrographolide on Human Oral Epidermoid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity [mdpi.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. worldsresearchassociation.com [worldsresearchassociation.com]
- 16. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 17. medcraveonline.com [medcraveonline.com]
- 18. researchgate.net [researchgate.net]
- 19. tsijournals.com [tsijournals.com]
- 20. Quantification and Standardization of Andrographolide in Andrographis Paniculata Samples by Validated RP-HPLC and HPTLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification and Standardization of Andrographolide in Andrographis Paniculata Samples by Validated RP-HPLC and HPTLC Methods. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Enhancing the therapeutic efficacy of Andrographolide derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Andrographolide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, helping to enhance the therapeutic efficacy of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary experimental challenges when working with Andrographolide and its derivatives?
Researchers often face several key obstacles that can limit the therapeutic application of Andrographolide derivatives. The most significant challenges include:
-
Poor Aqueous Solubility: Andrographolide is a lipophilic molecule with very low water solubility (approx. 3.29 µg/mL), which complicates its formulation for both in vitro and in vivo studies.[1][2][3][4][5]
-
Low Oral Bioavailability: Consequently, its poor solubility, coupled with factors like first-pass metabolism, P-glycoprotein efflux, and instability in alkaline environments, leads to low oral bioavailability, estimated to be around 2.67%.[3][5][6][7]
-
Chemical Instability: The diterpenoid lactone structure is susceptible to hydrolysis and degradation, particularly in weak alkaline conditions (most stable at pH 3-5).[3][8][9] The amorphous form of the compound is also known to degrade more rapidly than the crystalline form.[10]
-
Potential Cytotoxicity and Off-Target Effects: While desirable for anti-cancer applications, dose-dependent cytotoxicity needs to be carefully characterized.[11][12] Some injectable derivatives have been associated with adverse drug reactions, primarily gastrointestinal and skin disorders.[4][13]
Q2: How can the aqueous solubility of my Andrographolide derivative be improved?
Enhancing solubility is a critical first step for improving therapeutic efficacy. Several formulation strategies have proven effective:
-
Nanoparticle-Based Systems: Encapsulating the derivative in systems like solid lipid nanoparticles (SLNs), polymeric nanoparticles, liposomes, or niosomes can significantly improve solubility and dissolution.[2][6][7]
-
Emulsion Systems: Formulations such as microemulsions (ME), nanoemulsions (NE), and self-microemulsifying drug delivery systems (SMEDDS) are effective at solubilizing lipophilic compounds for oral delivery.[1][2][14]
-
Solid Dispersions: Creating solid dispersions of the derivative in a polymer matrix can enhance its dissolution rate.[6][15]
-
Complexation: Using agents like β-cyclodextrin to form inclusion complexes can mask the lipophilic nature of the compound and increase its water solubility.[16][17]
-
Co-crystals: Developing cocrystals with pharmaceutically acceptable coformers, such as salicylic acid or vanillin, can improve both solubility and stability.[18]
Q3: Beyond improving solubility, what methods can enhance the in vivo bioavailability of Andrographolide derivatives?
Improving bioavailability requires addressing both poor absorption and metabolic instability. Key strategies include:
-
Formulation Strategies: The same nanoformulations that improve solubility (nanoparticles, SMEDDS, etc.) also enhance bioavailability by increasing intestinal permeability and protecting the compound from degradation and first-pass metabolism.[1][2][14]
-
Co-administration with Bioenhancers: Using bioenhancers like piperine can significantly increase systemic exposure.[16] Piperine is known to inhibit drug-metabolizing enzymes and P-glycoprotein, thereby increasing the absorption and circulation time of the co-administered drug.[16][17]
-
Structural Modification: Chemical derivatization, such as esterification at the C-14 and/or C-19 positions, can be employed to create prodrugs with improved pharmacokinetic profiles.[19][20]
Q4: What are the principal signaling pathways modulated by Andrographolide and its derivatives?
Andrographolide exerts its diverse pharmacological effects, including anti-inflammatory and anti-cancer activities, by modulating several key intracellular signaling pathways:
-
NF-κB Pathway: It is a well-established inhibitor of the NF-κB (nuclear factor-κB) signaling pathway, which is a central regulator of inflammation and cell survival.[21][22]
-
PI3K/Akt/mTOR Pathway: It has been shown to suppress this critical pathway, which is often dysregulated in cancer and controls cell proliferation, growth, and survival.[23][24]
-
JAK/STAT Pathway: Andrographolide can inhibit the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which is crucial for cytokine signaling and immune responses.[22][23]
-
MAPK Pathway: The compound has been shown to inhibit the expression of downstream targets in the MAPK (mitogen-activated protein kinase) cascade, which is involved in cellular stress responses, proliferation, and apoptosis.[23][25]
Q5: What are the common cytotoxic effects or adverse reactions associated with Andrographolide derivatives?
The safety profile of Andrographolide derivatives is a critical consideration.
-
In Vitro Cytotoxicity: Andrographolide exhibits dose-dependent cytotoxicity against various cell lines.[11][12] This is a desired effect in cancer research but must be carefully quantified to determine the therapeutic index for other applications. In some cell lines, it has been shown to induce cell death primarily via necrosis rather than apoptosis.[11]
-
Adverse Drug Reactions (ADRs): Clinical studies on injectable forms of Andrographolide derivatives have reported ADRs. The most common are gastrointestinal disorders and skin/subcutaneous tissue disorders.[4][13] While most reactions are mild to moderate, rare but life-threatening anaphylactic shock has been observed with some injectable derivatives.[4]
Data Presentation
Table 1: Summary of Strategies to Enhance Andrographolide Bioavailability
| Formulation Strategy | Key Components/Method | Reported Bioavailability Enhancement | Reference(s) |
|---|---|---|---|
| Solubilizer + Bioenhancer | 1% SDS + 10% Piperine | 131% to 196% increase in systemic exposure | [16][17] |
| Self-Microemulsifying DDS (SMEDDS) | Capryol 90, Cremophor RH 40, Labrasol | 9 to 26-fold higher AUC vs. unformulated extract | [14] |
| Nanoemulsion | Not specified | 594.3% greater relative bioavailability vs. suspension | [1] |
| pH-Sensitive Nanoparticles | Eudragit® EPO | 2.2-fold increase in oral bioavailability vs. pure drug | [14] |
| Solid Lipid Nanoparticles (SLNs) | Not specified | Increased oral bioavailability (quantitative data not specified) |[2] |
Table 2: Selected In Vitro Cytotoxicity (IC₅₀) of Andrographolide and its Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference(s) |
|---|---|---|---|---|
| Andrographolide | KB | Oral Cancer | 106.2 µg/mL (~303 µM) | [25] |
| Andrographolide | A549 | Lung Cancer | Cytotoxic at 100 µM | |
| Andrographolide | HT-29 | Colon Cancer | 3.7 µg/mL (~10.5 µM) | [26] |
| 3,19-Isopropylidene Derivative (2f) | HepG2 | Liver Cancer | 11.14 | [26] |
| 3,19-Isopropylidene Derivative (2f) | LNCaP | Prostate Cancer | 9.25 | [26] |
| Andrographolide-Loaded SLNs | HNSCC cells | Head and Neck Cancer | Significantly lower IC₅₀ than free Andrographolide |[2] |
Experimental Protocols
Protocol 1: General Method for Evaluating In Vitro Cytotoxicity using MTT Assay
This protocol is based on methodologies for assessing cell viability after treatment with Andrographolide derivatives.[12][25]
-
Cell Seeding: Plate cells (e.g., KB, A549, or other relevant cancer cell lines) in a 96-well plate at a density of 5x10⁴ cells/mL and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of the Andrographolide derivative in DMSO. Create serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 to 200 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is below 0.5%, preferably ≤0.1%, to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the derivative. Include a "vehicle control" (medium with DMSO only) and a "no treatment" control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and use a suitable software to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualizations
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Adverse Effects of Andrographolide Derivative Medications Compared to the Safe use of Herbal Preparations of Andrographis paniculata: Results of a Systematic Review and Meta-Analysis of Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-MOL [x-mol.net]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The genotoxicity and cytotoxicity assessments of andrographolide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Adverse Effects of Andrographolide Derivative Medications Compared to the Safe use of Herbal Preparations of Andrographis paniculata: Results of a Systematic Review and Meta-Analysis of Clinical Studies [frontiersin.org]
- 14. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Reducing cytotoxicity of Andrographolide in normal cells
Welcome to the technical support center for researchers working with Andrographolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to its cytotoxicity in normal cells during your experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
-
Question: My experiments show significant cytotoxicity of Andrographolide in my normal cell line controls. How can I mitigate this?
-
Answer: High cytotoxicity in normal cells is a known limitation of Andrographolide due to its poor water solubility and non-specific uptake.[1][2][3] Consider the following strategies:
-
Nanoformulation: Encapsulating Andrographolide in nanocarriers can improve its solubility, stability, and bioavailability, while potentially reducing systemic toxicity.[1][4] Systems like nanostructured lipid carriers (NLCs), phytosomes, and polymeric nanoparticles have shown promise.[3] These formulations can offer controlled release and may reduce the direct exposure of normal cells to high concentrations of the free compound.
-
Chemical Modification: Synthesizing Andrographolide derivatives can enhance potency against cancer cells while potentially lowering toxicity in normal cells.[5][6][7] Modifications at the C-14, C-3, and C-19 positions have been explored to create analogues with improved therapeutic indices.[5][8]
-
Dose Optimization: Ensure you are using a dose range that is selectively cytotoxic to cancer cells. Studies have shown that Andrographolide can inhibit cancer cell proliferation at concentrations that do not harm normal cells like RWPE1 (normal prostate) and MCF-10A (normal breast epithelial).[9][10][11] Perform a dose-response curve on both your cancer and normal cell lines to identify a therapeutic window.
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
-
Question: I am getting variable IC50 values for Andrographolide across different experimental batches. What could be the cause?
-
Answer: Inconsistency can arise from several factors related to Andrographolide's properties and experimental procedures.
-
Solubility Issues: Andrographolide is poorly soluble in aqueous media.[3] Ensure your stock solution, typically prepared in DMSO, is fully dissolved before diluting it in the culture medium.[12] Precipitation of the compound in the medium can lead to inconsistent effective concentrations.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of cytotoxicity assays. Standardize your cell seeding density across all plates and experiments.[12]
-
Incubation Time: The cytotoxic effect of Andrographolide is often time-dependent.[10][13] Use consistent incubation times (e.g., 24, 48, 72 hours) for your assays to ensure comparability of results.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Andrographolide's cytotoxicity? A1: Andrographolide exerts its cytotoxic effects primarily by inducing cell cycle arrest and apoptosis (programmed cell death).[9][10][15] It can modulate several critical signaling pathways that are often dysregulated in cancer cells, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[16][17] By inhibiting these pathways, it can halt cell proliferation and trigger apoptosis, often through the activation of caspases.[10][18]
Q2: Are there Andrographolide derivatives with proven lower cytotoxicity to normal cells? A2: Yes, research has focused on synthesizing derivatives to improve the therapeutic index. For example, certain benzylidene derivatives have shown potent anticancer activity while being less toxic.[6][7] Similarly, a 3-nitrobenzylidene derivative exhibited higher anti-HIV activity than the parent compound with lower cytotoxicity.[19] The goal of such modifications is to enhance the molecule's selectivity towards cancer cells.
Q3: How can nanoformulations help reduce non-specific toxicity? A3: Nanoformulations, such as lipid-based nanoparticles and phytosomes, encapsulate Andrographolide, which can improve its delivery.[3][4][20] This encapsulation can:
-
Improve Solubility and Stability: Prevents degradation and precipitation of the drug in the bloodstream.[1][21]
-
Enable Controlled Release: Reduces the peak concentration of the free drug that normal tissues are exposed to.[4]
-
Potentially Target Tumor Tissue: While not always specific, some nanocarriers can accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect, thereby increasing the local concentration at the target site and reducing systemic exposure.[20]
Q4: Can combination therapy with other agents protect normal cells from Andrographolide? A4: While Andrographolide is often used in combination with conventional chemotherapeutics to enhance their efficacy against cancer cells[6][22][23], it has also demonstrated chemoprotective potential for normal cells. Some studies report that Andrographolide can protect normal cells from damage induced by other agents.[6] For instance, it has shown protective effects on human umbilical vascular endothelial cells (HUVECs) and against cyclophosphamide-induced toxicity.[6]
Q5: Which signaling pathways are key to Andrographolide's selective action against cancer cells? A5: Andrographolide's selectivity often stems from its ability to inhibit signaling pathways that are hyperactivated in cancer cells for their survival and proliferation. These include:
-
PI3K/Akt/mTOR Pathway: Frequently overactive in cancer, promoting cell growth and survival. Andrographolide can downregulate this pathway.[16][17]
-
NF-κB Pathway: A key regulator of inflammation and cell survival, often constitutively active in cancer cells. Andrographolide is a known inhibitor of NF-κB.[13][16]
-
JAK/STAT Pathway: Involved in cell proliferation and differentiation; its inhibition by Andrographolide can lead to apoptosis in cancer cells.[16][17] The dependence of cancer cells on these pathways makes them more sensitive to Andrographolide's inhibitory effects compared to normal cells.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Andrographolide and its formulations/derivatives in various cell lines, highlighting the differential effects on cancer versus normal cells.
Table 1: IC50 of Andrographolide in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Andrographolide IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 37.56 | 48 | [14] |
| MCF-7 | Breast Cancer | 45.18 | 48 | [14] |
| MCF-10A | Normal Breast Epithelial | >80% viability at test concentrations | 48 | [10][11] |
| PC3 | Prostate Cancer | ~25 | 48 | [9] |
| RWPE1 | Normal Prostate | No inhibition at tested doses (10-25µM) | 48 | [9] |
| DBTRG-05MG | Glioblastoma | 13.95 | 72 | [24] |
| SVGp12 | Normal Brain | >90% viability at 200µM | 24 | [24] |
| HeLa | Cervical Cancer | ≥30 | 24-48 | [25] |
| End1/Ect1 | Normal Cervical | ≥100 | 24-48 | [25] |
Table 2: Improved Efficacy of Andrographolide Formulations and Derivatives
| Compound/Formulation | Cell Line (Cancer) | IC50 (µM) | Comparison | Reference |
| Andrographolide (Raw) | HepG2 (Liver) | >125 | - | [3][26] |
| AG-Phytosomes | HepG2 (Liver) | 4.02 | Significantly enhanced activity | [3][26] |
| Andrographolide (Parent) | Various | - | Baseline | [5] |
| Methyl Sulfonyl Derivative (4a) | Various | Lower IC50 | Improved activity over parent compound | [5] |
| Andrographolide (Parent) | HCT-116 (Colon) | - | Baseline | [7] |
| SRJ09 (Benzylidene Derivative) | HCT-116 (Colon) | <1 | Significant activity | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 5x10³ to 2x10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[12][20]
-
Treatment: Treat the cells with various concentrations of Andrographolide, its derivatives, or nanoformulations. Include a vehicle control (e.g., DMSO) and a positive control if applicable.[20]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until formazan crystals form.[12]
-
Crystal Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., 1x10⁵ cells/well) in a 6-well plate. After 24 hours, treat with the desired compounds at their predetermined IC50 concentrations for 48 hours.[20]
-
Cell Harvesting: Harvest the cells by trypsinization, then wash them with cold PBS.[20]
-
Resuspension: Centrifuge the cells and resuspend the pellet in 500 µL of 1X Binding Buffer.[20]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[20]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Strategies to Reduce Andrographolide Cytotoxicity
Caption: Workflow of strategies to mitigate Andrographolide's non-specific cytotoxicity.
Andrographolide's Selective Action on Cancer Cell Signaling
Caption: Andrographolide selectively induces apoptosis by inhibiting hyperactive pathways in cancer cells.
Experimental Workflow for Cytotoxicity Assessment
Caption: Step-by-step workflow for assessing the cytotoxicity of Andrographolide formulations.
References
- 1. eijppr.com [eijppr.com]
- 2. Engineered andrographolide nanosystems for smart recovery in hepatotoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide nanophytosomes exhibit enhanced cellular delivery and pro-apoptotic activities in HepG2 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral andrographolide loaded lipid nanocarriers alleviate stress behaviors and hippocampal damage in TNF alpha induced neuroinflammatory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 6. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylidene derivatives of andrographolide inhibit growth of breast and colon cancer cells in vitro by inducing G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide induces DNA damage in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Andrographolide is an Alternative Treatment to Overcome Resistance in ER-Positive Breast Cancer via Cholesterol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of Andrographolide on Intracellular pH Regulation, Cellular Migration, and Apoptosis in Human Cervical Cancer Cells (Running Tittle: Effects of Andrographolide on pH Regulators and Apoptosis in Cervical Cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
Technical Support Center: Andrographolide Half-Life Extension Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase the half-life of andrographolide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the clinical application of andrographolide?
Andrographolide, a bioactive diterpenoid lactone from Andrographis paniculata, shows significant therapeutic potential, including anti-inflammatory, antiviral, and anticancer activities.[1][2] However, its clinical utility is hampered by several key factors:
-
Poor aqueous solubility: Andrographolide is sparingly soluble in water (3.29 ± 0.73 µg/mL), which limits its dissolution and absorption.[1][3]
-
Low oral bioavailability: The absolute bioavailability of andrographolide has been reported to be as low as 2.67%.[3][4] This is attributed to its poor solubility, rapid metabolism, and efflux by P-glycoprotein.[3]
-
Short plasma half-life: Andrographolide is rapidly eliminated from the body, with a reported half-life of approximately 2.5 hours in rats and a range of 2 to 7 hours in humans.[5][6] This necessitates frequent dosing to maintain therapeutic concentrations.[1]
-
Instability: It undergoes hydrolysis in weak alkaline environments.[2][4]
Q2: What are the main strategies to overcome the short half-life and poor bioavailability of andrographolide?
There are three primary strategies being investigated to enhance the pharmacokinetic profile of andrographolide:
-
Nanoformulations: Encapsulating andrographolide in various nanoparticle-based drug delivery systems can protect it from degradation, improve its solubility, and provide sustained release, thereby extending its half-life.[1] Common nanoformulations include solid lipid nanoparticles (SLNs), polymeric nanoparticles, nanoemulsions, and liposomes.[1][4]
-
Structural Modification: Synthesizing analogues or prodrugs of andrographolide can improve its physicochemical properties, such as solubility and stability, leading to a longer half-life and better bioavailability.[7]
-
Co-administration with other agents: The oral bioavailability of andrographolide can be improved by co-administering it with solubilizing agents (e.g., β-cyclodextrin, sodium dodecyl sulfate) and bioenhancers (e.g., piperine).[8]
Troubleshooting Guides
Nanoformulation Troubleshooting
Issue: Low entrapment efficiency of andrographolide in solid lipid nanoparticles (SLNs).
-
Possible Cause 1: Poor solubility of andrographolide in the lipid matrix.
-
Solution: Screen different solid lipids to find one with higher solubilizing capacity for andrographolide. Glycerol monostearate is a commonly used lipid for this purpose.[9]
-
-
Possible Cause 2: Drug expulsion during lipid recrystallization.
-
Solution: Optimize the manufacturing process. Using a combination of surfactants, such as Poloxamer 407 and Span 60, can help to stabilize the nanoparticle structure and improve drug entrapment.[9] Also, consider optimizing the homogenization speed and duration.
-
Issue: Particle aggregation in andrographolide nanosuspensions.
-
Possible Cause: Insufficient stabilization.
-
Solution: Use a combination of stabilizers. For instance, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) and sodium lauryl sulfate (SLS) have been shown to be effective in stabilizing amorphous andrographolide nanosuspensions.[10] Ensure the concentration of the stabilizer is optimized.
-
Issue: Inconsistent drug release profile from PLGA-PEG-PLGA micelles.
-
Possible Cause: Broad particle size distribution (high polydispersity index - PDI).
-
Solution: Refine the preparation method to achieve a more uniform particle size. A stable particle size of around 124.3 ± 6.4 nm has been reported for ADG-loaded PLGA-PEG-PLGA micelles.[11] Optimization of the polymer concentration and the ratio of the drug to the polymer can help in achieving a lower PDI.
-
In Vivo Study Troubleshooting
Issue: High variability in pharmacokinetic data in animal models.
-
Possible Cause 1: Inconsistent formulation administration.
-
Solution: Ensure accurate and consistent oral gavage techniques. For solid lipid nanoparticles, ensure they are well-dispersed before administration.
-
-
Possible Cause 2: Physiological variability among animals.
-
Solution: Use a sufficient number of animals per group to ensure statistical power. Ensure that the animals are of a similar age and weight and have been properly fasted before the experiment.
-
Issue: Lower than expected increase in bioavailability with a bioenhancer.
-
Possible Cause: Suboptimal ratio of bioenhancer to andrographolide.
-
Solution: Conduct dose-ranging studies to determine the optimal ratio. For example, co-administration of Andrographis paniculata powder with 1% w/w sodium dodecyl sulfate (SDS) as a solubilizer and 10% piperine as a bioenhancer has shown significant increases in systemic exposure.[8]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Andrographolide in Different Formulations
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Relative Bioavailability (%) | Reference |
| Andrographolide Suspension | Rat | 100 mg/kg | 115.81 | 0.75 | 278.44 | 2.45 | - | [5] |
| Andrographolide-Loaded SLNs | Rat | - | - | - | - | - | 241 | [12] |
| Andrographolide-Loaded PLGA-PEG-PLGA Micelles | Rat | - | - | - | 2.7-fold increase vs suspension | 2.5-fold increase in mean residence time | - | [11] |
| Andrographolide/Phospholipid/Cyclodextrin Complex-Loaded Nanoemulsion | - | - | 191.66 ± 19.24 | - | - | - | 550.71 | [13] |
| A. paniculata Powder | Beagle Dog | 3 mg/kg | - | - | - | - | - | [8] |
| A. paniculata Powder + 50% w/w β-cyclodextrin | Beagle Dog | 3 mg/kg | - | - | - | - | 131.01 - 196.05 | [8] |
| A. paniculata Powder + 1% w/w SDS | Beagle Dog | 3 mg/kg | - | - | - | - | 131.01 - 196.05 | [8] |
| A. paniculata Powder + 1% w/w SDS + 10% Piperine | Beagle Dog | 3 mg/kg | - | - | - | - | 131.01 - 196.05 | [8] |
| Kan Jang Tablets (20 mg Andrographolide) | Human | 20 mg | ~393 | 1.5 - 2.0 | - | 6.6 | - | [14] |
Note: A direct comparison of values across different studies should be made with caution due to variations in experimental conditions, animal models, and analytical methods.
Experimental Protocols
Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the melt-emulsification and ultrasonication method.[9]
Materials:
-
Andrographolide
-
Solid lipid (e.g., Glycerol monostearate)
-
Surfactants (e.g., Poloxamer 407, Span 60)
-
Deionized water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the andrographolide in the melted lipid.
-
Heat an aqueous solution containing the surfactants to the same temperature.
-
Add the hot aqueous phase to the melted lipid phase under continuous stirring to form a pre-emulsion.
-
Homogenize the pre-emulsion using a high-shear homogenizer.
-
Subject the resulting coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
In Vivo Pharmacokinetic Study in Rats
Materials:
-
Andrographolide formulation (e.g., SLNs, suspension)
-
Wistar rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer the andrographolide formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract andrographolide from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of andrographolide in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating andrographolide nanoformulations.
Caption: Logical relationships between challenges and strategies for andrographolide delivery.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A comprehensive review on disposition kinetics and dosage of oral administration of Andrographis paniculata, an alternative herbal medicine, in co-treatment of coronavirus disease [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of andrographolide-loaded solid lipid nanoparticles for lymphatic targeting: Formulation, optimization, characterization, in vitro, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Andrographolide-loaded PLGA-PEG-PLGA micelles to improve its bioavailability and anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Pharmacokinetic and oral bioavailability of andrographolide from Andrographis paniculata fixed combination Kan Jang in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Andrographolide Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with andrographolide and resistant cancer cells.
Frequently Asked Questions (FAQs)
1. What are the known mechanisms of andrographolide resistance in cancer cells?
While andrographolide has shown promise as an anticancer agent, some cancer cells exhibit intrinsic or acquired resistance. The primary mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump andrographolide out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4][5]
-
Alterations in target signaling pathways: Cancer cells can develop resistance by modulating pathways that andrographolide targets. This includes the upregulation of pro-survival pathways like PI3K/Akt/mTOR and NF-κB, which can override the apoptotic signals induced by andrographolide.[6][7][8][9][10]
-
Enhanced antioxidant response: Activation of the Nrf2 signaling pathway can lead to an increased expression of antioxidant enzymes, which may counteract the reactive oxygen species (ROS) generation often induced by andrographolide as part of its cytotoxic mechanism.[11][12][13][14][15]
-
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2 and survivin, can inhibit the mitochondrial (intrinsic) pathway of apoptosis that andrographolide often triggers.[16][17][18]
2. How can I overcome andrographolide resistance in my cancer cell line?
Several strategies can be employed to overcome or circumvent andrographolide resistance:
-
Combination therapy: Using andrographolide in combination with other chemotherapeutic agents has shown synergistic effects. For example, andrographolide can sensitize resistant cells to drugs like cisplatin, 5-fluorouracil (5-FU), and doxorubicin.[6][19][20][21]
-
Inhibition of drug efflux pumps: Co-administration of andrographolide with inhibitors of ABC transporters can increase its intracellular accumulation and restore its cytotoxic effects.
-
Targeting resistance-mediating pathways: Using specific inhibitors for pathways like PI3K/Akt or NF-κB in conjunction with andrographolide can re-sensitize resistant cells.
-
Modulation of the tumor microenvironment: Altering the tumor microenvironment to a state that is less conducive to resistance can enhance the efficacy of andrographolide.
3. Which cancer cell lines are known to be sensitive or resistant to andrographolide?
Sensitivity to andrographolide can vary significantly between different cancer cell lines.
-
Generally Sensitive: Colon cancer cell lines, prostate cancer cell lines, and certain breast cancer cell lines (like MCF-7) have shown sensitivity to andrographolide.[6]
-
Resistant Models: Drug-resistant cancer cell lines, such as those overexpressing P-glycoprotein (e.g., KBChR 8-5), are often used as models of andrographolide resistance.[1][2] Acquired resistance can also be developed in vitro by chronically exposing a sensitive cell line to increasing concentrations of andrographolide.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with andrographolide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for andrographolide. | 1. Variability in cell seeding density. 2. Inconsistent drug concentration due to improper dissolution or storage. 3. Changes in cell culture conditions (e.g., serum concentration, passage number). | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh stock solutions of andrographolide and protect from light. Andrographolide is soluble in DMSO. 3. Maintain consistent cell culture conditions and use cells within a specific passage number range. |
| No significant apoptosis is observed after andrographolide treatment in a supposedly sensitive cell line. | 1. Sub-optimal concentration of andrographolide. 2. Insufficient treatment duration. 3. The cell line may be undergoing a different form of cell death (e.g., autophagy, necrosis). 4. The chosen apoptosis assay is not sensitive enough. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Investigate markers for other cell death pathways. 4. Use a combination of apoptosis assays (e.g., Annexin V/PI staining and caspase activity assays). |
| Unexpected activation of a pro-survival pathway (e.g., Nrf2) after andrographolide treatment. | 1. This can be a cellular stress response to the drug. Andrographolide is known to activate the Nrf2 pathway as a protective mechanism.[11][12][14][15] 2. The concentration of andrographolide used may be in a range that predominantly triggers a cytoprotective response rather than cytotoxicity. | 1. This is an expected finding in some contexts. You can investigate whether inhibiting this pathway enhances andrographolide-induced cell death. 2. Test a wider range of concentrations to identify the threshold for cytotoxic effects. |
| Difficulty in developing an andrographolide-resistant cell line. | 1. The parental cell line may have a low propensity for developing resistance to andrographolide. 2. The incremental increases in drug concentration are too high, leading to cell death rather than adaptation. 3. The duration of exposure at each concentration is too short. | 1. Consider using a different parental cell line. 2. Use a more gradual dose-escalation protocol with smaller increments in andrographolide concentration. 3. Increase the duration of exposure at each concentration step to allow for the selection and expansion of resistant clones. |
Data Presentation
Table 1: Synergistic Effects of Andrographolide in Combination with Chemotherapeutic Drugs
| Cancer Cell Line | Chemotherapeutic Drug | Observed Synergistic Effect | Reference |
| Multidrug-resistant cancer cells | 5-Fluorouracil (5-FU), Adriamycin, Cisplatin | Increased apoptosis rate | [6] |
| Human Carcinoma HCC cells | 5-Fluorouracil (5-FU) | Synergistic induction of apoptosis | [6] |
| A549 NSCLC cells | Paclitaxel (PTX) | Increased apoptosis and ROS accumulation | [22] |
| Lung cancer cells (A549 and Lewis lung carcinoma) | Cisplatin | Enhanced cisplatin-mediated apoptosis through autophagy blockade | [19] |
| Human colorectal cancer (HCT116/5-FUR) | 5-Fluorouracil (5-FU) | Reversal of 5-FU resistance by elevating BAX expression | [20][21] |
| Human breast cancer stem cells | Doxorubicin (DOX) | Reversal of DOX resistance by regulating apoptotic gene expression | [16][17] |
| Ovarian cancer (A2780cisR) | Cisplatin | Synergistic anti-proliferative and apoptotic effects | [23] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of andrographolide on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Andrographolide (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of andrographolide (e.g., ranging from 1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by andrographolide.
-
Materials:
-
Cancer cell line
-
Andrographolide
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with andrographolide at the desired concentration and for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
-
3. Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p65, p-Akt, Nrf2, Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for studying Andrographolide resistance.
Caption: Inhibition of the NF-κB pathway by Andrographolide.
Caption: Andrographolide's inhibition of the PI3K/Akt pathway.
Caption: Activation of the Nrf2 pathway by Andrographolide.
Caption: Andrographolide-induced apoptosis pathways.
References
- 1. aminer.cn [aminer.cn]
- 2. researchgate.net [researchgate.net]
- 3. Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide and analogues in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Restoration of HDAC2 and Nrf2 by andrographolide overcomes corticosteroid resistance in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Andrographolide protects against cigarette smoke-induced oxidative lung injury via augmentation of Nrf2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Andrographolide Reverses Doxorubicin Resistance in Human Breast Cancer Stem Cells by Regulating Apoptotic Gene Expressions | Wanandi | The Indonesian Biomedical Journal [inabj.org]
- 17. oaji.net [oaji.net]
- 18. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Andrographolide enhances cisplatin-mediated anticancer effects in lung cancer cells through blockade of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Andrographolide reversed 5-FU resistance in human colorectal cancer by elevating BAX expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Anti-proliferative and Pro-apoptotic Effects from Sequenced Combinations of Andrographolide and Cisplatin on Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Enhancing Andrographolide Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals focused on overcoming the challenges of delivering Andrographolide (AG) to the central nervous system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering Andrographolide across the blood-brain barrier (BBB)?
A1: The primary obstacles are Andrographolide's inherent physicochemical properties and the physiological nature of the BBB. Key challenges include:
-
Poor Water Solubility: Andrographolide has low aqueous solubility (3.29 ± 0.73 µg/ml), which limits its bioavailability and concentration gradient needed for passive diffusion across the BBB.[1]
-
High Lipophilicity: While lipophilicity can aid in membrane penetration, an optimal balance is required. AG's high lipophilicity (log P value = 2.632 ± 0.135) contributes to its poor solubility in aqueous environments.[1]
-
Low Bioavailability: Oral bioavailability of AG is extremely low, estimated at around 2.67%, hindering its therapeutic applicability for systemic and central nervous system (CNS) targets.[1]
-
Chemical and Metabolic Instability: AG is unstable in the gastrointestinal tract's acidic and alkaline conditions and has a short biological half-life of about 2 hours, reducing the amount of drug that reaches the BBB.[2][3]
-
Ineffective Permeability: Studies using in vitro BBB models, such as the hCMEC/D3 cell line, have shown that free Andrographolide does not effectively permeate the barrier.[2][4]
Q2: What are the most promising strategies currently being explored to enhance Andrographolide's BBB penetration?
A2: Nano-encapsulation is the leading strategy to overcome the limitations of free Andrographolide. These nanoformulations are designed to protect AG from degradation, improve its solubility, and facilitate transport across the BBB. Promising approaches include:
-
Polymeric Nanoparticles: Formulations using biodegradable polymers like poly(lactide-co-glycolide) (PLGA) and human serum albumin (HSA) have been developed. HSA nanoparticles, in particular, have been shown to double the permeation of AG across an in vitro BBB model while maintaining cell layer integrity.[2][4]
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that offer good biocompatibility and the ability to encapsulate lipophilic drugs like AG. Studies have demonstrated that SLNs can enhance AG's permeation in in vitro models and have been detected in the brain parenchyma of rats after intravenous administration, confirming their ability to cross the BBB.[5][6][7]
-
Exosomes: These are cell-derived nanovesicles that can naturally cross the BBB. Engineering exosomes to carry therapeutic cargo is an emerging and promising strategy for brain drug delivery.[8][9][10]
Q3: How does Andrographolide exert its neuroprotective effects once it reaches the brain?
A3: Andrographolide is a multi-targeting agent with potent anti-inflammatory and antioxidant properties. Its neuroprotective mechanisms include:
-
Inhibition of NF-κB Signaling: AG has been shown to suppress the activation of NF-κB, a key transcription factor that regulates inflammation. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β in ischemic brain areas.[11][12]
-
Activation of the Nrf2/HO-1 Pathway: This signaling cascade is a critical cellular defense mechanism against oxidative stress. Andrographolide activates this pathway, which helps to attenuate BBB disruption, neuronal apoptosis, and oxidative damage.[13][14][15]
-
Protection of BBB Integrity: In models of brain injury, AG has been shown to protect the BBB by inhibiting the activation of the CypA/NF-κB/MMP-9 signaling pathway and preserving the expression of tight junction proteins (occludin, claudin-5, and ZO-1).[16]
Troubleshooting Guides
This section addresses common problems encountered during the formulation and evaluation of Andrographolide delivery systems.
Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL) in Nanoparticles
-
Possible Cause 1: Poor drug solubility in the organic phase during formulation.
-
Possible Cause 2: Drug precipitation or leakage during the solvent evaporation/diffusion step.
-
Possible Cause 3: Inappropriate polymer-to-drug ratio.
Troubleshooting Workflow: Low Encapsulation Efficiency
Caption: A logical workflow for troubleshooting low encapsulation efficiency.
Issue 2: High Polydispersity Index (PDI) or Inconsistent Particle Size
-
Possible Cause 1: Inefficient homogenization or sonication.
-
Troubleshooting Step: Increase the duration or power of homogenization/sonication. Ensure the probe is correctly positioned within the emulsion. For SLNs prepared by emulsion/evaporation, this step is critical for forming small, uniform nanoparticles.[6]
-
-
Possible Cause 2: Nanoparticle aggregation.
-
Troubleshooting Step: Ensure the zeta potential is sufficiently high (typically > |20| mV) to ensure electrostatic repulsion.[20] If not, adjust the pH or add a stabilizer that imparts a higher surface charge. Also, verify the concentration of the stabilizer (e.g., PVA) is optimal; too little can lead to aggregation, while too much can sometimes increase particle size.[19]
-
-
Possible Cause 3: Ostwald ripening.
-
Troubleshooting Step: This occurs when smaller particles dissolve and redeposit onto larger ones. Using a co-surfactant or a polymer with a higher glass transition temperature can sometimes mitigate this effect. Store nanoparticle suspensions at a lower temperature (e.g., 4°C) to reduce particle kinetics.[6]
-
Issue 3: Inconsistent Permeability Results in the In Vitro BBB Model (e.g., hCMEC/D3 cells)
-
Possible Cause 1: Compromised integrity of the cell monolayer.
-
Troubleshooting Step: Always measure the trans-endothelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised tight junctions. Some nanoparticle formulations, like those made from poly(ethyl cyanoacrylate) (PECA), can temporarily disrupt the BBB integrity.[2][4]
-
-
Possible Cause 2: Nanoparticle instability in cell culture medium.
-
Troubleshooting Step: Characterize your nanoparticles (size, PDI, zeta potential) after incubation in the specific cell culture medium used for the assay. The formation of a protein corona can alter nanoparticle properties and their interaction with the cells.[6]
-
-
Possible Cause 3: Low analytical sensitivity for detecting permeated Andrographolide.
Data Presentation: Comparison of Nanoparticle Formulations
The following tables summarize quantitative data from various studies on Andrographolide-loaded nanoparticles designed for brain delivery.
Table 1: Physicochemical Properties of Andrographolide Nanoparticles
| Formulation Type | Polymer/Lipid | Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| HSA NPs | Human Serum Albumin | 159.2 ± 4.5 | ~0.12 | -24.8 ± 1.2 | > 99 | [3][20] |
| SLNs | Compritol 888 ATO | < 300 | < 0.2 | ~ -35 | 92 | [6][21] |
| PLGA NPs | PLGA (85:15) | 135 ± 4 | - | - | 2.6 ± 0.6 (Drug Loading) | [17][18] |
| PLGA NPs | PLGA | 173 | - | -34.8 | 80 | [19] |
Table 2: In Vitro BBB Permeability Data
| Formulation | In Vitro Model | Key Finding | Reference |
| Free Andrographolide | hCMEC/D3 cells | Did not permeate the BBB model. | [2][4] |
| HSA NPs (thermal) | hCMEC/D3 cells | Improved permeation of AG by two-fold while maintaining BBB integrity. | [2][4] |
| PECA NPs | hCMEC/D3 cells | Increased permeation but temporarily disrupted BBB integrity. | [2][4] |
| SLNs | hCMEC/D3 cells | Successfully enhanced AG permeation compared to free drug. | [1] |
Experimental Protocols
Protocol 1: Formulation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs) (Based on the emulsion/evaporation/solidifying method)[6][7]
-
Preparation of Organic Phase: Dissolve a precise amount of Andrographolide and the solid lipid (e.g., Compritol 888 ATO) in a suitable organic solvent (e.g., acetone) by heating slightly.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Brij 78) and a co-surfactant if needed. Heat this solution to the same temperature as the organic phase.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (e.g., 15,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Solvent Evaporation: Maintain the emulsion under magnetic stirring at a controlled temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The cooling process solidifies the lipid droplets into solid lipid nanoparticles.
-
Purification and Storage: The SLN suspension can be purified by centrifugation or dialysis to remove excess surfactant and un-encapsulated drug. Store the final suspension at 4°C.
Experimental Workflow: SLN Formulation & Evaluation
Caption: General workflow from SLN formulation to in vivo evaluation.
Protocol 2: In Vitro BBB Permeability Assay using hCMEC/D3 Cells (Based on the Transwell system)[2][4][6]
-
Cell Seeding: Culture human cerebral microvascular endothelial cells (hCMEC/D3) to confluence. Seed the cells onto the apical side of microporous membrane inserts (e.g., 0.4 µm pore size) placed in a multi-well plate.
-
Monolayer Formation: Allow the cells to grow and differentiate for 5-7 days, changing the medium every 2-3 days, until a confluent monolayer with stable tight junctions is formed.
-
TEER Measurement: Before the experiment, measure the trans-endothelial electrical resistance (TEER) of the monolayer to confirm its integrity. Values should be consistent with established literature for the cell line.
-
Permeability Experiment:
-
Wash the cell monolayer gently with pre-warmed transport buffer (e.g., Ringer HEPES buffer).
-
Add the test compound (free AG or AG-loaded nanoparticles) to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume in the receiver chamber with fresh transport buffer.
-
-
Quantification: Analyze the concentration of Andrographolide in the collected samples using a validated UPLC-MS/MS method.
-
Post-Experiment Integrity Check: After the final time point, measure the TEER again to ensure the test compounds did not damage the cell monolayer.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Signaling Pathway: Andrographolide's Neuroprotective Mechanism
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Successful Brain Delivery of Andrographolide Loaded in Human Albumin Nanoparticles to TgCRND8 Mice, an Alzheimer’s Disease Mouse Model [frontiersin.org]
- 4. Andrographolide-loaded nanoparticles for brain delivery: Formulation, characterisation and in vitro permeability using hCMEC/D3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Solid lipid nanoparticles for delivery of andrographolide across the blood-brain barrier: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid lipid nanoparticles for delivery of andrographolide across the blood-brain barrier: in vitro and in vivo evaluation. [flore.unifi.it]
- 8. Exosome-mediated delivery and regulation in neurological disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exosomes as Next-Generation Carriers for Brain Drug Delivery: Engineering, Formulation, Characterization, and Neurotherapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exosome Delivered Anticancer Drugs Across the Blood-Brain Barrier for Brain Cancer Therapy in Danio Rerio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 12. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Andrographolide Attenuates Blood-Brain Barrier Disruption, Neuronal Apoptosis, and Oxidative Stress Through Activation of Nrf2/HO-1 Signaling Pathway in Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Andrographolide Improves ApoE4-Mediated Blood-Brain Barrier Injury by Alleviating Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Andrographolide nanoparticles in leishmaniasis: characterization and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Successful Brain Delivery of Andrographolide Loaded in Human Albumin Nanoparticles to TgCRND8 Mice, an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BRAIN-TARGETED DELIVERY OF ANDROGRAPHOLIDE USING SOLID LIPID NANOPARTICLES: IN VITRO AND IN VIVO EVALUATION [flore.unifi.it]
Andrographolide Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of andrographolide. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause andrographolide to degrade?
Andrographolide is susceptible to degradation under several conditions, primarily:
-
pH: It is unstable in alkaline and strongly acidic environments. The optimal pH for andrographolide stability is between 2.0 and 4.0.[1][2][3][4][5][6]
-
Temperature: Elevated temperatures, especially above 100°C, lead to significant thermal degradation.[7][8] The rate of degradation increases with temperature.[9] Crystalline andrographolide is more stable than its amorphous form.[10][11]
-
Light: Exposure to UV light can induce photolytic degradation.[12]
-
Oxidation: Andrographolide can degrade in the presence of oxidizing agents.[12]
-
Hydrolysis: The ester structure in andrographolide makes it susceptible to hydrolysis, especially in aqueous solutions and under basic conditions.[6][13]
Q2: What are the major degradation products of andrographolide?
Several degradation products have been identified depending on the stress conditions:
-
Acidic Conditions (pH 2.0):
-
Basic/Near Neutral Conditions (pH 6.0 and above):
-
Thermal Degradation:
Q3: How can I prevent or minimize the degradation of andrographolide in my experiments?
To maintain the stability of andrographolide, consider the following preventative measures:
-
pH Control: Maintain the pH of solutions between 2.0 and 4.0 for optimal stability.[1][2][3][4][5]
-
Temperature Control: Store and process andrographolide at lower temperatures. Avoid prolonged exposure to temperatures above 100°C.[7][8] For long-term storage, 5°C has been shown to be effective.[1]
-
Light Protection: Protect andrographolide solutions and solid materials from light, particularly UV light, by using amber-colored vials or storing them in the dark.[12]
-
Inert Atmosphere: For solutions, purging with an inert gas like nitrogen can help prevent oxidative degradation.
-
Formulation Strategies: For drug development, formulation approaches such as nanoemulsions have been shown to protect andrographolide from degradation.[14]
-
Storage of Raw Material: Long-term storage of Andrographis paniculata raw material can lead to significant degradation of andrographolide.[15][16][17][18] It is crucial to use freshly harvested and properly dried plant material. Drying at 65°C has been suggested to preserve andrographolide content.[19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/TLC analysis of andrographolide standard. | Degradation of the standard due to improper storage or handling. | Store the standard in a cool, dark, and dry place. Prepare fresh stock solutions and store them at low temperatures for a limited time. Verify the purity of the standard using a fresh batch. |
| Loss of andrographolide content in formulated product over time. | pH instability, thermal degradation during processing, or photodegradation. | Optimize the formulation pH to be within the stable range (2.0-4.0).[1][2][3][4][5] Avoid high temperatures during manufacturing and storage. Use light-protective packaging. |
| Inconsistent results in bioactivity assays. | Degradation of andrographolide leading to reduced potency. The degradation products have been shown to have reduced biological activity compared to the parent compound.[1][2][3][4] | Perform stability studies on your test samples under the assay conditions. Ensure that the solvent and buffer systems used are not causing degradation. Analyze the purity of the andrographolide sample before each experiment. |
| Precipitation of andrographolide in aqueous buffers. | Poor aqueous solubility of andrographolide. | Use a co-solvent (e.g., methanol, ethanol) to improve solubility.[6] However, be mindful of the potential for solvent-mediated degradation. Alternatively, consider using formulation techniques like nanoemulsions to enhance solubility and stability.[14] |
Quantitative Data Summary
Table 1: Summary of Andrographolide Degradation under Different Conditions
| Condition | Degradation Product(s) | Kinetic Order | Observations | Reference(s) |
| Acidic (pH 2.0) | Isoandrographolide, 8,9-didehydroandrographolide | First-Order | Optimal pH for stability is between 2.0 and 4.0. | [1][2][3][4][5] |
| Near Neutral (pH 6.0) | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 11,14-dehydro-14-deoxyandrographolide | First-Order | Degradation rate increases with increasing pH. | [1][2][3][4][5] |
| Basic (pH > 7.0) | 14-deoxy-11,12-didehydroandrographolide, 15-seco-andrographolide | First-Order | Unstable in alkaline conditions; instability increases with alkaline strength. | [1][6][13] |
| Thermal (Solid State) | 14-deoxy-11,12-didehydroandrographolide | Second-Order (amorphous) | Crystalline form is more stable than amorphous form. Significant degradation above 100°C. | [1][10][11] |
| Thermal (in A. paniculata extract) | 14-deoxy-11,12-didehydroandrographolide | Zero-Order | Over 70% degradation of andrographolide and related terpenes after 90 minutes at 100°C. | [7] |
| Photolytic (UV light) | Not specified | - | Considerable degradation observed. | [12] |
| Oxidative (H₂O₂) | Not specified | - | Considerable degradation observed. | [12] |
| Long-term Storage (1 year, A. paniculata powder) | Not specified | - | 69.26% degradation of andrographolide content. | [15][16][17][18] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Andrographolide
This protocol outlines a general procedure for conducting forced degradation studies on andrographolide to identify potential degradation products and assess stability.
1. Materials:
-
Andrographolide reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of andrographolide in a small volume of methanol.
-
Add 0.1 M HCl and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 22 days for pH 2.0).[1]
-
Periodically withdraw samples, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve andrographolide in methanol.
-
Add 0.1 M NaOH and keep at room temperature or heat gently (e.g., 70°C for 1 hour for pH 8.0).[1]
-
Periodically withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve andrographolide in methanol.
-
Add 3% H₂O₂ and keep at room temperature for a specified time.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of andrographolide to UV light in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples at different time points and analyze by HPLC.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks.
-
Characterize the degradation products using techniques like LC-MS and NMR.[1]
Protocol 2: Stability-Indicating HPLC Method for Andrographolide
This protocol provides a general framework for developing an HPLC method to separate andrographolide from its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[20]
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v).[12] The mobile phase may need to be optimized for better separation of degradation products.
-
Injection Volume: 20 µL.[19]
-
Column Temperature: Ambient.[19]
2. Method Validation:
-
Validate the method according to ICH guidelines (Q2(R1)).[12]
-
Specificity: Demonstrate that the method can resolve andrographolide from its degradation products and any excipients. This is achieved by analyzing stressed samples.
-
Linearity: Establish a linear relationship between the concentration of andrographolide and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of andrographolide that can be reliably detected and quantified.
Visualizations
Caption: Andrographolide degradation under acidic and basic conditions.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scielo.br [scielo.br]
- 10. Heat-accelerated degradation of solid-state andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heat-Accelerated Degradation of Solid-State Andrographolide [jstage.jst.go.jp]
- 12. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]
- 13. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Degradation of andrographolide in Andrographis paniculata over 1 year storage. | Semantic Scholar [semanticscholar.org]
- 18. Degradation of andrographolide in Andrographis paniculata over 1 year storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aimspress.com [aimspress.com]
- 20. akjournals.com [akjournals.com]
Optimizing extraction yield of Andrographolide from plant material
Technical Support Center: Optimizing Andrographolide Extraction
Welcome to the technical support center for the optimization of andrographolide extraction from Andrographis paniculata. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for maximizing the yield and purity of andrographolide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting andrographolide?
A1: Methanol has been consistently identified as one of the most effective solvents for extracting andrographolide from Andrographis paniculata.[1][2][3][4][5] Polar solvents generally yield better results than non-polar solvents.[2][4] While ethanol and aqueous acetone can also be used, they typically result in a lower yield compared to methanol.[2][3][4] A mixture of dichloromethane and methanol (1:1) has also been reported as effective for cold maceration.[6][7]
Q2: Which part of the Andrographis paniculata plant contains the highest concentration of andrographolide?
A2: The leaves of the Andrographis paniculata plant have the highest concentration of andrographolide, followed by the stems and then the roots.[1][8] Therefore, for maximizing yield, it is recommended to use the aerial parts of the plant, primarily the leaves.
Q3: At what stage of growth should Andrographis paniculata be harvested for optimal andrographolide content?
A3: The concentration of andrographolide is highest in 60-day-old plants and tends to decrease as the plant matures.[1][8] Harvesting at the flowering stage has been noted for high andrographolide content, though the overall yield of dry herbage might be greater at the pod setting stage.[9]
Q4: What are the common methods for extracting andrographolide?
A4: Common laboratory methods for andrographolide extraction include:
-
Soxhlet Extraction: A classical and effective method, often used as a benchmark for comparison.[1][2][3][4]
-
Maceration: A simple technique involving soaking the plant material in a solvent.[6][7]
-
Ultrasound-Assisted Extraction (UAE): A more rapid method that uses ultrasonic waves to enhance extraction efficiency.[10][11][12][13][14]
-
Microwave-Assisted Extraction (MAE): Another rapid extraction technique that utilizes microwave energy to heat the solvent and plant material.[15][16][17][18][19]
-
Supercritical Fluid Extraction (SFE): An environmentally friendly method that uses supercritical CO2, often with a co-solvent like ethanol.[20][21][22][23][24]
Q5: How can the purity of the extracted andrographolide be improved?
A5: After the initial extraction, several purification steps can be taken:
-
Charcoal Treatment: Activated charcoal can be used to remove pigments and other undesired impurities from the crude extract.[25]
-
Crystallization: Cooling crystallization is an effective method to obtain high-purity andrographolide (up to 95-96%).[25] The crude extract is often concentrated by evaporation before being cooled to induce crystallization.[25]
-
Recrystallization: Washing the crystalline mass with a suitable solvent, such as toluene to remove coloring matter, followed by recrystallization from methanol can further enhance purity.[6]
Troubleshooting Guide
Issue 1: Low Yield of Andrographolide
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure you are using a polar solvent. Methanol is highly recommended for optimal yield.[1][2][3][4][5] Avoid non-polar solvents as they are not effective for andrographolide extraction.[2][4] |
| Suboptimal Plant Material | Use the leaves of Andrographis paniculata, as they have the highest concentration of andrographolide.[1][8] Harvest the plant at the optimal time, around 60 days of age, as the andrographolide content decreases with plant maturity.[1][8] |
| Inefficient Extraction Technique | For conventional methods like Soxhlet, ensure a sufficient extraction time (e.g., 3-5 hours).[1] For advanced methods like UAE or MAE, optimize parameters such as time, temperature, and power.[11][14][15][16] |
| Improper Solid-to-Liquid Ratio | An optimal ratio of dried plant powder to solvent is crucial. A ratio of 1:3.5 (w/v) has been suggested for a high degree of purity. For UAE, a 1:10 solute-to-solvent ratio has been used.[10] |
| Inadequate Particle Size | The plant material should be ground to a fine powder (e.g., 80 mesh size) to increase the surface area for extraction. |
Issue 2: High Level of Impurities in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Presence of Pigments (e.g., Chlorophyll) | Treat the crude extract with activated charcoal to decolorize and remove pigments.[25] |
| Co-extraction of Unwanted Compounds | Consider a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities (defatting).[1] However, be aware that this may lead to a slight loss of andrographolide.[1] |
| Ineffective Purification | Employ crystallization or recrystallization techniques. Cooling crystallization of the concentrated extract is highly effective.[25] Washing the crystals with a solvent like cold methanol can also improve purity.[6] |
Issue 3: Difficulty in Andrographolide Quantification
| Possible Cause | Troubleshooting Step |
| Inadequate Analytical Method | High-Performance Liquid Chromatography (HPLC) is the standard method for accurate quantification of andrographolide.[6][26][27][28][29] |
| Incorrect HPLC Parameters | Use a suitable mobile phase, such as methanol and water or methanol and 0.1% v/v H3PO4 (e.g., 70:30 ratio), with a C18 column. Detection is typically performed at a wavelength of around 223 nm.[2][4] |
| Lack of a Reference Standard | A pure andrographolide reference standard is necessary to create a standard curve for accurate quantification. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Extraction Time | Yield/Efficiency | Reference |
| Soxhlet Extraction | Methanol | 5 hours | Identified as most effective solvent in this method. | [1] |
| Soxhlet Extraction | Methanol | 3 hours | Higher yield compared to ethanol and DCM. | |
| Cold Maceration | Dichloromethane:Methanol (1:1) | Overnight | Yielded approximately 1.9-2.0 g from the starting material. | [6] |
| Microwave-Assisted Extraction (MAE) | Chloroform:Water (150 mL:30 mL) | 40 minutes | 0.589% yield. | [16][18][19] |
| Conventional Heating (Soxhlet) | Chloroform | 6 hours | 0.4452% yield. | [16][18] |
| Ultrasound-Assisted Extraction (UAE) | Ethyl acetate:Ethanol (6:4) | 3 hours | 5.81% andrographolide in the extract. | [10] |
| Supercritical Fluid Extraction (SFE) | CO2 with 12.5 mol% Ethanol | Not specified | Effective in extracting andrographolide. | [20] |
Experimental Protocols
1. Soxhlet Extraction Protocol
-
Materials: Dried and powdered leaves of Andrographis paniculata (80 mesh size), methanol, Soxhlet apparatus, heating mantle, rotary evaporator.
-
Procedure:
-
Weigh 5 grams of the ground, dried plant material.
-
Place the powder in a thimble and insert it into the Soxhlet extractor.
-
Add 150 mL of methanol to the distillation flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.
-
Allow the extraction to proceed for at least 3-5 hours.[1]
-
After extraction, cool the solution and concentrate the extract using a vacuum rotary evaporator.[2]
-
Dry the crude extract completely in an oven.
-
2. Microwave-Assisted Extraction (MAE) Protocol
-
Materials: Dried and powdered aerial parts of Andrographis paniculata, chloroform, distilled water, microwave extractor, filtration apparatus, rotary evaporator.
-
Procedure:
-
Place 20 g of the dried plant powder into the microwave extraction vessel.
-
Add 150 mL of chloroform and 30 mL of distilled water to the vessel.[18]
-
Irradiate the mixture in the microwave at 210 W for 40 minutes.[16][18]
-
After irradiation, allow the sample to cool to room temperature.
-
Filter the extract and separate the chloroform layer.
-
Concentrate the chloroform layer using a rotary evaporator to obtain a crystalline mass.
-
Dry the crystals and consider recrystallization from methanol for higher purity.[18]
-
3. Ultrasound-Assisted Extraction (UAE) Protocol
-
Materials: Dried and powdered Andrographis paniculata, 50% ethanol, ultrasonic bath, filtration apparatus, rotary evaporator.
-
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Place the powder in an extraction vessel and add 50% ethanol at a solute-to-solvent ratio of 1:40.[13]
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 10-30 minutes at a controlled temperature (e.g., 30-40°C).[12][13]
-
After sonication, filter the extract to separate the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
4. Andrographolide Purification by Cooling Crystallization
-
Materials: Crude andrographolide extract, methanol, activated charcoal, filtration apparatus, beakers, refrigerator.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of hot methanol.
-
Add a small amount of activated charcoal to the solution to decolorize it.[25]
-
Heat the mixture gently for a short period and then filter it while hot to remove the charcoal.
-
Concentrate the clarified extract by evaporation.[25]
-
Allow the concentrated solution to cool slowly at room temperature, and then transfer it to a refrigerator to facilitate crystallization.
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.[6]
-
Dry the purified andrographolide crystals in a vacuum oven.
-
Visualizations
Caption: General experimental workflow for andrographolide extraction and purification.
Caption: Troubleshooting logic for low andrographolide yield.
References
- 1. anubooks.com [anubooks.com]
- 2. eprints.undip.ac.id [eprints.undip.ac.id]
- 3. scienceasia.org [scienceasia.org]
- 4. ijcepr.in [ijcepr.in]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpab.com [ijpab.com]
- 10. "Ultrasonic-assisted extraction of andrographolide and bioactive diterp" by Ayomide Gbadebo [digital.car.chula.ac.th]
- 11. Probe Ultrasonic-Assisted Extraction of Andrographolide Rich Extract from Andrographis paniculata: Processing Parameters Optimization Using Response Surface Methodology | Trends in Sciences [tis.wu.ac.th]
- 12. Bioassay-Guided extraction of andrographis paniculata for intervention of in-vitro prostate cancer progression in metabolic syndrome environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. LOADING...... [tmrjournals.com]
- 16. A novel microwave-assisted extraction for the isolation of andrographolide from Andrographis paniculata and its in vitro antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave-assisted extraction of andrographolide from Andrographis. [wisdomlib.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. PURIFICATION (CRYSTALLIZATION) OF BIOACTIVE INGREDIENT ANDGROGRAPHOLIDE FROM ANDROGRAPHIS PANICULATA | Semantic Scholar [semanticscholar.org]
- 26. tsijournals.com [tsijournals.com]
- 27. phcogj.com [phcogj.com]
- 28. medic.upm.edu.my [medic.upm.edu.my]
- 29. Quantification and Standardization of Andrographolide in Andrographis Paniculata Samples by Validated RP-HPLC and HPTLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrographolide Mass Spectrometry Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Andrographolide.
Troubleshooting Guide
This guide addresses common problems encountered during the mass spectrometry analysis of Andrographolide in a question-and-answer format.
Question: I am not seeing any peak for Andrographolide in my chromatogram. What could be the issue?
Answer:
Several factors could lead to a missing Andrographolide peak. Consider the following troubleshooting steps:
-
Sample Preparation:
-
Inadequate Extraction: Andrographolide may not be efficiently extracted from the sample matrix. The choice of extraction solvent and method is critical. Ultrasonic extraction with 70% ethanol for 30 minutes has been shown to be effective for extracting Andrographolide from plant material[1][2]. For plasma samples, protein precipitation with methanol or acetonitrile is a common approach[3][4].
-
Sample Degradation: Andrographolide can be unstable under certain conditions. Ensure proper sample handling and storage. It is recommended to add a small amount of formic acid to plasma samples to stabilize Andrographolide[4].
-
-
Liquid Chromatography (LC) Conditions:
-
Improper Column Selection: A C18 column is commonly used for the separation of Andrographolide[5][6][7]. Ensure your column is appropriate and in good condition.
-
Incorrect Mobile Phase: The mobile phase composition is crucial for proper retention and elution. A gradient elution with water (often with additives like formic acid or ammonium acetate) and methanol or acetonitrile is typically used[5][6][8].
-
Flow Rate: An inappropriate flow rate can affect peak shape and retention time. Flow rates between 0.2 mL/min and 0.8 mL/min have been reported[1][2][5].
-
-
Mass Spectrometer (MS) Settings:
-
Incorrect Ionization Mode: Andrographolide can be detected in both positive and negative electrospray ionization (ESI) modes[1][5]. Check that you are using the appropriate mode. In positive mode, you may observe ions like [M+H]⁺, [M+Na]⁺, and dehydrated ions[1][8]. In negative mode, [M-H]⁻ is a common ion[5].
-
Wrong m/z Values: Verify that you are monitoring for the correct mass-to-charge ratios for the parent and fragment ions of Andrographolide.
-
Question: My Andrographolide peak is showing poor shape (e.g., tailing, fronting, or broad). What can I do?
Answer:
Poor peak shape can be attributed to several factors related to the chromatography:
-
Column Issues:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Buildup of matrix components can cause peak tailing. Clean your column according to the manufacturer's instructions.
-
Column Degradation: The column may have reached the end of its lifespan. Consider replacing it.
-
-
Mobile Phase Problems:
-
pH Mismatch: The pH of the mobile phase can affect the ionization state of Andrographolide and its interaction with the stationary phase. Using additives like formic acid or ammonium acetate can improve peak shape[5].
-
Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
-
Injection Solvent:
-
Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase[6].
-
Question: I am observing unexpected peaks or high background noise in my chromatogram. What is the cause?
Answer:
Unexpected peaks and high background noise often stem from contamination or matrix effects.
-
Contamination:
-
Solvent Contamination: Use high-purity, LC-MS grade solvents and reagents.
-
Sample Carryover: If you are running multiple samples, carryover from a previous injection can occur. Implement a thorough needle wash protocol between injections and run blank injections to check for carryover[9].
-
System Contamination: The LC-MS system itself may be contaminated. Clean the system, including the injector, tubing, and ion source.
-
-
Matrix Effects:
-
Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of Andrographolide, leading to either a decrease (suppression) or increase (enhancement) in its signal intensity[1][10][11].
-
Mitigation Strategies: To minimize matrix effects, you can improve sample cleanup (e.g., using solid-phase extraction), dilute the sample, or use matrix-matched calibration standards[10].
-
Question: The mass accuracy of my Andrographolide peak is poor. How can I improve it?
Answer:
Poor mass accuracy can compromise the identification of your analyte.
-
Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated according to the manufacturer's recommendations. Regular calibration is crucial for maintaining mass accuracy[9].
-
Reference Mass: If your instrument has this feature, use a reference mass to correct for any mass drift during the analysis[9].
-
Instrument Resolution: Operate the mass spectrometer at a sufficiently high resolution to accurately determine the mass of Andrographolide.
Frequently Asked Questions (FAQs)
Q1: What are the expected parent and fragment ions for Andrographolide in mass spectrometry?
A1: The observed ions for Andrographolide can vary depending on the ionization mode and instrument settings. Here is a summary of commonly observed ions:
| Ionization Mode | Parent Ion (m/z) | Common Fragment Ions (m/z) |
| Positive ESI | 351.21 ([M+H]⁺) | 333.20 ([M+H-H₂O]⁺), 315.19 ([M+H-2H₂O]⁺), 297.18 ([M+H-3H₂O]⁺)[1][12] |
| Negative ESI | 349.20 ([M-H]⁻) | 331.1 ([M-H-H₂O]⁻), 287.10[3][5] |
Q2: What are some common adducts observed for Andrographolide?
A2: In addition to the protonated or deprotonated molecule, Andrographolide can form various adducts. Commonly observed adducts in positive ESI mode include:
| Adduct Type | Adduct Ion (m/z) |
| Sodium Adduct | 373.19 ([M+Na]⁺)[8][13] |
| Ammonium Adduct | 368.24 ([M+NH₄]⁺)[14] |
| Urea Adducts | Four urea adducts have been identified in human urine.[15] |
It's important to consider the possibility of these adducts during data analysis, especially when working with complex biological matrices.[8]
Q3: What is a suitable internal standard for the quantitative analysis of Andrographolide?
A3: A suitable internal standard (IS) should have similar chemical properties and ionization behavior to Andrographolide but a different mass. Dehydroandrographolide has been successfully used as an internal standard in several studies.[3] Diclofenac has also been reported as an internal standard.[5]
Q4: What are the typical linear range, limit of detection (LOD), and limit of quantification (LOQ) for Andrographolide analysis by LC-MS?
A4: These parameters can vary depending on the specific method and instrument sensitivity. However, published methods provide a general idea of the expected performance:
| Parameter | Reported Range |
| Linear Range | 1.0 - 150.0 ng/mL[3], 0.5 - 1000 ng/mL[16] |
| LOD | 0.02 - 0.06 µg/mL[1][2] |
| LOQ | 1.0 ng/mL[3], 0.06 - 0.2 µg/mL[1][2] |
Q5: What is in-source fragmentation and how does it affect Andrographolide analysis?
A5: In-source fragmentation is the fragmentation of an analyte that occurs in the ion source of the mass spectrometer before mass analysis. Andrographolide is prone to in-source fragmentation, primarily through the loss of water molecules due to its hydroxyl groups.[12][17] This can lead to an underestimation of the parent ion intensity and complicate data interpretation. To minimize in-source fragmentation, it is important to optimize the ion source parameters, such as the capillary voltage and temperature.
Experimental Protocols
Detailed Methodology for Andrographolide Extraction from Plant Material:
-
Sample Weighing: Accurately weigh approximately 0.2 g of powdered plant material.
-
Solvent Addition: Add 10 mL of 70% ethanol to the sample.[1][2]
-
Ultrasonic Extraction: Place the sample in an ultrasonic bath and extract for 30 minutes at a frequency of around 50 kHz.[1][18]
-
Centrifugation/Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.22 µm filter before LC-MS analysis.
Detailed Methodology for Andrographolide Extraction from Plasma:
-
Sample Aliquoting: Take a known volume of plasma (e.g., 50 µL).
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile or methanol to precipitate the plasma proteins.[4][5]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at a high speed (e.g., 5000 rpm for 10 minutes) to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or well plate for LC-MS analysis.[5]
Visualizations
Caption: Troubleshooting workflow for the absence of an Andrographolide peak.
Caption: General experimental workflow for Andrographolide analysis by LC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and sensitive HPLC-ESI-MS/MS method for the determination of andrographolide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of six components of Andrographis paniculata extract and one major metabolite of andrographolide in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic Profiles and Differential Constituents of Andrographis paniculata (Burm. f.) in Different Growth Stages and Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Screening and Identification for Immunological Active Components from Andrographis Herba Using Macrophage Biospecific Extraction Coupled with UPLC/Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of four urea adducts of andrographolide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Andrographolide in Biological Samples
Welcome to the technical support center for the method development of andrographolide quantification in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for quantifying andrographolide in plasma samples?
A1: Both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are widely used. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for studies requiring low limits of quantification, such as pharmacokinetic studies.[1][2][3][4] HPLC-UV is a robust and more accessible alternative for studies with higher expected concentrations of andrographolide.[5][6][7]
Q2: What are the most common challenges when developing a quantification method for andrographolide?
A2: The primary challenges include:
-
Matrix Effects: Components in biological samples can interfere with the ionization of andrographolide in LC-MS/MS, leading to inaccurate quantification.[8][9]
-
Extraction Recovery: Efficiently extracting andrographolide from the biological matrix is crucial for accuracy. The choice of extraction solvent and method (e.g., protein precipitation, liquid-liquid extraction) needs careful optimization.[2][10]
-
Stability: Andrographolide may be unstable under certain pH and temperature conditions. It is most stable in acidic to neutral conditions (pH 3-5) and in biological media like bovine serum.[11] Storage conditions of samples and extracts should be carefully controlled.[12][13]
-
Chromatographic Resolution: Achieving good separation from other endogenous compounds and metabolites is essential, especially in complex matrices.[14]
Q3: Is there a commercially available ELISA kit for andrographolide?
A3: Currently, there are no widely available, validated ELISA kits specifically for the quantification of andrographolide in biological samples. While some suppliers may offer related research tools, the primary methods for quantitative analysis remain chromatographic techniques like HPLC and LC-MS/MS.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload. | - Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure andrographolide is in a single ionic state.- Reduce the injection volume or sample concentration.[12] |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Use a guard column and monitor column performance over time.[15] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or detector cell.- Detector lamp instability. | - Degas the mobile phase and purge the system.- Flush the system with a clean, strong solvent.- Allow the detector lamp to warm up sufficiently.[16] |
| No Peaks or Very Small Peaks | - Incorrect wavelength setting on the UV detector.- Sample degradation.- Injection error. | - Set the UV detector to the maximum absorbance wavelength for andrographolide (~225 nm).- Ensure proper sample storage and handling.- Check the autosampler and syringe for proper functioning.[5] |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Matrix Effect (Ion Suppression or Enhancement) | - Co-eluting endogenous compounds from the biological matrix.[8][9]- Inefficient sample cleanup. | - Optimize the chromatographic method to separate andrographolide from interfering compounds.- Employ a more rigorous sample preparation technique (e.g., solid-phase extraction).- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low Sensitivity/Poor Signal Intensity | - Suboptimal ionization parameters.- Inefficient sample extraction.- Andrographolide degradation. | - Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, temperature) for andrographolide.- Evaluate different extraction solvents and techniques to improve recovery.- Ensure samples are processed and stored under conditions that maintain andrographolide stability.[11] |
| Inconsistent Results/Poor Reproducibility | - Variability in sample preparation.- Instability of andrographolide in the final extract.- Fluctuations in LC and MS system performance. | - Standardize the sample preparation workflow and use an internal standard.- Investigate the stability of andrographolide in the autosampler and reinjection stability.- Perform regular system suitability tests and calibrations. |
| Carryover | - Adsorption of andrographolide to the LC system components. | - Optimize the needle wash solution in the autosampler.- Inject blank samples after high-concentration samples to check for carryover.- Use a column with low bleed characteristics. |
Experimental Protocols
Andrographolide Quantification in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on common practices in the literature.[1][2][4]
1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Isosorbide-5-mononitrate or a stable isotope-labeled andrographolide).
-
Add 300 µL of methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
1.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | Andrographolide: e.g., m/z 349.2 → 147.1; Internal Standard: specific to the IS used |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V (for negative mode) |
Andrographolide Quantification in Rat Whole Blood by HPLC-UV
This protocol is a synthesized example based on common practices in the literature.[5]
2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of rat whole blood, add 20 µL of internal standard working solution (e.g., Carbamazepine).
-
Add 1 mL of chloroform and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
2.2. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (52:48, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following tables summarize typical validation parameters for andrographolide quantification methods reported in the literature.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 500 ng/mL | [2][4] |
| Lower Limit of Quantification (LLOQ) | 1.0 - 2.5 ng/mL | [2] |
| Accuracy (RE%) | 0.03% to 10.03% | [2] |
| Precision (RSD%) | 2.05% to 9.67% | [2] |
| Extraction Recovery | 86.54% to 111.56% | [2] |
| Matrix Effect | 85.15% to 112.36% | [2] |
Table 2: HPLC-UV Method Performance in Rat Whole Blood
| Parameter | Value | Reference |
| Linearity Range | 0.053 - 530 µg/mL | [5] |
| Correlation Coefficient (r) | 0.996 | [5] |
| Extraction Recovery | 65.7% to 72.6% | [5] |
| Intra-day and Inter-day Precision (RSD%) | < 4.2% | [5] |
Visualizations
Caption: Experimental workflow for andrographolide quantification.
Caption: Andrographolide's anti-inflammatory signaling pathway.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Andrographolide Protects against LPS-Induced Acute Lung Injury by Inactivation of NF-κB | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. adooq.com [adooq.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. uhplcs.com [uhplcs.com]
- 16. medikamenterqs.com [medikamenterqs.com]
Validation & Comparative
Andrographolide vs. Its Derivatives: A Comparative Efficacy Analysis for Researchers
A deep dive into the anti-inflammatory and anti-cancer potential of andrographolide and its synthetic analogs, supported by experimental data and detailed protocols.
Andrographolide, a labdane diterpenoid extracted from the leaves of Andrographis paniculata, has long been recognized for its wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. However, its clinical application is often hampered by poor solubility and limited bioavailability. To overcome these limitations, researchers have synthesized numerous derivatives of andrographolide, modifying its chemical structure to enhance its therapeutic efficacy. This guide provides a comprehensive comparison of the efficacy of andrographolide versus its key derivatives, with a focus on their anti-cancer and anti-inflammatory properties, supported by quantitative data from various studies.
Quantitative Efficacy Comparison: Anti-Cancer and Anti-Inflammatory Activities
The following tables summarize the in vitro efficacy of andrographolide and several of its derivatives against various cancer cell lines and inflammatory markers. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been collated from multiple independent research publications. Lower IC50 values indicate higher potency.
Anti-Cancer Activity (IC50 Values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT116 (Colon) | K562 (Leukemia) | NCI-H187 (Lung) |
| Andrographolide | 36 µM | 32.90 µM (48h)[1] | 37.56 µM (48h)[1] | >100 µM | 1.8 µM | 1.8 µM |
| Derivative 3 (3,19-p-hydroxy-m-methoxy-benzylidene) | 24 µg/mL (approx. 50 µM) | - | - | - | - | - |
| Derivative 5 (3,19-m-nitro-benzylidene) | 22 µg/mL (approx. 44 µM) | - | - | - | - | - |
| Methyl Sulfonyl Derivative (4a) | > Andrographolide | > Andrographolide | - | - | > Andrographolide | > Andrographolide |
| Ethyl Sulfonyl Derivative (4b) | > Andrographolide | > Andrographolide | - | - | > Andrographolide | > Andrographolide |
| 3-Nitrobenzylidene Derivative 23 | - | - | - | - | - | - |
| 2,6-Dichloro-nicotinoyl Ester Derivative 24 | - | - | - | - | - | - |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes.
Anti-Inflammatory Activity (IC50 Values in µM)
| Compound | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7 cells) | TNF-α Inhibition (LPS-stimulated THP-1 cells) |
| Andrographolide | 7.9 µM[2] | 21.9 µM[3] |
| Neoandrographolide | 35.5 µM[2] | - |
| 14-Deoxy-11,12-didehydroandrographolide | 94.12 µM[4] | - |
| Andrograpanin | >100 µM[4] | - |
| AL-1 | Potent Inhibition (Specific IC50 not provided)[5] | - |
Key Signaling Pathways
Andrographolide and its derivatives exert their therapeutic effects by modulating various signaling pathways involved in cancer progression and inflammation. The primary mechanisms of action include the inhibition of the NF-κB, MAPK, and PI3K/Akt pathways.
Figure 1: Simplified diagram of key signaling pathways modulated by andrographolide and its derivatives.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to generate the efficacy data are provided below. These protocols are synthesized from various research articles and are intended to serve as a comprehensive guide for researchers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Andrographolide and its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and seed them into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of andrographolide and its derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the amount of nitric oxide (NO) produced by lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of inflammation. The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Figure 3: Workflow for the Griess assay for nitric oxide.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well plates
-
Andrographolide and its derivatives
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of andrographolide or its derivatives for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B. Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100 The IC50 value is determined from the dose-response curve.
Conclusion
The derivatization of andrographolide has proven to be a successful strategy for enhancing its therapeutic potential. Many derivatives exhibit superior anti-cancer and anti-inflammatory activities compared to the parent compound. The data presented in this guide highlights the promise of these synthetic analogs as future drug candidates. However, it is crucial for researchers to consider the specific experimental context when comparing efficacy data from different studies. The provided protocols and pathway diagrams serve as a valuable resource for scientists and drug development professionals working in this exciting area of research. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic advantages of these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide in the Spotlight: A Comparative Guide to Natural Compounds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore the vast therapeutic potential of natural compounds. Among these, andrographolide, a labdane diterpenoid extracted from Andrographis paniculata, has garnered significant attention for its potent anticancer properties. This guide provides a comprehensive comparison of andrographolide with other well-known natural compounds—curcumin, resveratrol, and quercetin—in the context of cancer therapy. The information is supported by experimental data to aid in research and development decisions.
Comparative Efficacy: A Quantitative Look
The following tables summarize the half-maximal inhibitory concentration (IC50) values of andrographolide, curcumin, resveratrol, and quercetin in various cancer cell lines. It is important to note that direct head-to-head comparisons in the same experimental setup are limited. Therefore, data from different studies are presented, and any direct comparative studies are highlighted. The inherent limitation of comparing data across different experimental protocols should be considered.
Table 1: IC50 Values (µM) of Andrographolide vs. Curcumin in Colorectal Cancer Cell Lines (48h treatment)
| Compound | SW480 | HCT116 |
| Andrographolide | ~40 µg/mL | ~40 µg/mL |
| Curcumin | ~4 µg/mL | ~4 µg/mL |
Data from a direct comparative study, indicating that in these specific colorectal cancer cell lines, curcumin exhibits a lower IC50 than andrographolide.
Table 2: IC50 Values (µM) of Andrographolide, Resveratrol, and Quercetin in Various Cancer Cell Lines (Data compiled from multiple sources)
| Cell Line | Cancer Type | Andrographolide | Resveratrol | Quercetin |
| MCF-7 | Breast Cancer | 32.90 (48h)[1][2] | 51.18 (24h) | 73 (48h)[3] |
| MDA-MB-231 | Breast Cancer | 37.56 (48h)[1][2] | 200-250 (48h)[4] | 85 (48h)[3] |
| A549 | Lung Cancer | 8.72 (48h) | 400-500 (48h)[4] | 8.65 (24h)[5] |
| H1299 | Lung Cancer | 3.69 (48h)[6] | - | - |
| HepG2 | Liver Cancer | 4.02 (48h)[7][8] | 57.4 (24h)[9] | - |
| PC-3 | Prostate Cancer | - | - | - |
| HeLa | Cervical Cancer | - | 200-250 (48h)[4] | - |
| DBTRG-05MG | Glioblastoma | 13.95 (72h)[10] | - | - |
| KB | Oral Cancer | 106 µg/ml (24h)[11] | - | - |
Note: The IC50 values are presented as reported in the respective studies, with the treatment duration indicated in parentheses. Direct comparison between compounds in this table should be approached with caution due to variations in experimental conditions across different studies.
Induction of Apoptosis: A Key Anticancer Mechanism
Andrographolide, curcumin, resveratrol, and quercetin have all been shown to induce apoptosis, or programmed cell death, in cancer cells.
A study directly comparing andrographolide and curcumin in colorectal cancer cells (SW480 and HCT116) demonstrated that a combination of the two significantly increased the number of apoptotic cells compared to individual treatments.
-
Andrographolide has been shown to induce apoptosis in various cancer cell lines, including human melanoma, breast cancer, and glioblastoma.[10][12][13] In glioblastoma cells, treatment with andrographolide at its LC50 concentration (13.95 µM) for 72 hours resulted in a significant increase in apoptotic cells (5.2%).[10] In oral cancer cells, andrographolide at its IC50 concentration induced a significant level of late-stage apoptosis (37.48%).[11]
-
Curcumin has been demonstrated to promote apoptosis in breast cancer cells.[14] Treatment of T47D and MCF7 breast cancer cells with 10 µM and 30 µM of curcumin for 24 hours led to a dose-dependent increase in the apoptotic ratio.[14]
-
Resveratrol induces apoptosis in a variety of cancer cell lines.[15]
-
Quercetin has also been shown to induce apoptosis in cancer cells.[16]
Modulation of Signaling Pathways: The Molecular Mechanisms
These natural compounds exert their anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.
Andrographolide
Andrographolide has been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Andrographolide's multifaceted anticancer effects.
Curcumin, Resveratrol, and Quercetin
These polyphenolic compounds also target a wide array of signaling pathways, many of which overlap with those affected by andrographolide.
Caption: Overlapping pathways targeted by polyphenols.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the natural compound (e.g., andrographolide, curcumin, resveratrol, or quercetin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol Details:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the natural compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
Protocol Details:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Andrographolide, curcumin, resveratrol, and quercetin are all promising natural compounds with demonstrated anticancer activities. They function through the modulation of multiple critical signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. While direct comparative data is still emerging, the available evidence suggests that the efficacy of these compounds can be cell-type dependent. This guide provides a foundational comparison to inform further research and development in the field of cancer therapy. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers investigating the therapeutic potential of these natural agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide Induces Noxa-Dependent Apoptosis by Transactivating ATF4 in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide nanophytosomes exhibit enhanced cellular delivery and pro-apoptotic activities in HepG2 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 10. mdpi.com [mdpi.com]
- 11. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide Demonstrates Potent Anticancer Effects in Xenograft Models: A Comparative Guide
For Immediate Release
Recent preclinical evidence robustly supports the anticancer efficacy of Andrographolide, a natural diterpenoid lactone derived from the plant Andrographis paniculata. Across a spectrum of xenograft models of human cancers, including breast, colorectal, prostate, and lung cancer, Andrographolide has demonstrated significant tumor growth inhibition. This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Andrographolide has been shown to modulate key signaling pathways involved in cancer progression, such as NF-κB, JAK/STAT, PI3K/AKT/mTOR, and Wnt/β-catenin.[1][2] Its multifaceted mechanism of action, which includes inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle, positions it as a promising candidate for further oncological research.[3]
Comparative Efficacy of Andrographolide in Xenograft Models
The following tables summarize the quantitative data from various studies, showcasing the impact of Andrographolide on tumor growth in different cancer types.
Breast Cancer
| Xenograft Model | Treatment | Dosage & Administration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| MDA-MB-231 | Andrographolide | 5, 10 mg/kg, i.p., every 2 days | Significant reduction compared to control | Significant reduction compared to control | [4] |
| MMTV-PyMT (transgenic) | Andrographolide | Not specified | Significantly inhibited after 7 days | Markedly suppressed compared to DMSO control | [1] |
| MCF7 | Andrographolide + Fulvestrant | 150 mg/kg/day (Andro) + 5 mg/mouse weekly (Fulv), s.c. | Combination showed greater inhibition than single agents | Combination showed greater inhibition than single agents | [5] |
| MDA-MB-231 + M2 Macrophages | Andrographolide | Not specified | Restrained tumor growth | Not specified | [6] |
| HCC1806 + M2 Macrophages | Andrographolide | Not specified | Restrained tumor growth | Not specified | [6] |
Colorectal Cancer
| Xenograft Model | Treatment | Dosage & Administration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Lovo cells | Andrographolide + Cisplatin (CDDP) | Not specified | Synergistic inhibition of tumor growth | Not specified | [7][8] |
| HCT116 5FUR | Andrographis + 5-Fluorouracil (5FU) | 125 mg/kg (Andro) + 30 mg/kg (5FU), i.p., every other day | Enhanced anti-tumor effect compared to single agents | Not specified | [9] |
| HCT116 | Andrographis + OPCs | 125 mg/kg (Andro) + 50 mg/kg (OPCs), i.p., daily | Combination decreased tumor growth more than single agents | Combination decreased tumor weight more than single agents | [10][11] |
Prostate Cancer
| Xenograft Model | Treatment | Dosage & Administration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| 22RV1 | Andrographolide | 10 mg/kg, i.p., 3 times/week | Decreased tumor volume | Not specified | [12][13] |
| DU145 | Andrographolide | 4 mg/kg, i.p. | Significantly reduced tumor volume | Not specified | [14] |
Lung Cancer
| Xenograft Model | Treatment | Dosage & Administration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| A549 | Andrographolide + Paclitaxel (PTX) | 100 mg/kg (Andro) + 20 mg/kg (PTX) | 98% inhibition of tumor growth | Not specified | [15][16] |
| H1975 | Andrographolide | Not specified | Suppressed tumor growth, better efficacy at higher concentrations | Not specified | [17] |
| Lewis Lung Carcinoma | Andrographolide | Not specified | Suppressed tumor growth | Not specified | [17] |
| hVEGF-A165 (transgenic) | Andrographolide | 5 mg/kg, i.p., 3 times/week for 5 months | Decreased tumor formation | Not specified | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for xenograft studies involving Andrographolide.
General Xenograft Protocol
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HCT116, 22RV1, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as BALB/c nude or SCID mice, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 106 to 1 x 107 cells in a volume of 100-200 µL of PBS or a mixture with Matrigel) is injected subcutaneously or orthotopically into the mice.
-
Treatment Initiation: Treatment with Andrographolide or vehicle control commences once the tumors reach a palpable size (e.g., 30-100 mm³).
-
Drug Administration: Andrographolide is typically dissolved in a vehicle solution (e.g., PBS:Propylene Glycol:DMSO) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified dosages and frequencies.
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: V = 0.5 × length × width².
Specific Example: Breast Cancer Xenograft Model[4]
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Nude mice.
-
Implantation: 1 x 107 MDA-MB-231 cells in 100 μL PBS were injected subcutaneously near the axillary fossa.
-
Treatment: When tumors reached approximately 30 mm³, mice were randomized into three groups (n=5 per group) and treated with Andrographolide (0, 5, or 10 mg/kg) via intraperitoneal injection every 2 days. The vehicle was a mixture of PBS, Propylene Glycol, and DMSO (7:2:1, v/v).
-
Monitoring: Tumor volume and body weights were recorded every 2 days.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Adroitness of Andrographolide as a Natural Weapon Against Colorectal Cancer [frontiersin.org]
- 4. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide Inhibits ER-Positive Breast Cancer Growth and Enhances Fulvestrant Efficacy via ROS-FOXM1-ER-α Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide suppresses breast cancer progression by modulating tumor‐associated macrophage polarization through the Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide sensitizes the cytotoxicity of human colorectal carcinoma cells toward cisplatin via enhancing apoptosis pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographolide Sensitizes the Cytotoxicity of Human Colorectal Carcinoma Cells Toward Cisplatin via Enhancing Apoptosis Pathways In Vitro and In Vivo | Zendy [zendy.io]
- 9. Andrographis overcomes 5-fluorouracil-associated chemoresistance through inhibition of DKK1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced anti-cancer activity of andrographis with oligomeric proanthocyanidins through activation of metabolic and ferroptosis pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide induces DNA damage in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide induces DNA damage in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Andrographolide suppresses non-small-cell lung cancer progression through induction of autophagy and antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of Andrographolide Isolated from the Leaves of Andrographis paniculata Nees for Treating Lung Adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Andrographolide: A Comparative Analysis of its Anticancer Efficacy Across Various Cell Lines
For Immediate Release
Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention within the scientific community for its potential as a multifaceted anticancer agent. Extensive in vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a variety of cancer cell lines. This guide provides a comparative overview of Andrographolide's effects on different cancer cell types, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of this promising natural compound.
Data Presentation: Comparative Efficacy of Andrographolide
The cytotoxic and pro-apoptotic effects of Andrographolide vary across different cancer cell lines, indicating a potential for targeted therapeutic applications. The following tables summarize the key quantitative data from multiple studies.
Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Breast Cancer | MCF-7 | 63.19 | 24 | [1] |
| 32.90 | 48 | [1] | ||
| 31.93 | 72 | [1] | ||
| MDA-MB-231 | 65 | 24 | [1] | |
| 37.56 | 48 | [1] | ||
| 30.56 | 72 | [1] | ||
| 51.98 | 24 | [2] | ||
| 30.28 | 48 | [2] | ||
| T-47D | - | - | [2] | |
| Glioblastoma | DBTRG-05MG | <5.8 | 24 | [3] |
| 13.95 | 72 | [3][4] | ||
| Ovarian Cancer | A2780 | 19.69 | 72 | [5] |
| A2780cisR | 6.66 | 72 | [5] | |
| Colon Cancer | HT-29 | - | - | [6] |
| Oral Cancer | KB | 106.2 µg/ml | 24 | [7] |
| Lymphoma | Ramos | 20 | 48 | [8] |
| Granta | 40 | 48 | [8] | |
| HF-1 | 15 | 48 | [8] | |
| SUDHL4 | 30 | 48 | [8] |
Table 2: Effect of Andrographolide on Apoptosis and Cell Cycle
Andrographolide has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G2/M phase, in a dose- and time-dependent manner.
| Cell Line | Concentration (µM) | Time (h) | Apoptosis (%) | Cell Cycle Arrest Phase | % Cells in Arrested Phase | Citation |
| DBTRG-05MG | 13.95 | 72 | 5.2 | G2/M | 8.60 | [4] |
| 27.9 | 72 | 16.5 | G2/M | 8.95 | [4] | |
| PC3 | 25 | 48 | ~50% increase | - | - | [9] |
| Melanoma (C8161, A375) | Various | 24 | Dose-dependent increase | G2/M | Significant increase | [10] |
| HT-29 | Lower doses | - | - | G2/M | Significant arrest | [6] |
| Higher doses | - | - | G0/G1 | Significant arrest | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
This assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of Andrographolide (e.g., 1 to 125 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 100-150 µl of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Cell Treatment and Harvesting: Treat cells with Andrographolide for the specified duration. For adherent cells, detach them gently. Collect all cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Cell Lysis: After treatment with Andrographolide, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 15 µl of lysed cells) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-4 hours at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, NF-κB, cleaved caspase-3) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by Andrographolide and a general experimental workflow for its evaluation.
Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: General experimental workflow for evaluating Andrographolide.
Caption: Andrographolide inhibits the PI3K/AKT/mTOR pathway.
Caption: Andrographolide suppresses NF-κB signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway [mdpi.com]
- 4. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide Exhibits Anticancer Potential Against Human Colon Cancer Cells by Inducing Cell Cycle Arrest and Programmed Cell Death via Augmentation of Intracellular Reactive Oxygen Species Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Andrographolide induces DNA damage in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide vs. Standard Anti-Inflammatory Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of andrographolide, a bioactive compound from the plant Andrographis paniculata, with that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The information is supported by experimental data to assist in evaluating its therapeutic potential.
Andrographolide has demonstrated broad and potent anti-inflammatory and cytokine-inhibiting activity in various studies.[1][2][3][4] Its mechanism of action is primarily associated with the potent downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[1][5][6][7] This contrasts with traditional NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.
Comparative Efficacy Data
The following tables summarize the quantitative data from in vitro studies, comparing the inhibitory effects of andrographolide on various inflammatory mediators against those of standard NSAIDs.
Table 1: Inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO)
| Compound | IC50 for PGE2 Inhibition (µM) | IC50 for NO Inhibition (µM) |
| Andrographolide | 8.8[1][5] | 7.4[1][8] |
| Paracetamol | 7.73[1][5] | >100[1] |
| Aspirin | 14.10[1][5] | >100[1] |
| Diclofenac | < 8.8 (more potent than Andrographolide) | 222[1] |
| Ibuprofen | < 8.8 (more potent than Andrographolide) | >100[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Analysis: Andrographolide's potency in inhibiting PGE2 production is comparable to that of paracetamol and aspirin.[1][5] However, it is significantly more potent in inhibiting nitric oxide (NO) production compared to the tested NSAIDs.[1][8]
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | IC50 for IL-6 Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IFN-γ Inhibition (µM) |
| Andrographolide | 12.2 - 65.2 (range for multiple cytokines)[1][8] | 12.2 - 65.2 (range for multiple cytokines)[1][8] | 12.2 - 65.2 (range for multiple cytokines)[1][8] |
| NSAIDs (Aspirin, Ibuprofen, Paracetamol, Diclofenac) | >150 (little to no activity)[1][8] | >150 (little to no activity)[1][8] | >150 (little to no activity)[1][8] |
Analysis: Andrographolide exhibits consistent and potent inhibitory effects on multiple pro-inflammatory cytokines, including IL-6, TNF-α, and IFN-γ, which are key mediators in the "cytokine storm."[1][2][3][4] In contrast, the tested NSAIDs showed weak to no activity against these cytokines.[1][8]
Table 3: Inhibition of NF-κB Activation
| Compound | IC50 for NF-κB Inhibition (µM) |
| Andrographolide | 26.0[5] |
| Diclofenac | 508.3[5] |
| Aspirin | No significant impact[5] |
| Paracetamol | No significant impact[5] |
| Ibuprofen | No significant impact[5] |
Analysis: Andrographolide is markedly more potent than NSAIDs in downregulating NF-κB activation, which is a key upstream regulator of the inflammatory cascade.[1][5]
Table 4: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | IC50 for COX-2 Inhibition (nM) |
| Andrographolide | 50[9] |
| Celecoxib | Not specified, but andrographolide showed higher inhibitory effect at the same concentrations.[9] |
Analysis: In vitro studies show that andrographolide has a direct inhibitory effect on COX-2 enzyme activity, with a reported IC50 value of 50 nM.[9] One study suggests it has a higher inhibitory effect than the selective COX-2 inhibitor, celecoxib, at the tested concentrations.[9]
Experimental Protocols
In Vitro Anti-Inflammatory Assays
-
Cell Lines:
-
Inducers of Inflammation:
-
Measurement of Inflammatory Mediators:
-
PGE2, NO, and Cytokines: The levels of prostaglandin E2 (PGE2), nitric oxide (NO), and various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in the cell culture supernatants were measured after treatment with increasing concentrations of andrographolide or NSAIDs.[1]
-
NF-κB Activation: The activation of the NF-κB pathway was assessed using flow cytometry to measure the expression of green fluorescent protein (GFP) in ELAM9-RAW264.7 cells, where GFP expression is under the control of an NF-κB promoter.[1][5]
-
COX-2 Enzyme Activity: The inhibitory effect on human recombinant COX-2 enzyme was evaluated in vitro at various concentrations. Celecoxib was used as a reference standard.[9]
-
Signaling Pathways and Experimental Workflow
Andrographolide's Mechanism of Action on the NF-κB Pathway
Caption: Andrographolide inhibits the NF-κB pathway by modifying the p50 subunit, preventing its binding to DNA.
Comparative In Vitro Experimental Workflow
Caption: A generalized workflow for the in vitro comparison of anti-inflammatory compounds.
Comparison with Corticosteroids
While direct quantitative comparisons are less common in the initial search results, studies indicate that andrographolide's mechanism of action offers potential advantages and complementary effects to corticosteroids.
-
Psoriasis: Molecular docking studies have shown that andrographolide has a high binding affinity to key inflammatory mediators in psoriasis, such as IL-6, NF-κB, and TNF-α, which is comparable to corticosteroids.[11][12][13]
-
Corticosteroid Resistance: In the context of Chronic Obstructive Pulmonary Disease (COPD), andrographolide has been shown to restore corticosteroid sensitivity.[14] It achieves this by up-regulating Nrf2 and histone deacetylase-2 (HDAC2) levels, which are often reduced in COPD patients, thereby re-enabling the anti-inflammatory effects of corticosteroids like dexamethasone.[14]
Conclusion
The compiled experimental data indicates that andrographolide is a potent anti-inflammatory agent with a multi-targeted mechanism of action. While its efficacy in inhibiting PGE2 is comparable to some NSAIDs, it demonstrates superior activity in inhibiting a broad range of pro-inflammatory cytokines and the central NF-κB signaling pathway. This wide-spectrum activity suggests its potential therapeutic value, particularly in inflammatory conditions characterized by a "cytokine storm."[1] Furthermore, its ability to modulate corticosteroid sensitivity opens avenues for its use as an adjunct therapy in chronic inflammatory diseases. Further in vivo and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile in comparison to standard anti-inflammatory drugs.
References
- 1. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 2. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm – ScienceOpen [scienceopen.com]
- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. c19early.org [c19early.org]
- 11. The Potential Anti-psoriatic Effects of Andrographolide: A Comparative Study to Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Restoration of HDAC2 and Nrf2 by andrographolide overcomes corticosteroid resistance in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide's Multifaceted Impact on Cellular Signaling: A Comparative Analysis
For Immediate Release
A deep dive into the molecular mechanisms of Andrographolide reveals its potent and widespread influence on key cellular signaling pathways implicated in inflammation and cancer. This comparative guide offers researchers, scientists, and drug development professionals an objective analysis of Andrographolide's performance against other well-established signaling pathway inhibitors, supported by experimental data and detailed protocols.
Andrographolide, a labdane diterpenoid and the principal bioactive component of Andrographis paniculata, has garnered significant attention for its anti-inflammatory, anti-cancer, and immunomodulatory properties.[1] These therapeutic effects are attributed to its ability to modulate multiple critical intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[2] This report provides a comparative analysis of Andrographolide's impact on these pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Comparative Efficacy of Andrographolide and Other Pathway Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of Andrographolide and other known inhibitors for each of the four key signaling pathways. It is important to note that these values are derived from various studies and experimental conditions, which may affect direct comparability.
| Inhibitor | Target Pathway | Cell Line | Stimulus | Assay | IC50 Value | Reference |
| Andrographolide | NF-κB | RAW 264.7 | LPS/IFN-γ | Luciferase Reporter | 2.4 µg/mL | [3] |
| Andrographolide | NF-κB | AS Cells | TNF/IL-1β | EMSA | ~40 µM | [4] |
| Parthenolide | NF-κB | SiHa | - | MTT | 8.42 ± 0.76 µM | [5] |
| MG132 | NF-κB | Various | Cytokine | - | - | [6] |
Table 1: Comparative IC50 values for inhibitors of the NF-κB signaling pathway.
| Inhibitor | Target Pathway | Cell Line | Stimulus | Assay | IC50 Value | Reference |
| Andrographolide | PI3K/Akt | T47D | Hypoxia | Luciferase Reporter | 1.03 x 10⁻⁷ mol/L (EC50) | [1] |
| Andrographolide | PI3K/Akt | Jurkat | - | MTT | 18.5 µg/mL (24h) | [7] |
| LY294002 | PI3K | PI3Kα/δ/β | - | Cell-free | 0.5/0.57/0.97 µM | [8][9] |
| Wortmannin | PI3K | - | - | Cell-free | 3 nM | [10] |
Table 2: Comparative IC50 values for inhibitors of the PI3K/Akt signaling pathway.
| Inhibitor | Target Pathway | Cell Line | Stimulus | Assay | IC50 Value | Reference |
| Andrographolide | MAPK (p38) | Jurkat | - | Apoptosis Assay | - | [7] |
| PD98059 | MAPK (MEK1) | - | - | Cell-free | 4 µM | [11] |
| SB203580 | MAPK (p38) | - | - | Kinase Assay | ~0.07 µM | [12] |
| SP600125 | MAPK (JNK) | - | - | - | - | [13] |
Table 3: Comparative IC50 values for inhibitors of the MAPK signaling pathway.
| Inhibitor | Target Pathway | Cell Line | Stimulus | Assay | IC50 Value | Reference |
| Andrographolide | JAK/STAT (STAT3) | Cancer Cells | IL-6 | Western Blot | - | |
| AG490 | JAK2 | - | - | - | ~10 µM | [14] |
| Stattic | STAT3 | - | - | - | - | [15] |
Table 4: Comparative IC50 values for inhibitors of the JAK/STAT signaling pathway.
In-Depth Look at Andrographolide's Mechanism of Action
Andrographolide exerts its inhibitory effects on these signaling pathways through various mechanisms. In the NF-κB pathway, it has been shown to interfere with the DNA binding of the p65 subunit and inhibit IκBα degradation.[4][16] For the PI3K/Akt pathway, Andrographolide treatment leads to a significant decrease in the phosphorylation of Akt, a key downstream effector.[7][17] Its impact on the MAPK pathway involves the suppression of the phosphorylation of p38, ERK1/2, and JNK.[18][19] In the JAK/STAT pathway, Andrographolide has been demonstrated to suppress both constitutive and IL-6-induced phosphorylation of STAT3.[14]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better illustrate the intricate interactions and the points of intervention by Andrographolide, the following diagrams have been generated using the DOT language.
Caption: Andrographolide's inhibition of the NF-κB pathway.
Caption: Andrographolide's inhibition of the PI3K/Akt pathway.
Caption: Andrographolide's inhibition of the MAPK pathway.
Caption: Andrographolide's inhibition of the JAK/STAT pathway.
Caption: General experimental workflow for pathway analysis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of Andrographolide's effects on signaling pathways. Specific details may vary between laboratories and experiments.
Western Blot Analysis for Phosphorylated Proteins
-
Sample Preparation: Culture cells to the desired confluency and treat with Andrographolide or other inhibitors for the specified time. Stimulate with the appropriate agonist (e.g., TNF-α, IL-6). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p65, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[2][20]
-
Treatment and Stimulation: After 24-48 hours, treat the cells with various concentrations of Andrographolide or other inhibitors, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[2][21]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
-
Nuclear Extract Preparation: Treat cells as described for Western blotting and prepare nuclear extracts using a nuclear extraction kit.[19]
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a non-radioactive label (e.g., biotin, DIG) or a radioactive isotope (e.g., ³²P).[22][23]
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, add an excess of unlabeled probe.[19]
-
Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[23]
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or radioactive detection method.[22]
Conclusion
Andrographolide demonstrates significant inhibitory effects across multiple key signaling pathways, providing a molecular basis for its observed therapeutic benefits. While direct comparative data with other inhibitors is limited, the available evidence suggests that Andrographolide is a potent multi-target agent. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of Andrographolide and for the development of novel drugs targeting these critical cellular signaling networks. Further head-to-head comparative studies are warranted to precisely position Andrographolide within the existing landscape of signaling pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. LY294002 - Wikipedia [en.wikipedia.org]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. bslonline.org [bslonline.org]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. The phosphatidylinositol 3-kinase inhibitor LY294002 potently blocks K(V) currents via a direct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
- 18. benchchem.com [benchchem.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. bowdish.ca [bowdish.ca]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. 2.7. Electrophoresis mobility shift assay (EMSA) [bio-protocol.org]
- 23. Electrophoretic mobility shift assay (EMSA) [protocols.io]
A Head-to-Head Comparison of Andrographolide Delivery Systems: Enhancing Bioavailability and Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Andrographolide, a bioactive diterpenoid lactone extracted from Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory, antiviral, and anticancer properties. However, its clinical translation is hampered by poor aqueous solubility and low oral bioavailability. To overcome these limitations, various drug delivery systems have been developed to enhance its pharmacokinetic profile and therapeutic efficacy. This guide provides an objective comparison of different Andrographolide delivery systems, supported by experimental data, to aid researchers in selecting the most appropriate formulation strategy.
Comparative Performance of Andrographolide Delivery Systems
The following tables summarize the key physicochemical and pharmacokinetic parameters of various Andrographolide delivery systems based on published literature.
Table 1: Physicochemical Characterization of Andrographolide Delivery Systems
| Delivery System | Carrier/Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Phytosomes | L-α-phosphatidylcholine | 243.7 ± 7.3 | 72.20 ± 4.53 | - | [1][2] |
| PLGA Nanoparticles | Poly(D,L-lactide-co-glycolide) | 135 ± 4 | - | 2.6 ± 0.6 | [3] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Poloxamer 407, Span 60 | 193.84 | 83.70 | - | |
| Liposomes | Egg lecithin, Cholesterol | ~206 | 72.36 | 5.90 | [4] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Capryol 90, Cremophor RH 40, Labrasol | 23.4 - 30.3 | - | - | [5] |
| Solid Dispersion | Chitosan | - | - | - | [6] |
Table 2: In Vivo Pharmacokinetic Parameters of Andrographolide Delivery Systems in Animal Models
| Delivery System | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Free Drug) | Reference |
| SMEDDS (Liquid) | Rabbits | 6-fold higher | - | 15-fold higher | 15 | [5] |
| SMEDDS (Pellets) | Rabbits | 5-fold higher | - | 13-fold higher | 13 | [5] |
| PLGA-PEG-PLGA Micelles | Rats | - | - | 2.7-fold higher | 2.7 | [7][8] |
| Solid Dispersion (with β-cyclodextrin) | Beagle Dogs | - | - | 1.31 to 1.96-fold higher | 1.31 - 1.96 | [9][10] |
| Solid Dispersion (with SDS) | Beagle Dogs | - | - | 1.31 to 1.96-fold higher | 1.31 - 1.96 | [9][10] |
| Solid Dispersion (with SDS + Piperine) | Beagle Dogs | - | - | 1.31 to 1.96-fold higher | 1.31 - 1.96 | [9][10] |
Key Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and apoptosis. Understanding these mechanisms is crucial for the rational design of targeted delivery systems.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Andrographolide has been shown to potently inhibit this pathway at multiple levels.
Pro-apoptotic Mechanism: Induction of the Intrinsic Apoptosis Pathway
Andrographolide can induce programmed cell death (apoptosis) in cancer cells through the intrinsic, mitochondria-mediated pathway. This involves the regulation of pro- and anti-apoptotic proteins and the activation of caspases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments cited in the literature.
Preparation of Andrographolide-Loaded PLGA Nanoparticles
This protocol describes a common method for encapsulating Andrographolide within biodegradable polymeric nanoparticles.
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of Andrographolide and Poly(D,L-lactide-co-glycolide) (PLGA) in a suitable organic solvent, such as ethyl acetate.
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) while sonicating to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Purification: Collect the nanoparticles by ultracentrifugation and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage and characterization.
In Vitro Drug Release Study
This experiment evaluates the rate and extent of Andrographolide release from the delivery system over time.
Methodology:
-
Sample Preparation: Disperse a known amount of the Andrographolide-loaded delivery system in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a similar setup.
-
Incubation: Place the sample in a larger volume of the release medium and incubate at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of Andrographolide in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Cellular Uptake Assay
This assay quantifies the amount of Andrographolide from the delivery system that is internalized by cells.
Methodology:
-
Cell Culture: Seed a relevant cell line (e.g., cancer cells for anticancer studies) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the Andrographolide-loaded delivery system or free Andrographolide (as a control) at a specific concentration for a defined period.
-
Cell Lysis: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove any non-internalized formulation and then lyse the cells to release the intracellular contents.
-
Quantification: Determine the concentration of Andrographolide in the cell lysate using a sensitive analytical method like LC-MS/MS.
-
Normalization: Normalize the amount of internalized Andrographolide to the total protein content of the cell lysate to account for variations in cell number.
Conclusion
The development of advanced drug delivery systems has shown immense promise in overcoming the biopharmaceutical challenges of Andrographolide. Nanoparticle-based systems, such as PLGA nanoparticles and solid lipid nanoparticles, offer the advantages of controlled release and potential for targeted delivery. Self-microemulsifying drug delivery systems and solid dispersions have demonstrated significant improvements in oral bioavailability. The choice of an optimal delivery system will depend on the specific therapeutic application, desired release profile, and route of administration. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of Andrographolide.
References
- 1. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101433522A - Method for preparing andrographolide solid dispersion - Google Patents [patents.google.com]
- 3. Andrographolide inhibits multiple myeloma cells by inhibiting the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-micro Emulsifying Drug Delivery System “SMEDDS” for Efficient Oral Delivery of Andrographolide [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. mdpi.com [mdpi.com]
Validating the Molecular Targets of Andrographolide: A Comparative Guide Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
Andrographolide, a bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. These effects are attributed to its ability to modulate multiple intracellular signaling pathways. The advent of CRISPR-Cas9 gene-editing technology provides a powerful tool to validate the specific molecular targets of Andrographolide, offering a precise comparison between pharmacological inhibition and genetic ablation. This guide provides an objective comparison of Andrographolide's performance against CRISPR-mediated knockout of its key proposed targets, supported by experimental data and detailed protocols.
Key Molecular Targets and Signaling Pathways of Andrographolide
Andrographolide has been shown to exert its effects by targeting several key signaling pathways implicated in various diseases, most notably cancer and inflammatory conditions. The primary pathways identified are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A pivotal regulator of inflammation, immunity, cell proliferation, and apoptosis.[1][2]
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: Crucial for cell growth, survival, proliferation, and angiogenesis.[3][4]
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Signaling Pathway: Plays a key role in cytokine signaling and immune responses.
This guide will focus on comparing the effects of Andrographolide with CRISPR-mediated knockout of key components within these pathways.
Comparative Analysis: Andrographolide vs. CRISPR Knockout
While direct head-to-head comparative studies are limited, this section juxtaposes findings from various studies to provide a comparative perspective on the effects of Andrographolide versus CRISPR-mediated knockout of its putative targets.
Targeting the NF-κB Pathway: Andrographolide vs. RELA (p65) Knockout
The NF-κB pathway is a cornerstone of inflammatory responses, and its dysregulation is linked to numerous cancers. Andrographolide is a well-documented inhibitor of this pathway.[5] A key component of the canonical NF-κB pathway is the RELA (p65) subunit, making it an ideal target for CRISPR-mediated validation.
Experimental Data Summary:
| Parameter | Andrographolide Treatment | RELA (p65) CRISPR Knockout | Alternative NF-κB Inhibitor (BAY 11-7082) | Cell Line(s) |
| Effect on NF-κB Activity | Dose-dependent inhibition of NF-κB DNA binding activity.[6] | Complete abrogation of NF-κB transcriptional activity. | Significant reduction in IκBα phosphorylation and subsequent NF-κB activation. | Various cancer and immune cell lines |
| Downstream Gene Expression (e.g., IL-6, TNF-α) | Significant reduction in the expression of pro-inflammatory cytokines.[7] | Substantial decrease in the expression of NF-κB target genes. | Marked decrease in cytokine production. | RAW264.7, various cancer cell lines |
| Cell Viability (Cancer Cells) | Induction of apoptosis and inhibition of proliferation in various cancer cell lines. | Reduced proliferation and increased sensitivity to pro-apoptotic stimuli in some cancer contexts. | Induction of apoptosis and cell cycle arrest. | Various cancer cell lines |
Logical Relationship: Andrographolide Action on NF-κB Pathway
Caption: Andrographolide inhibits the IKK complex, preventing NF-κB activation.
Targeting the PI3K/Akt Pathway: Andrographolide vs. PIK3CA/AKT1 Knockout
The PI3K/Akt pathway is a critical driver of cell proliferation and survival in many cancers. Andrographolide has been shown to suppress this pathway, contributing to its anti-cancer effects.[1][8] CRISPR-mediated knockout of key components like PIK3CA (the catalytic subunit of PI3K) or AKT1 allows for a direct genetic interrogation of this pathway's role.
Experimental Data Summary:
| Parameter | Andrographolide Treatment | PIK3CA/AKT1 CRISPR Knockout | PI3K Inhibitor (LY294002) | Cell Line(s) |
| Effect on Akt Phosphorylation | Dose-dependent reduction in phosphorylated Akt (p-Akt) levels.[9] | Complete loss of Akt phosphorylation. | Significant decrease in p-Akt levels.[8] | Breast, lung, and prostate cancer cell lines |
| Cell Proliferation | Significant inhibition of cell proliferation and induction of cell cycle arrest.[10] | Marked reduction in cell proliferation rates. | Potent inhibition of cell growth.[8] | Various cancer cell lines |
| Apoptosis | Induction of apoptosis through modulation of Bcl-2 family proteins. | Increased susceptibility to apoptotic stimuli. | Induction of programmed cell death. | Various cancer cell lines |
Experimental Workflow: CRISPR-mediated Target Validation
Caption: Workflow for validating Andrographolide's targets using CRISPR.
Targeting the JAK/STAT Pathway: Andrographolide vs. JAK2/STAT3 Knockout
The JAK/STAT pathway is crucial for signaling by numerous cytokines and growth factors, and its aberrant activation is common in hematological malignancies and solid tumors. Andrographolide has been reported to inhibit this pathway, particularly by targeting JAK2 and STAT3.
Experimental Data Summary:
| Parameter | Andrographolide Treatment | JAK2/STAT3 CRISPR Knockout | JAK2 Inhibitor (AG490) | Cell Line(s) |
| Effect on STAT3 Phosphorylation | Inhibition of both constitutive and IL-6-induced STAT3 phosphorylation.[11] | Abolishment of STAT3 phosphorylation. | Significant reduction in STAT3 phosphorylation. | Various cancer cell lines |
| Cell Proliferation | Inhibition of cancer cell proliferation. | Reduced cell proliferation, particularly in cells with activating JAK/STAT mutations. | Decreased cell viability. | Leukemia, lymphoma, and various solid tumor cell lines |
| Target Gene Expression (e.g., Cyclin D1, Bcl-xL) | Downregulation of STAT3 target genes involved in cell cycle and survival. | Decreased expression of STAT3-regulated genes. | Reduced expression of downstream target genes. | Various cancer cell lines |
Signaling Pathway: JAK/STAT Inhibition by Andrographolide
Caption: Andrographolide inhibits JAK2, blocking STAT3 signaling and proliferation.
Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout
Objective: To generate a stable knockout cell line for a target gene (e.g., RELA, PIK3CA, JAK2).
Materials:
-
Target cells (e.g., HEK293T, A549, Jurkat)
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting the gene of interest
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin or other selection antibiotic
-
Complete cell culture medium
-
6-well and 10-cm cell culture plates
Protocol:
-
sgRNA Design: Design and clone two to three sgRNAs targeting an early exon of the target gene into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells with the harvested lentivirus in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, perform single-cell cloning by limiting dilution in a 96-well plate.
-
Knockout Validation: Expand individual clones and validate the knockout by:
-
Sanger Sequencing: To confirm the presence of insertions/deletions (indels) at the target site.
-
Western Blot: To confirm the absence of the target protein.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Andrographolide or target gene knockout on cell viability.
Materials:
-
Wild-type and knockout cells
-
Andrographolide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the wild-type cells with a serial dilution of Andrographolide. Include untreated wild-type and knockout cells as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for Andrographolide.
Western Blot Analysis
Objective: To determine the effect of Andrographolide or CRISPR knockout on the expression and phosphorylation of target proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The validation of Andrographolide's molecular targets through CRISPR-Cas9 technology offers a robust framework for understanding its mechanism of action. The comparative data presented in this guide, although synthesized from multiple studies, strongly suggests that the pharmacological effects of Andrographolide on key signaling pathways such as NF-κB, PI3K/Akt, and JAK/STAT phenocopy, to a significant extent, the genetic ablation of key components within these pathways. This concordance provides strong evidence for the on-target activity of Andrographolide. For drug development professionals, this validation is a critical step in de-risking the progression of Andrographolide or its derivatives as therapeutic candidates. Future studies employing direct head-to-head comparisons in isogenic knockout cell lines will further solidify our understanding of Andrographolide's precise molecular interactions and pave the way for its clinical application.
References
- 1. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrographolide - A promising therapeutic agent, negatively regulates glial cell derived neurodegeneration of prefrontal cortex, hippocampus and working memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide Induces ROS-dependent Apoptosis and Suppresses STAT3 Phosphorylation in Primary Effusion Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide targets androgen receptor pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide reduces proliferation and migration of lens epithelial cells by modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrographolide's Impact on the Cellular Proteome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Andrographolide, a labdane diterpenoid derived from the Andrographis paniculata plant, has garnered significant interest for its diverse therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.[1] Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This guide provides a comparative overview of the proteomic changes induced by Andrographolide treatment in various cell types, supported by experimental data and detailed protocols.
Quantitative Proteomic Analysis of Andrographolide-Treated Cells
Proteomic studies have been instrumental in elucidating the cellular targets and pathways modulated by Andrographolide. The following tables summarize key quantitative data from recent studies, showcasing the impact of Andrographolide on protein expression in different disease models.
Differentially Expressed Proteins in Cervical Cancer Cells
In a study investigating Andrographolide-induced apoptosis in HPV16-positive cervical cancer cell lines (SiHa and CaSki), liquid chromatography-mass spectrometry (LC-MS/MS) was used to identify differentially expressed proteins. A total of 2945 proteins were found to be differentially expressed by at least two-fold when comparing untreated and treated cells.[2]
| Cell Line | Treatment | Key Downregulated Proteins | Associated Pathway | Fold Change (Treated vs. Untreated) |
| SiHa & CaSki | Andrographolide | HERC4, SMURF2 | Ubiquitin-mediated proteolysis | Significantly decreased[2] |
This table summarizes key findings on downregulated proteins involved in ubiquitin-mediated proteolysis in Andrographolide-treated cervical cancer cells.
Key Protein Targets in LPS-Induced Liver Injury
A TMT-based quantitative proteomics analysis was performed on leghorn male hepatoma (LMH) cells to identify the targets of Andrographolide in lipopolysaccharide (LPS)-induced liver injury. The study identified 166 differentially expressed proteins in the LPS-Andro vs. LPS group.[3]
| Protein | Function | Regulation by Andrographolide |
| HMGCS1 | Cholesterol biosynthesis | Downregulated[3] |
| HMGCR | Cholesterol biosynthesis | Downregulated[3] |
| FDPS | Isoprenoid biosynthesis | Downregulated[3] |
| PBK | Mitogen-activated protein kinase signaling | Downregulated[3] |
| CAV1 | Caveolae formation, signal transduction | Upregulated[3] |
| PRDX1 | Oxidative stress response | Upregulated[3] |
| PRDX4 | Oxidative stress response | Upregulated[3] |
| PRDX6 | Oxidative stress response | Upregulated[3] |
This table highlights key proteins identified through TMT-based proteomics that are modulated by Andrographolide in an LPS-induced liver injury model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited proteomic studies.
Proteomic Analysis of Andrographolide-Treated Cervical Cancer Cells[2]
-
Cell Culture and Treatment: SiHa and CaSki cells were cultured and treated with Andrographolide.
-
Protein Extraction and Digestion: Cells were lysed, and proteins were extracted. The protein concentration was determined, and the proteins were subjected to in-solution trypsin digestion.
-
LC-MS/MS Analysis: The digested peptides were analyzed using a liquid chromatography-mass spectrometry system.
-
Data Analysis: The raw mass spectrometry data was processed using software to identify and quantify the proteins. Differentially expressed proteins were determined based on a fold-change threshold.
TMT-Based Quantitative Proteomics of Andrographolide's Effect on Liver Injury[3]
-
Cell Model: Leghorn male hepatoma (LMH) cells were used to model LPS-induced liver injury.
-
Experimental Groups: The study included a negative control group, an LPS-treated group, and an LPS-Andrographolide co-treated group.
-
Protein Preparation and TMT Labeling: Proteins were extracted from the cells, digested into peptides, and labeled with tandem mass tags (TMT).
-
LC-MS/MS Analysis: The TMT-labeled peptides were analyzed by LC-MS/MS.
-
Data Analysis: The data was analyzed to identify differentially expressed proteins between the different treatment groups. Bioinformatics analysis was performed to determine the functions and pathways of these proteins.
Signaling Pathways Modulated by Andrographolide
Proteomic analyses have revealed that Andrographolide exerts its effects by modulating several key signaling pathways. These pathways are often dysregulated in diseases like cancer and inflammatory conditions.
Andrographolide's Impact on the p53 and Ubiquitination Pathway
In HPV-positive cervical cancer cells, Andrographolide treatment leads to the restoration of the tumor suppressor protein p53.[2][4] This is achieved by downregulating proteins involved in the ubiquitin-mediated proteolysis pathway, such as HERC4 and SMURF2, which are E3 ubiquitin ligases that can target p53 for degradation.[2] By inhibiting this degradation, Andrographolide promotes p53-mediated apoptosis in cancer cells.[2][4]
Caption: Andrographolide inhibits ubiquitin-mediated p53 degradation, leading to apoptosis.
Modulation of Inflammatory Signaling Pathways
Andrographolide is well-documented for its anti-inflammatory properties, which are mediated through the inhibition of key inflammatory signaling pathways.[1][5] It can suppress the activation of NF-κB, a central regulator of inflammation, by preventing its translocation to the nucleus.[1] This, in turn, reduces the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][5] Furthermore, proteomic studies in LPS-induced liver injury models show that Andrographolide can also modulate the MAPK signaling pathway.[3]
References
- 1. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 2. Proteomics Analysis of Andrographolide-Induced Apoptosis via the Regulation of Tumor Suppressor p53 Proteolysis in Cervical Cancer-Derived Human Papillomavirus 16-Positive Cell Lines [mdpi.com]
- 3. TMT-based quantitative proteomics reveals the targets of andrographolide on LPS-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of Andrographolide-Induced Apoptosis via the Regulation of Tumor Suppressor p53 Proteolysis in Cervical Cancer-Derived Human Papillomavirus 16-Positive Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
Andrographolide: A Comparative Analysis of its Effects on Primary Cells Versus Immortalized Cell Lines
For researchers, scientists, and drug development professionals, understanding the differential effects of a compound on primary cells versus immortalized cell lines is paramount for preclinical evaluation. This guide provides an objective comparison of the bioactivity of Andrographolide, a diterpenoid lactone with known anti-inflammatory and anti-cancer properties, in these two distinct cellular models. The data presented herein, supported by experimental protocols, highlights the selective cytotoxicity and varied signaling pathway modulation of Andrographolide, offering valuable insights for future research and therapeutic development.
Andrographolide has demonstrated a consistent pattern of selective cytotoxicity, exhibiting more potent effects on immortalized cancer cell lines compared to normal or primary cells. This selectivity is a crucial aspect of its potential as a therapeutic agent.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of Andrographolide across a range of primary and immortalized cell lines, clearly illustrating its preferential activity against cancerous cells.
| Cell Type | Cell Line | Description | IC50 Value (µM) | Incubation Time (h) | Reference |
| Primary/Normal Like | BEAS-2B | Normal Human Bronchial Epithelial | 52.10 | 48 | [1] |
| SVGp12 | Normal Human Glial | >200 | 24 | [2] | |
| End1/Ect1 | Normal Human Endocervical/Ectocervical | 157.6 | 48 | ||
| Immortalized Cancer | A549 | Human Lung Adenocarcinoma | 8.72 | 48 | [1] |
| H1299 | Human Lung Adenocarcinoma | 3.69 | 48 | [1] | |
| SK-MES-1 | Human Lung Squamous Carcinoma | 10.99 | 48 | [1] | |
| DBTRG-05MG | Human Glioblastoma | 13.95 | 72 | [2] | |
| Jurkat | Human T-cell Leukemia | 9.3 (µg/mL) | 48 | [3][4] | |
| PC-3 | Human Prostate Cancer | Not specified | - | ||
| HepG2 | Human Hepatocellular Carcinoma | 40.2 | 48 | [5] | |
| Colon 205 | Human Colon Adenocarcinoma | 0.05 (mM) | - | ||
| MDA-MB-231 | Human Breast Adenocarcinoma | 37.56 | 48 | ||
| MCF-7 | Human Breast Adenocarcinoma | 32.90 | 48 |
Differential Effects on Cellular Processes
Beyond cytotoxicity, Andrographolide elicits distinct responses in primary and immortalized cells concerning apoptosis and cell cycle progression.
Apoptosis
In various cancer cell lines, Andrographolide is a potent inducer of apoptosis. For instance, in human lung adenocarcinoma cells (A549 and H1299), it triggers apoptosis in a dose-dependent manner[1]. Similarly, it induces apoptosis in cervical cancer cells (SiHa and CaSki) by restoring p53 levels[6]. In contrast, studies on primary human umbilical vein endothelial cells (HUVECs) show that Andrographolide can suppress apoptosis induced by growth factor deprivation[7]. This protective effect in primary endothelial cells is mediated through the activation of the Akt-BAD pathway[7].
Cell Cycle Arrest
Andrographolide has been shown to induce cell cycle arrest in numerous cancer cell lines, although the specific phase of arrest can be cell-type dependent. For example, it causes G2/M phase arrest in human glioblastoma cells (DBTRG-05MG) and HepG2 cells[2][5]. In Jurkat T-cells, certain cytotoxic constituents from Andrographis paniculata were found to block cell cycle progression at either the G0/G1 or G2/M phase[8]. Information regarding the effect of Andrographolide on the cell cycle of primary cells is less documented in the reviewed literature, highlighting an area for further investigation.
Modulation of Key Signaling Pathways
The differential effects of Andrographolide are rooted in its ability to modulate key signaling pathways, often with different outcomes in primary versus immortalized cells.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. In many cancer cell lines, Andrographolide acts as an inhibitor of NF-κB activation. For example, it has been shown to inhibit NF-κB in human lung epithelial cells and breast cancer cells[9]. In the immortalized human keratinocyte cell line HaCaT, a derivative of Andrographolide was found to downregulate the NF-κB pathway, thereby attenuating UV-induced photo-damage[10][11]. While direct comparative studies on primary cells are limited, the general anti-inflammatory effect of Andrographolide across various models suggests a conserved inhibitory effect on NF-κB, though the downstream consequences may differ between normal and cancerous cells.
Caption: Andrographolide's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. In Jurkat T-ALL cells, Andrographolide induces apoptosis by upregulating the p38 MAPK pathway while downregulating the PI3K/AKT pathway[3][4]. In contrast, in primary endothelial cells (HUVECs), Andrographolide did not affect ERK1/2 activities, another branch of the MAPK pathway[7]. This suggests a cell-type-specific modulation of the MAPK cascade by Andrographolide.
Caption: Differential modulation of the MAPK pathway by Andrographolide.
Experimental Protocols
Isolation and Culture of Primary Human Hepatocytes
A detailed protocol for the isolation of primary human hepatocytes is crucial for reproducible in vitro studies. The following is a summarized methodology based on established protocols[8][12][13][14].
Materials:
-
Fresh human liver tissue
-
Hepatocyte Plating Medium (HPM)
-
Collagen Type I, Rat Tail
-
EGTA solution
-
Collagenase P solution
-
Density gradient solution
Procedure:
-
Tissue Perfusion: Perfuse the liver tissue sample using a two-step EGTA/collagenase P technique to digest the extracellular matrix[12].
-
Hepatocyte Isolation: Separate parenchymal hepatocytes from non-parenchymal cells by low-speed centrifugation (e.g., 50 x g)[12].
-
Cell Purification: Use density gradient centrifugation to remove dead cells and further purify the hepatocyte fraction[12].
-
Cell Plating:
-
Pre-warm Hepatocyte Plating Medium (HPM) to 37°C.
-
Quickly thaw the cryopreserved hepatocyte vial in a 37°C water bath until a small ice spindle remains.
-
Transfer the cell suspension to a conical tube containing warm HPM.
-
Perform a trypan blue exclusion assay to determine cell viability.
-
Adjust cell density with HPM and seed onto collagen-coated culture plates.
-
-
Cell Culture: Maintain the hepatocytes in a humidified incubator at 37°C and 5% CO2.
Caption: Workflow for the isolation and culture of primary human hepatocytes.
General Protocol for Andrographolide Treatment
Stock Solution Preparation:
-
Dissolve Andrographolide in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
-
Store the stock solution at -20°C.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Cell Treatment:
-
Seed the primary or immortalized cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Remove the existing culture medium and replace it with fresh medium containing the desired concentrations of Andrographolide or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the specified duration of the experiment (e.g., 24, 48, or 72 hours).
-
Following incubation, harvest the cells for downstream analysis (e.g., viability assays, apoptosis assays, cell cycle analysis, protein extraction for western blotting, or RNA extraction for qPCR).
Conclusion
The available data strongly indicates that Andrographolide exhibits a preferential cytotoxic effect on immortalized cancer cell lines while showing considerably less toxicity towards primary and normal-like cells. This selectivity is a promising characteristic for a potential anti-cancer therapeutic. The mechanisms underlying this differential response appear to involve the distinct modulation of key signaling pathways such as NF-κB and MAPK, leading to pro-apoptotic effects in cancer cells and, in some cases, protective effects in primary cells.
However, it is crucial to acknowledge that direct comparative studies investigating the effects of Andrographolide on signaling pathways in primary cells versus their immortalized counterparts within the same experimental setup are limited. Future research should focus on such head-to-head comparisons to provide a more definitive understanding of the cell-type-specific responses to Andrographolide. The detailed experimental protocols provided in this guide offer a foundation for conducting such rigorous and comparative investigations.
References
- 1. Andrographolide Induces Noxa-Dependent Apoptosis by Transactivating ATF4 in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographis paniculata and Its Bioactive Diterpenoids Against Inflammation and Oxidative Stress in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide Protects against HG-Induced Inflammation, Apoptosis, Migration, and Impairment of Angiogenesis via PI3K/AKT-eNOS Signalling in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Andrographolide suppresses endothelial cell apoptosis via activation of phosphatidyl inositol-3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and culture of primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 10. Andrographolide sodium bisulfate attenuates UV-induced photo-damage by activating the keap1/Nrf2 pathway and downregulating the NF-κB pathway in HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide sodium bisulfate attenuates UV‑induced photo‑damage by activating the keap1/Nrf2 pathway and downregulating the NF‑κB pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molecularlab.it [molecularlab.it]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Immunomodulatory Effects of Andrographolide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties.[1][2] Its therapeutic potential has led to the development of numerous analogs aimed at enhancing its efficacy, selectivity, and pharmacokinetic profile. This guide provides a comprehensive comparison of the immunomodulatory effects of Andrographolide and its analogs, supported by experimental data and detailed methodologies, to assist researchers in the field of drug discovery and development.
Key Immunomodulatory Mechanisms: A Focus on Signaling Pathways
Andrographolide and its derivatives exert their immunomodulatory effects primarily by targeting key inflammatory signaling pathways.[1][3] Understanding these mechanisms is crucial for the rational design of novel anti-inflammatory agents.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] Andrographolide is a well-established inhibitor of NF-κB activation.[5][6] The primary mechanism involves the covalent modification of the p50 subunit of NF-κB, which prevents its binding to DNA.[5][7] Specifically, Andrographolide acts as a Michael acceptor, forming an adduct with cysteine-62 of the NF-κB p50 subunit.[5]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascades, including ERK1/2, JNK, and p38, are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis.[8] Andrographolide has been shown to suppress the phosphorylation of these key MAPK proteins, thereby inhibiting the downstream inflammatory response.[9][10] For instance, it can inhibit the activation of ERK1/2 and p38 in macrophages stimulated with lipopolysaccharide (LPS).[9]
Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway
The JAK-STAT pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity and inflammation.[11] Andrographolide has been demonstrated to interfere with this pathway by inhibiting the phosphorylation of STAT proteins.[3][12] For example, it can decrease the phosphorylation of STAT1/2 in a murine model of influenza virus-induced inflammation.[3]
Quantitative Comparison of Immunomodulatory Activity
The following tables summarize the inhibitory activities of Andrographolide and some of its analogs on key inflammatory mediators. The data is presented as IC50 values (the concentration required to inhibit 50% of the activity) or percentage of inhibition at a given concentration.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | IC50 (µM) or % Inhibition | Reference |
| Andrographolide | RAW264.7 | LPS | TNF-α | ~15 µM | [9] |
| Andrographolide | RAW264.7 | LPS | IL-6 | ~20 µM | [9] |
| Andrographolide | RAW264.7 | LPS | IL-1β | ~25 µM | [9] |
| Andrographolide | Human PBMCs | - | IFN-γ, IL-17A | Significant decrease | [13] |
| Andrographolide | Human PBMCs | - | IL-4 | Increased expression | [13] |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Andrographolide | RAW264.7 | LPS | 6.4 - 36.7 | [14] |
| 14-deoxy-11,12-didehydroandrographolide | RAW 264.7 | LPS | 94.12 ± 4.79 | [15] |
| Neoandrographolide | RAW 264.7 | LPS | >100 | [15] |
| Andrograpanin | RAW 264.7 | LPS | >100 | [15] |
Table 3: Inhibition of NF-κB Transcriptional Activity
| Compound | Cell Line | Stimulant | IC50 (µM) or % Inhibition | Reference |
| Andrographolide | HEK293 | TNF-α | ~5 µM | [16] |
| Andrographolide Analog 5 | HEK293 | TNF-α | More potent than Andrographolide | [16] |
| Andrographolide | HL-60 derived neutrophils | PAF | Significant inhibition at 5 & 50 µM | [7] |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of Andrographolide and its analogs.
NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.[4]
Workflow:
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293) stably transfected with an NF-κB luciferase reporter construct into a 96-well plate.[4]
-
Compound Treatment: The following day, pre-treat the cells with various concentrations of Andrographolide or its analogs for 1-2 hours.[17]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.[17]
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[4][17]
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration and determine the IC50 value.[4]
Measurement of Cytokine Production
Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by flow cytometry are common methods to quantify cytokine levels.[18][19]
A. ELISA Workflow:
Protocol (ELISA):
-
Cell Culture and Treatment: Culture immune cells (e.g., RAW264.7 macrophages or PBMCs) and treat them with Andrographolide or its analogs.
-
Stimulation: Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.[9]
-
Supernatant Collection: Collect the cell culture supernatant at a specific time point.[18]
-
ELISA: Perform a sandwich ELISA using a commercially available kit for the cytokine of interest (e.g., TNF-α, IL-6).[18]
-
Data Analysis: Quantify the cytokine concentration based on a standard curve.
B. Intracellular Cytokine Staining (ICS) Workflow:
Protocol (ICS):
-
Cell Stimulation: Stimulate cells (e.g., T cells) in the presence of a protein transport inhibitor like Brefeldin A to allow cytokines to accumulate intracellularly.[19]
-
Surface Staining: Stain the cells with antibodies against cell surface markers to identify specific cell populations.[19]
-
Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibodies to enter.[19]
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies specific for the cytokines of interest.[20]
-
Flow Cytometry Analysis: Acquire and analyze the data on a flow cytometer to determine the percentage of cells producing specific cytokines.[20]
Western Blot Analysis for MAPK Pathway Activation
Western blotting is used to detect the phosphorylation status of MAPK proteins, which is indicative of their activation.[21][22]
Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat cells with Andrographolide or its analogs, with or without a stimulant. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., anti-phospho-p38).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody against the total form of the MAPK protein as a loading control.[21]
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.[21]
Structure-Activity Relationship
The immunomodulatory activity of Andrographolide analogs is closely linked to their chemical structure. The α,β-unsaturated γ-lactone ring is a critical pharmacophore for the anti-inflammatory activity, particularly for the covalent modification of NF-κB.[5] Modifications to other parts of the Andrographolide molecule can influence its potency and selectivity. For instance, some ester derivatives have shown improved cytotoxic activity against cancer cells, which may correlate with enhanced immunomodulatory effects.[23] Further research into the structure-activity relationships of these analogs will be instrumental in developing more effective and safer immunomodulatory drugs.
Conclusion
Andrographolide and its analogs represent a promising class of natural product-derived immunomodulatory agents. Their ability to target multiple key inflammatory pathways, including NF-κB, MAPK, and JAK-STAT, underscores their therapeutic potential for a wide range of inflammatory and autoimmune diseases. The data and protocols presented in this guide offer a valuable resource for researchers working to further elucidate the mechanisms of action of these compounds and to develop next-generation anti-inflammatory therapies. Continued investigation into the synthesis of novel analogs with improved pharmacological properties is warranted to fully harness the therapeutic benefits of this important natural product.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. imrpress.com [imrpress.com]
- 7. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 13. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 14. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. criver.com [criver.com]
- 19. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 20. anilocus.com [anilocus.com]
- 21. benchchem.com [benchchem.com]
- 22. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling Andrographolide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Andrographolide, a bioactive diterpenoid lactone. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Personal Protective Equipment (PPE)
Andrographolide may cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to proper PPE protocols is crucial. The following table summarizes the recommended PPE for handling Andrographolide.
| Protection Type | Required Equipment | Standard/Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles | NIOSH (US) or EN 166 (EU) approved | [1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Regulation (EU) 2016/425 and the standard EN 374 | [1] |
| Laboratory coat or protective clothing | N/A | [1][3] | |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask (if dust is generated) | NIOSH (US) or CEN (EU) approved | [1][4] |
Operational and Disposal Plans
A systematic approach to handling Andrographolide, from receiving the compound to its final disposal, is critical for laboratory safety. The following workflow outlines the key procedural steps.
Figure 1: Andrographolide Handling and Disposal Workflow (Within 100 characters)
Detailed Methodologies
Receiving and Storage: Upon receipt, inspect the container for any damage. Store Andrographolide in a cool, dry, and well-ventilated place, away from strong oxidizing agents[1][3]. The container should be kept tightly closed[1].
Handling and Preparation of Solutions:
-
Engineering Controls : Handle solid Andrographolide in a well-ventilated area to avoid dust formation[1]. When preparing solutions, work within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Always wear the appropriate PPE as detailed in the table above. Gloves must be inspected before use and removed using the proper technique to avoid skin contact[1][3].
-
Hygiene : General industrial hygiene practices should be followed. Wash hands thoroughly after handling and before eating, drinking, or smoking[1]. Contaminated clothing should be removed and laundered before reuse.
Accidental Release Measures: In case of a spill, avoid dust formation[1]. Sweep up the solid material and place it in a suitable, closed container for disposal[1]. Do not let the product enter drains[1].
First Aid Measures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen[1].
-
In Case of Skin Contact : Wash off with soap and plenty of water[1].
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1].
-
If Swallowed : Rinse mouth with water. Do not induce vomiting[1].
In all cases of exposure, seek medical attention if symptoms persist[1].
Disposal Plan: Dispose of unused Andrographolide and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations[1]. Do not dispose of it with household garbage or allow it to reach the sewage system[2]. Contaminated packaging should also be disposed of as unused product[1].
Quantitative Toxicity Data
Andrographolide has been shown to have low acute toxicity in animal studies. The following table summarizes key toxicological data.
| Toxicity Metric | Value | Species | Route of Administration | Source |
| LD50 (Lethal Dose, 50%) | > 5 g/kg | Mouse | Oral | [5][6] |
| Intraperitoneal LD50 | 11,460 mg/kg | Mouse | Intraperitoneal | [2] |
| No Observed Adverse Effect Level (NOAEL) | 500 mg/kg | Rat | Oral (Sub-acute, 21 days) | [5] |
| Acute Toxicity Finding | No mortality or signs of toxicity up to 2000 mg/kg | Mouse | Oral | [7] |
This data suggests a relatively low hazard for acute exposure, but appropriate handling practices should always be maintained to minimize any potential long-term health effects, as the chemical, physical, and toxicological properties have not been thoroughly investigated.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. gloryfoodinc.com [gloryfoodinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Acute and subacute toxicity study of andrographolide bioactive in rodents: Evidence for the medicinal use as an alternative medicine | springermedicine.com [springermedicine.com]
- 7. rjpbcs.com [rjpbcs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
